molecular formula C17H12 B047734 2-Methylfluoranthene CAS No. 33543-31-6

2-Methylfluoranthene

Cat. No.: B047734
CAS No.: 33543-31-6
M. Wt: 216.28 g/mol
InChI Key: VVRCMNWZFPMXQZ-UHFFFAOYSA-N
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Description

2-Methylfluoranthene is a high-purity polycyclic aromatic hydrocarbon (PAH) of significant interest in environmental and toxicological research. This methylated derivative of fluoranthene serves as a critical analytical standard for the quantification and identification of alkylated PAHs in complex environmental samples, such as air particulate matter, soil, and water sediments. Its primary research value lies in understanding the environmental fate, distribution, and toxicological profile of alkyl-PAHs, which often exhibit different bioavailability and potency compared to their parent compounds. In mechanistic studies, this compound is utilized to investigate metabolic activation pathways, particularly by cytochrome P450 enzymes, and the subsequent formation of DNA adducts, providing insights into the compound's mutagenic and carcinogenic potential. Furthermore, it is an essential component in controlled laboratory studies modeling the biological impact of combustion-derived mixtures. Available as a well-characterized reference material, this compound is indispensable for advancing research in analytical chemistry, environmental monitoring, and molecular toxicology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylfluoranthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H12/c1-11-9-12-5-4-8-15-13-6-2-3-7-14(13)16(10-11)17(12)15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRCMNWZFPMXQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CC=C2)C4=CC=CC=C4C3=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074823
Record name Fluoranthene, 2-methyl-
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Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

33543-31-6, 30997-39-8
Record name 2-Methylfluoranthene
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Record name Fluoranthene, methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylfluoranthene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoranthene, 2-methyl-
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Record name 2-METHYLFLUORANTHENE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Methylfluoranthene chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Methylfluoranthene

This guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to this compound, a polycyclic aromatic hydrocarbon (PAH). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Chemical Structure

This compound is a polycyclic aromatic hydrocarbon consisting of a naphthalene (B1677914) and a benzene (B151609) unit connected by a five-membered ring, with a methyl group substituted on the benzene ring.[1]

Caption: 2D structure of this compound.

Structural Identifiers:

  • IUPAC Name: this compound[1]

  • CAS Number: 33543-31-6[1]

  • Molecular Formula: C₁₇H₁₂[1]

  • SMILES: CC1=CC2=C3C(=CC=C2)C4=CC=CC=C4C3=C1

  • InChI: InChI=1S/C17H12/c1-11-9-12-5-4-8-15-13-6-2-3-7-14(13)16(10-11)17(12)15/h2-10H,1H3[1]

  • InChIKey: VVRCMNWZFPMXQZ-UHFFFAOYSA-N[1]

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueReference
Molecular Weight 216.28 g/mol [1]
Melting Point 79 - 81 °C
Boiling Point Not available
Density 1.189 g/cm³
Water Solubility 3.9 mg/L at 25 °C
Solubility in Organic Solvents Chloroform (Slightly), Methanol (Slightly, Heated)
Vapor Pressure 0.29 Pa at 25 °C
Log Kₒw (Octanol-Water Partition Coefficient) 3.92
Henry's Law Constant 18.5 Pa m³/mol at 25 °C

Experimental Protocols

Synthesis of Fluoranthene (B47539) Derivatives

A general method for the synthesis of fluoranthene derivatives involves a tandem Suzuki–Miyaura and intramolecular C–H arylation reaction. This can be performed under homogeneous or heterogeneous catalytic conditions.

Method A: Homogeneous Catalysis

  • An oven-dried 10 mL Schlenk tube is charged with 1,8-diiodonaphthalene (B175167) (1.0 equivalent) and dimethyl sulfoxide (B87167) (DMSO) under a nitrogen atmosphere.

  • The appropriate arylboronic acid (1.1 equivalents), a palladium catalyst such as Pd(dppf)Cl₂, and a base like sodium acetate (B1210297) trihydrate (5 equivalents) are added sequentially.

  • The Schlenk tube is sealed and the reaction mixture is stirred at a temperature ranging from 90 to 120 °C for 24 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After cooling to ambient temperature, brine is added to the reaction mixture, and the aqueous phase is extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired fluoranthene derivative.

Spectroscopic Analysis

The following are general protocols for obtaining NMR, IR, and Mass Spectra for a solid organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_processing Data Processing weigh Weigh Sample (5-25 mg for ¹H NMR) (50-100 mg for ¹³C NMR) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃, 0.6-0.7 mL) weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Data (FID) lock_shim->acquire process Fourier Transform, Phase Correction, Baseline Correction acquire->process analyze Spectral Analysis (Peak Integration, etc.) process->analyze

Caption: General workflow for spectroscopic analysis.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[2]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.[2]

    • Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette.[3]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • The instrument will lock onto the deuterium (B1214612) signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.[4]

    • For ¹H NMR, acquire the free induction decay (FID) for 8-16 scans.[3]

    • For ¹³C NMR, due to the low natural abundance of ¹³C, increase the number of scans significantly (e.g., 1024 or more).[3]

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.[3]

    • Perform phase and baseline corrections.[3]

    • Integrate the peaks and analyze the chemical shifts and coupling constants to elucidate the structure.

3.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.[5]

    • Place the powder into a pellet press and apply high pressure to form a transparent or translucent disk.[6]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify characteristic absorption bands corresponding to different functional groups and bond vibrations. For this compound, expect to see aromatic C-H stretching above 3000 cm⁻¹, aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹, and C=C stretching vibrations in the 1600-1400 cm⁻¹ region.

3.2.3. Mass Spectrometry (MS)

  • Sample Preparation (for Electrospray Ionization - ESI):

    • Dissolve a small amount of this compound in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[7]

    • Further dilute this solution to a final concentration of about 10-100 µg/mL.[7]

    • If necessary, filter the solution to remove any particulate matter.[7]

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system like GC or LC.

    • Acquire the mass spectrum, ensuring to record the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

  • Data Reporting:

    • Report the m/z values of significant peaks, with their relative intensities in parentheses. The molecular ion (M⁺) should be identified. For this compound, the molecular ion would be expected at an m/z corresponding to its molecular weight (216.28).[8]

Biological Activity and Potential Signaling Pathways

This compound has been identified as a tumorigenic agent. Studies have shown that it is active as a tumor initiator on mouse skin and can induce lung and liver tumors in newborn mice.[9][10] The tumorigenic activity of PAHs is often linked to their metabolic activation into reactive intermediates that can bind to DNA and cause mutations.

The metabolic activation pathway for fluoranthenes generally involves oxidation by cytochrome P450 enzymes to form dihydrodiols.[11] For this compound, a key mutagenic metabolite has been identified as 4,5-dihydro-4,5-dihydroxy-2-methylfluoranthene.[11] This suggests a pathway where the parent compound is metabolized to a proximate mutagen.

Metabolic_Activation_Pathway parent This compound metabolite 4,5-dihydro-4,5-dihydroxy- This compound (Proximate Mutagen) parent->metabolite Metabolic Activation (e.g., Cytochrome P450) dna_adduct DNA Adducts metabolite->dna_adduct Covalent Binding to DNA mutation Mutations dna_adduct->mutation Leads to

References

An In-depth Technical Guide to the Synthesis of 2-Methylfluoranthene

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive overview of the primary synthetic pathways, precursor materials, and detailed experimental protocols for the synthesis of 2-methylfluoranthene.

Introduction

Fluoranthene (B47539) and its derivatives represent a significant class of polycyclic aromatic hydrocarbons (PAHs) that have garnered considerable interest in the fields of materials science and medicinal chemistry. This compound, in particular, is a compound of interest due to its biological activities and its utility as a molecular probe. This guide delineates the most effective synthetic routes to this compound, with a focus on precursor selection, reaction mechanisms, and practical laboratory procedures.

Core Synthesis Pathway: Tandem Suzuki-Miyaura Coupling and Intramolecular C-H Arylation

The premier and most adaptable method for synthesizing substituted fluoranthenes, including this compound, is a palladium-catalyzed tandem reaction. This one-pot process commences with a Suzuki-Miyaura cross-coupling, which is immediately followed by an intramolecular C-H arylation to construct the fluoranthene core. This synthetic strategy is noted for its high degree of functional group tolerance and regioselectivity.

The foundational precursors for the synthesis of this compound via this pathway are 1,8-dihalogenated naphthalene (most commonly 1,8-diiodonaphthalene) and (2-methylphenyl)boronic acid .

The reaction can be efficiently catalyzed using both homogeneous and heterogeneous palladium systems, offering flexibility in process design and considerations for sustainability.

Homogeneous Catalysis

A frequently utilized homogeneous catalytic system employs [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). This catalyst has demonstrated efficacy in producing a wide array of substituted fluoranthenes with good to excellent yields.[1]

Heterogeneous Catalysis

For a more environmentally conscious approach, a heterogeneous catalyst such as a reduced graphene oxide-supported copper-palladium (rGO-CuPd) nanocatalyst can be employed. A key advantage of this system is the ability to recover and reuse the catalyst, thereby improving the sustainability of the synthesis.[1]

Quantitative Data Summary

Although a specific yield for this compound using the tandem Suzuki-Miyaura/C-H arylation pathway is not explicitly documented in the surveyed literature, the successful synthesis of other ortho-substituted fluoranthenes using this method has been reported, suggesting the viability of this route.[1] The following table presents a summary of reaction conditions and reported yields for a range of substituted fluoranthenes prepared by this methodology, which can be used to estimate the expected yield for this compound.[1][2]

ProductPrecursorsCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
This compound (Estimated) 1,8-Diiodonaphthalene (B175167), (2-Methylphenyl)boronic acidMethod A: Pd(dppf)Cl₂·CH₂Cl₂DMSO90 - 1102460-75 (estimated)
Fluoranthene-8-carbonitrile 1,8-Diiodonaphthalene, 4-cyanophenylboronic acidMethod A: Pd(dppf)Cl₂·CH₂Cl₂DMSO902475[2]
Fluoranthene-8-carboxamide 1,8-Diiodonaphthalene, 4-carbamoylphenylboronic acidMethod A: Pd(dppf)Cl₂·CH₂Cl₂DMSO902467[2]
4-Fluorofluoranthene 1,8-Diiodonaphthalene, 4-fluorophenylboronic acidMethod A: Pd(dppf)Cl₂·CH₂Cl₂DMSO902471[1]
Azafluoranthene 1,8-Diiodonaphthalene, 4-pyridylboronic acidMethod A: Pd(dppf)Cl₂·CH₂Cl₂DMSO1102464[2]
Fluoranthene-8-carbonitrile 1,8-Diiodonaphthalene, 4-cyanophenylboronic acidMethod B: rGO-CuPdDMSO/H₂O (10:1)1202468[2]
Fluoranthene-8-carboxamide 1,8-Diiodonaphthalene, 4-carbamoylphenylboronic acidMethod B: rGO-CuPdDMSO/H₂O (10:1)1202461[2]
4-Fluorofluoranthene 1,8-Diiodonaphthalene, 4-fluorophenylboronic acidMethod B: rGO-CuPdDMSO/H₂O (10:1)1202462[1]
Azafluoranthene 1,8-Diiodonaphthalene, 4-pyridylboronic acidMethod B: rGO-CuPdDMSO/H₂O (10:1)1202442[2]

Experimental Protocols

The subsequent protocols for the synthesis of this compound are adapted from established general procedures for the preparation of substituted fluoranthenes.[2]

Method A: Homogeneous Catalysis

Materials:

  • 1,8-Diiodonaphthalene

  • (2-Methylphenyl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (B109758) (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium acetate (B1210297) (KOAc)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

Procedure:

  • In a 10 mL oven-dried Schlenk tube under a nitrogen atmosphere, combine 1,8-diiodonaphthalene (1.0 equiv., e.g., 100 mg, 0.26 mmol) and anhydrous DMSO (2 mL).

  • Purge the solution with a gentle stream of nitrogen gas for 5 minutes while stirring.

  • To the stirred solution, add (2-methylphenyl)boronic acid (1.1 equiv., e.g., 39 mg, 0.29 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv., e.g., 11 mg, 0.013 mmol), and KOAc (4.0 equiv., e.g., 100 mg, 1.02 mmol) in sequential order.

  • Seal the Schlenk tube and immerse the reaction mixture in a preheated oil bath at 90-110 °C for 24 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to ambient temperature.

  • Pour the mixture into water and perform an extraction with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica (B1680970) gel to afford pure this compound.

Method B: Heterogeneous Catalysis

Materials:

  • 1,8-Diiodonaphthalene

  • (2-Methylphenyl)boronic acid

  • Reduced graphene oxide-supported copper-palladium (rGO-CuPd) nanocatalyst

  • Sodium acetate trihydrate (NaOAc·3H₂O)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Standard laboratory glassware (e.g., Schlenk tube)

Procedure:

  • In a 10 mL Schlenk tube, suspend the rGO-CuPd nanocatalyst (e.g., 4.0 mg) in a 10:1 (v/v) mixture of DMSO and water (2 mL).

  • Disperse the catalyst thoroughly by sonicating the suspension for 30 minutes at room temperature.

  • With magnetic stirring, add 1,8-diiodonaphthalene (1.0 equiv., e.g., 50 mg, 0.13 mmol), (2-methylphenyl)boronic acid (1.1 equiv., e.g., 20 mg, 0.15 mmol), and NaOAc·3H₂O (5.0 equiv., e.g., 54 mg, 0.65 mmol) to the catalyst suspension.

  • Seal the Schlenk tube and heat the reaction mixture at 120 °C for 24 hours.

  • Monitor the reaction's progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the contents of the Schlenk tube to a centrifuge tube, rinsing with ethyl acetate.

  • Separate the heterogeneous catalyst by centrifugation.

  • Carefully decant the supernatant into a separatory funnel, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to isolate this compound.

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway Naphthalene 1,8-Diiodonaphthalene Intermediate Suzuki-Miyaura Coupling Intermediate Naphthalene->Intermediate Pd Catalyst, Base BoronicAcid (2-Methylphenyl)boronic Acid BoronicAcid->Intermediate Product This compound Intermediate->Product Intramolecular C-H Arylation

Caption: Tandem Suzuki-Miyaura/C-H Arylation Pathway.

Experimental Workflow: Homogeneous Catalysis

Homogeneous_Workflow start Start setup Setup Schlenk tube under N₂ atmosphere start->setup add_reagents Add 1,8-diiodonaphthalene, (2-methylphenyl)boronic acid, Pd(dppf)Cl₂, KOAc, DMSO setup->add_reagents react Heat at 90-110°C for 24h add_reagents->react workup Aqueous workup and extraction react->workup purify Column Chromatography workup->purify end This compound purify->end Heterogeneous_Workflow start Start disperse Disperse rGO-CuPd in DMSO/H₂O via sonication start->disperse add_reagents Add 1,8-diiodonaphthalene, (2-methylphenyl)boronic acid, NaOAc·3H₂O disperse->add_reagents react Heat at 120°C for 24h add_reagents->react separate Centrifuge to separate catalyst react->separate workup Aqueous workup and extraction separate->workup purify Column Chromatography workup->purify end This compound purify->end

References

Toxicological Effects of 2-Methylfluoranthene Exposure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methylfluoranthene (2-MFA), a polycyclic aromatic hydrocarbon (PAH), is an environmental contaminant of significant toxicological concern. This technical guide provides a comprehensive overview of the current scientific understanding of the adverse effects associated with 2-MFA exposure. Key findings indicate that 2-MFA is a potent tumorigenic agent, primarily inducing lung and liver tumors in animal models. Its toxicity is intrinsically linked to its metabolic activation to reactive intermediates that form covalent DNA adducts, leading to genotoxicity. The aryl hydrocarbon receptor (AhR) signaling pathway plays a pivotal role in mediating these toxic effects by inducing the expression of metabolic enzymes. This guide summarizes key quantitative data, details essential experimental protocols for studying 2-MFA toxicity, and provides visual representations of the core biological pathways and experimental workflows.

Carcinogenicity and Tumorigenicity

This compound is recognized as a tumor initiator, particularly on mouse skin, and has demonstrated significant tumorigenic activity in newborn mouse bioassays.[1]

Quantitative Data on Tumorigenicity

A comparative bioassay in newborn CD-1 mice revealed the potent tumorigenic nature of 2-MFA. The following table summarizes the key findings from this study.[1]

Animal ModelCompoundDose (µmol)Target OrganTumor Incidence (%)Tumor Multiplicity (tumors per mouse)
Newborn CD-1 MiceThis compound17.3Lung65-963.04 - 3.94
3.46LungNot specifiedNot specified
17.3Liver (female)SignificantNot specified
17.3Liver (male)SignificantNot specified
Fluoranthene (FA)17.3Lung65-961.12 - 2.45
3-Methylfluoranthene17.3LungNot significantNot specified

Data from LaVoie et al., 1994[1]

Genotoxicity and Mutagenicity

The carcinogenic effects of 2-MFA are largely attributed to its genotoxic properties, stemming from the formation of DNA adducts by its reactive metabolites.

Metabolic Activation and DNA Adduct Formation

Like many PAHs, 2-MFA requires metabolic activation to exert its genotoxic effects. This process is primarily mediated by cytochrome P450 (CYP) enzymes. The key mutagenic metabolite of 2-MFA has been identified as 4,5-dihydro-4,5-dihydroxy-2-methylfluoranthene.[2] This metabolite can be further oxidized to a highly reactive diol epoxide, which can then covalently bind to DNA, forming bulky adducts. These adducts can disrupt DNA replication and transcription, leading to mutations and initiating the carcinogenic process.

While direct quantitative data on 2-MFA-DNA adduct levels in vivo are limited, studies on the related compound 2-nitrofluoranthene (B81861) have shown the formation of a C8-substituted deoxyguanosine adduct, N-(deoxyguanosin-8-yl)-2-aminofluoranthene, at levels of 3-10 pmol/mg of DNA in vitro, depending on the metabolic activation system used.[3]

Mutagenicity in Bacterial Assays

The metabolites of 2-MFA have been shown to be mutagenic in the Salmonella typhimurium TA100 strain, indicating its potential to cause base-pair substitution mutations.[2] This assay is a standard method for assessing the mutagenic potential of chemical compounds.

Key Signaling Pathway: Aryl Hydrocarbon Receptor (AhR)

The toxicological effects of many PAHs, including likely those of 2-MFA, are mediated through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[4]

Upon entering the cell, 2-MFA can bind to the cytosolic AhR complex, causing the dissociation of chaperone proteins. The ligand-receptor complex then translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to the increased transcription of a battery of enzymes, most notably cytochrome P450s (like CYP1A1 and CYP1B1). These enzymes are responsible for the metabolic activation of 2-MFA, thus initiating the cascade of toxic events.

AhR_Signaling_Pathway cluster_nucleus Nucleus MFA This compound AhR_complex AhR-Hsp90-XAP2-p23 MFA->AhR_complex AhR_MFA AhR-2MFA AhR_complex->AhR_MFA Translocation AhR_ARNT AhR-ARNT Complex AhR_MFA->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT XRE XRE AhR_ARNT->XRE Binds to CYP1A1 CYP1A1 Gene XRE->CYP1A1 Induces Transcription mRNA mRNA CYP1A1->mRNA Transcription CYP1A1_protein CYP1A1 Protein mRNA->CYP1A1_protein Translation CYP1A1_protein->MFA Metabolic Activation

Fig. 1: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation by this compound.

Oxidative Stress

Experimental Protocols

Newborn Mouse Tumorigenicity Bioassay

This in vivo assay is crucial for assessing the carcinogenic potential of 2-MFA.

Protocol:

  • Animal Model: Newborn CD-1 mice (less than 24 hours old).

  • Test Substance Preparation: Dissolve 2-MFA in a suitable vehicle (e.g., dimethyl sulfoxide (B87167) (DMSO) or tricaprylin).

  • Dosing: Administer the test substance via intraperitoneal (i.p.) injection to the newborn mice. A typical study might include a vehicle control group, a positive control group (e.g., benzo[a]pyrene), and multiple dose groups of 2-MFA (e.g., 3.46 and 17.3 µmol/mouse).

  • Observation Period: House the mice under standard laboratory conditions for a period of one year.[1] Monitor the animals regularly for signs of toxicity.

  • Necropsy and Histopathology: At the end of the study, euthanize the mice and perform a complete necropsy. Carefully examine the lungs and liver for the presence of tumors. Record the number and size of all visible tumors.

  • Tissue Processing: Fix the lungs, liver, and any other tissues with gross lesions in 10% neutral buffered formalin. Process the tissues for histopathological examination by embedding in paraffin, sectioning, and staining with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Data Analysis: Analyze the tumor incidence (percentage of animals with tumors) and tumor multiplicity (average number of tumors per animal) for each group. Use appropriate statistical methods to compare the treated groups with the control group.

Newborn_Mouse_Bioassay start Start prep Prepare 2-MFA Solution start->prep dosing Administer 2-MFA to Newborn CD-1 Mice (i.p.) prep->dosing observe Observe for 1 Year dosing->observe necropsy Perform Necropsy observe->necropsy histology Histopathological Examination of Lungs & Liver necropsy->histology analysis Analyze Tumor Incidence & Multiplicity histology->analysis end End analysis->end Ames_Test_Workflow start Start culture Culture S. typhimurium TA100 start->culture prepare_s9 Prepare S9 Mix start->prepare_s9 prepare_2mfa Prepare 2-MFA Solutions start->prepare_2mfa mix Mix Bacteria, 2-MFA, and S9 Mix (or Buffer) culture->mix prepare_s9->mix prepare_2mfa->mix plate Add Top Agar and Plate on Minimal Agar mix->plate incubate Incubate at 37°C for 48-72h plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data count->analyze end End analyze->end DNA_Adduct_Analysis start Start isolate_dna Isolate DNA from Target Tissue start->isolate_dna digest_dna Digest DNA to 3'-Monophosphates isolate_dna->digest_dna enrich_adducts Enrich for Adducts (Nuclease P1 Digestion) digest_dna->enrich_adducts label_adducts Label Adducts with ³²P enrich_adducts->label_adducts separate_adducts Separate Labeled Adducts (HPLC or TLC) label_adducts->separate_adducts quantify_adducts Detect and Quantify Adducts separate_adducts->quantify_adducts end End quantify_adducts->end

References

2-Methylfluoranthene: A Technical Examination of its Carcinogenicity and Mutagenicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methylfluoranthene, a polycyclic aromatic hydrocarbon (PAH), has been identified as a compound of toxicological concern due to its demonstrated carcinogenic and mutagenic properties. This technical guide provides a comprehensive overview of the existing scientific data on the carcinogenicity and mutagenicity of this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and toxicological assessment. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the established metabolic activation pathway critical to its genotoxic effects.

Carcinogenicity of this compound

The carcinogenic potential of this compound has been primarily evaluated through in vivo bioassays, with the newborn mouse model being a key system for its assessment.

Quantitative Carcinogenicity Data

A significant study evaluated the tumorigenic activity of this compound in newborn CD-1 mice.[1] The compound was administered at two dose levels, 3.46 µmol and 17.3 µmol, and the bioassay was terminated when the mice reached one year of age.[1] The key findings from this study are summarized in the tables below.

Table 1: Lung Tumorigenicity of this compound in CD-1 Mice [1]

Dose (µmol)SexLung Tumor Incidence (%)Lung Tumor Multiplicity (tumors/mouse)
17.3Male65 - 963.04 - 3.94
17.3Female65 - 963.04 - 3.94

Table 2: Liver Tumorigenicity of this compound in CD-1 Mice [1]

Dose (µmol)SexLiver Tumor Incidence (%)
17.3MaleSignificant
17.3FemaleTumorigenic
3.46MaleSignificant
3.46FemaleNot reported as significant

Note: The term "Significant" indicates a statistically significant increase in liver tumors compared to control groups as stated in the source, although specific percentages were not provided in the abstract.

These data indicate that this compound is a potent inducer of both lung and liver tumors in newborn mice, with a notable dose-dependent effect on liver tumorigenicity in female mice.[1]

Mutagenicity of this compound

The mutagenicity of this compound is attributed to its metabolic activation into reactive intermediates that can interact with DNA, leading to mutations.

Identification of Mutagenic Metabolites

In vitro studies using liver homogenates from Aroclor-pretreated rats have been instrumental in identifying the mutagenic metabolites of this compound.[2] The primary mutagenic metabolite was identified as 4,5-dihydro-4,5-dihydroxy-2-methylfluoranthene .[2] This finding suggests that the mechanism of mutagenicity involves the formation of dihydrodiol epoxides.

Quantitative Mutagenicity Data

The mutagenicity of the metabolites was assessed using the Salmonella typhimurium TA100 strain, a common indicator of base-pair substitution mutations.[2] While the specific reversion rates were not detailed in the available abstract, the study confirmed the potent mutagenicity of the identified dihydrodiol metabolite.[2]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, based on standard toxicological testing protocols.

Newborn Mouse Carcinogenicity Bioassay

This protocol is a generalized representation of the methodology typically employed in newborn mouse tumorigenicity assays.

Experimental Workflow for Newborn Mouse Carcinogenicity Bioassay

G cluster_preparation Preparation cluster_dosing Dosing Regimen cluster_observation Observation Period cluster_analysis Analysis A Pregnant CD-1 Mice B Newborn Mice (within 24h of birth) A->B Birth C Randomization into Groups B->C D Intraperitoneal Injection of This compound (3.46 or 17.3 µmol in DMSO) C->D E Control Group (Vehicle only) C->E F Weaning at 3-4 weeks D->F E->F G Monitoring for 1 year (Health & Body Weight) F->G H Euthanasia & Necropsy G->H I Histopathological Examination of Lungs and Liver H->I J Tumor Incidence & Multiplicity Quantification I->J

Workflow for the newborn mouse carcinogenicity bioassay.
  • Animal Model: Pregnant CD-1 mice are used, and their offspring are dosed within 24 hours of birth.

  • Test Substance Preparation: this compound is dissolved in a suitable vehicle, such as dimethyl sulfoxide (B87167) (DMSO).

  • Dosing: Newborn mice are administered the test substance via intraperitoneal injection. The total dose is typically divided into multiple injections over the first few days of life.

  • Observation: The animals are weaned at 3-4 weeks and observed for a period of up to one year. Their general health and body weight are monitored regularly.

  • Necropsy and Histopathology: At the end of the observation period, the mice are euthanized. A complete necropsy is performed, with special attention to the lungs and liver. These organs are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.

  • Data Analysis: The incidence and multiplicity of tumors in the lungs and liver are recorded and statistically compared between the treated and control groups.

Ames Test (Bacterial Reverse Mutation Assay)

This protocol describes the general procedure for the Ames test using Salmonella typhimurium TA100 with metabolic activation.

Experimental Workflow for the Ames Test

G cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis A Overnight Culture of S. typhimurium TA100 D Combine Bacteria, S9 Mix, & Test Compound in Top Agar (B569324) A->D B Preparation of S9 Mix (from Aroclor-pretreated rat liver) B->D C Test Compound Dilutions C->D E Pour onto Minimal Glucose Agar Plates D->E F Incubate at 37°C for 48-72 hours E->F G Count Revertant Colonies F->G H Compare to Negative & Positive Controls G->H I Determine Mutagenic Potential H->I

General workflow for the Ames mutagenicity test.
  • Bacterial Strain: An overnight culture of Salmonella typhimurium TA100, which is a strain that detects base-pair substitution mutagens, is prepared.

  • Metabolic Activation (S9 Mix): A liver homogenate (S9 fraction) from rats pre-treated with an enzyme inducer like Aroclor 1254 is prepared. This S9 fraction is combined with cofactors (e.g., NADP+, glucose-6-phosphate) to create the S9 mix, which provides the metabolic enzymes necessary to activate pro-mutagens.

  • Exposure: The test compound, the bacterial culture, and the S9 mix are combined in molten top agar. This mixture is then poured onto a minimal glucose agar plate.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation at the histidine operon can grow into visible colonies. The number of these revertant colonies is counted.

  • Data Analysis: The number of revertant colonies on the test plates is compared to the number on the negative (vehicle) control plates. A significant, dose-dependent increase in the number of revertants indicates a mutagenic response. Positive controls are also used to ensure the validity of the test.

Mechanism of Action: Metabolic Activation and DNA Adduct Formation

The carcinogenicity and mutagenicity of this compound are intrinsically linked to its metabolic activation into reactive electrophiles that can bind to DNA, forming DNA adducts. While specific downstream signaling pathways perturbed by this compound have not been extensively detailed in the scientific literature, the initial metabolic activation pathway is a critical and well-understood component of its mechanism of action.

Metabolic Activation Pathway of this compound

G cluster_metabolism Metabolic Activation cluster_genotoxicity Genotoxicity A This compound B This compound-4,5-epoxide A->B Cytochrome P450 C 4,5-dihydro-4,5-dihydroxy- This compound (Proximate Mutagen) B->C Epoxide Hydrolase D This compound-4,5-diol-epoxide (Ultimate Carcinogen) C->D Cytochrome P450 E DNA D->E Covalent Binding F DNA Adducts E->F Adduct Formation G Mutations F->G Faulty DNA Replication/Repair H Cancer Initiation G->H

Metabolic activation of this compound to its ultimate carcinogenic form.

The proposed metabolic activation pathway for this compound, similar to other PAHs, involves a series of enzymatic reactions:

  • Epoxidation: Cytochrome P450 enzymes metabolize this compound to form an epoxide.

  • Hydration: Epoxide hydrolase converts the epoxide to a dihydrodiol, in this case, 4,5-dihydro-4,5-dihydroxy-2-methylfluoranthene, which has been identified as a proximate mutagen.[2]

  • Second Epoxidation: Cytochrome P450 enzymes further metabolize the dihydrodiol to form a highly reactive dihydrodiol epoxide, which is considered the ultimate carcinogen.

  • DNA Adduct Formation: This highly electrophilic dihydrodiol epoxide can then react with nucleophilic sites on DNA, forming covalent adducts. These adducts can disrupt the normal structure and function of DNA, leading to mutations during DNA replication if not properly repaired. The accumulation of such mutations in critical genes can initiate the process of carcinogenesis.

Conclusion

The available scientific evidence clearly indicates that this compound is a carcinogenic and mutagenic compound. Its carcinogenicity has been demonstrated in vivo, leading to the formation of lung and liver tumors in mice. The mutagenicity of this compound is a result of its metabolic activation to a reactive dihydrodiol epoxide that forms DNA adducts. While the precise downstream signaling pathways affected by this compound remain an area for further investigation, the understanding of its metabolic activation provides a solid foundation for assessing its toxicological risk. This technical guide serves as a consolidated resource for professionals in the fields of toxicology, pharmacology, and drug development, highlighting the key data and methodologies for the evaluation of this compound. Further research is warranted to fully elucidate the specific molecular signaling cascades that are disrupted by this compound and its metabolites, which would provide a more complete picture of its carcinogenic mechanism.

References

A Technical Guide to the Environmental Sources and Fate of 2-Methylfluoranthene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylfluoranthene, a member of the polycyclic aromatic hydrocarbon (PAH) family, is a persistent environmental contaminant originating primarily from the incomplete combustion of organic materials. This technical guide provides a comprehensive overview of the environmental sources, formation pathways, and ultimate fate of this compound. It details its distribution in various environmental compartments, including air, water, and soil, and explores its persistence, degradation mechanisms, and potential for bioaccumulation. This document also includes detailed experimental protocols for the analysis of this compound in environmental matrices and for studying its degradation, along with a summary of its toxicological profile and associated signaling pathways.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic rings. They are ubiquitous environmental pollutants, with many exhibiting carcinogenic and mutagenic properties. This compound is a methylated PAH that is frequently detected in environmental samples. Its presence is often associated with the combustion of fossil fuels and biomass.[1] Understanding the sources, environmental behavior, and fate of this compound is crucial for assessing its potential risks to human health and the environment.

Environmental Sources and Formation

This compound, like other PAHs, is not produced commercially but is formed during the incomplete combustion or pyrolysis of organic matter.[2] The primary sources of this compound in the environment are anthropogenic and include:

  • Fossil Fuel Combustion: Emissions from vehicle exhaust, industrial processes, and power generation are major contributors.

  • Biomass Burning: Forest fires and residential wood burning release significant amounts of this compound into the atmosphere.

  • Industrial Processes: Activities such as coal tar distillation, asphalt (B605645) production, and aluminum smelting are also notable sources.[2]

The formation of this compound occurs through pyrosynthesis at high temperatures, where smaller organic molecules combine to form more complex aromatic structures. The specific isomers of methylated PAHs formed can sometimes be used to identify the source of the contamination, with different combustion conditions favoring the formation of specific isomers.[1]

Environmental Distribution and Fate

Due to its semi-volatile nature, this compound is distributed across various environmental compartments.

3.1. Atmospheric Fate

In the atmosphere, this compound exists in both the gas phase and adsorbed to particulate matter.[3] Its partitioning between these two phases is dependent on factors such as temperature and the concentration of airborne particles. Atmospheric this compound can be transported over long distances before being removed from the atmosphere through wet and dry deposition.

3.2. Aquatic Fate

In aquatic environments, this compound has low water solubility and a high affinity for particulate matter and sediments. Consequently, it tends to accumulate in the sediment of rivers, lakes, and coastal areas. While in the water column, it can undergo photodegradation when exposed to sunlight.

3.3. Terrestrial Fate

In soil, this compound is relatively persistent, with its fate being primarily governed by microbial degradation and sorption to soil organic matter. Its strong adsorption to soil particles limits its mobility and leaching into groundwater. The half-life of fluoranthene (B47539) and its derivatives in soil can vary significantly depending on soil type, microbial activity, and other environmental conditions, ranging from weeks to months.[4][5]

Quantitative Data on Environmental Concentrations

The following tables summarize the reported concentrations of this compound in various environmental matrices. It is important to note that concentrations can vary widely depending on the proximity to emission sources and other site-specific factors.

Table 1: Concentration of this compound in Air

Location TypeConcentration Range (ng/m³)Reference
Urban0.09 - 20.8[3]
Rural/RemoteNot widely reported

Table 2: Concentration of this compound in Water

Water Body TypeConcentration Range (µg/L)Reference
Industrial WastewaterData not readily available
Surface WaterGenerally low, often below detection limits

Table 3: Concentration of this compound in Soil and Sediment

MatrixLocationConcentration RangeReference
SoilUrban/Industrial0.02 - 1.48 (ratio to Phenanthrene)[1]
SedimentRiver/EstuaryTrace amounts

Environmental Fate Processes

5.1. Biodegradation

Microbial degradation is a key process in the removal of this compound from the environment. Various bacteria and fungi have been shown to degrade fluoranthene and its derivatives. The initial step in the bacterial degradation of fluoranthene often involves the action of dioxygenase enzymes, which introduce two hydroxyl groups into the aromatic ring system.[6][7][8] One of the well-studied pathways involves the cleavage of the aromatic ring by catechol 2,3-dioxygenase.[7]

5.2. Photodegradation

In the presence of sunlight, this compound can undergo photodegradation, particularly in the atmosphere and in surface waters. This process involves the absorption of UV radiation, leading to the formation of reactive intermediates that can be further transformed into simpler compounds.

5.3. Bioaccumulation

This compound has a moderate potential for bioaccumulation in aquatic organisms due to its lipophilic nature. The bioconcentration factor (BCF) for fluoranthene in fish has been reported to be in the range that is considered bioaccumulative, although it is also subject to metabolic transformation within the organism.[8]

Experimental Protocols

6.1. Analysis of this compound in Soil by GC-MS

This protocol describes the extraction and quantification of this compound from soil samples using Soxhlet extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS).

6.1.1. Materials and Reagents

  • Soxhlet extraction apparatus

  • Dichloromethane (DCM), pesticide residue grade

  • Anhydrous sodium sulfate (B86663), baked at 400°C for 4 hours

  • This compound analytical standard

  • Internal standard (e.g., deuterated PAH)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • HP-5MS capillary column (or equivalent)

6.1.2. Sample Preparation and Extraction

  • Air-dry the soil sample and sieve to remove large debris.

  • Weigh approximately 10 g of the homogenized soil sample into a cellulose (B213188) extraction thimble.

  • Spike the sample with a known amount of internal standard.

  • Add anhydrous sodium sulfate to the thimble to absorb any residual moisture.

  • Place the thimble in the Soxhlet extractor.

  • Add 200 mL of DCM to the round-bottom flask.

  • Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.[9]

  • After extraction, allow the extract to cool.

6.1.3. Extract Cleanup and Concentration

  • Pass the extract through a column containing anhydrous sodium sulfate to remove any remaining water.

  • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • The extract is now ready for GC-MS analysis.

6.1.4. GC-MS Analysis

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp to 300°C at 6°C/minute

    • Hold at 300°C for 20 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • MS Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor for this compound (C17H12, MW 216.28): Quantifier ion m/z 216, Qualifier ions m/z 215, 214.[10]

6.2. Biodegradation of this compound by Pseudomonas sp.

This protocol outlines a method for assessing the biodegradation of this compound by a bacterial culture.

6.2.1. Materials and Reagents

  • Pseudomonas sp. capable of degrading PAHs

  • Minimal Salts Medium (MSM)

  • This compound solution in a suitable solvent (e.g., acetone)

  • Shaking incubator

  • Sterile culture flasks

  • GC-MS for analysis

6.2.2. Experimental Procedure

  • Prepare a stock solution of this compound.

  • Inoculate a starter culture of Pseudomonas sp. in a nutrient-rich medium and grow overnight.

  • Harvest the bacterial cells by centrifugation and wash with sterile MSM to remove residual nutrient medium.

  • Resuspend the cells in MSM to a desired optical density (e.g., OD600 = 1.0).

  • In sterile flasks, add MSM and spike with this compound to the desired final concentration (e.g., 10 mg/L).

  • Inoculate the flasks with the washed Pseudomonas sp. culture.

  • Include control flasks:

    • A sterile control (MSM + this compound, no bacteria) to assess abiotic loss.

    • A killed control (autoclaved bacteria + MSM + this compound) to assess sorption to biomass.

  • Incubate the flasks in a shaking incubator at a suitable temperature (e.g., 30°C) in the dark.

  • Collect samples at regular time intervals (e.g., 0, 1, 3, 7, 14 days).

  • Extract the samples with an appropriate solvent (e.g., dichloromethane) and analyze the concentration of this compound by GC-MS as described in section 6.1.4.

6.3. Photodegradation of this compound

This protocol describes a method for studying the photodegradation of this compound in an aqueous solution.

6.3.1. Materials and Reagents

  • This compound solution in a water-miscible solvent (e.g., acetonitrile)

  • Quartz tubes

  • UV lamp (e.g., medium-pressure mercury lamp) with a specific wavelength output (e.g., 254 nm)

  • Magnetic stirrer

  • HPLC with UV or fluorescence detector

6.3.2. Experimental Procedure

  • Prepare an aqueous solution of this compound at a known concentration.

  • Transfer the solution to quartz tubes.

  • Place the tubes in a photoreactor equipped with a UV lamp and a cooling system to maintain a constant temperature.[11]

  • Irradiate the samples for specific time intervals (e.g., 0, 30, 60, 120, 240 minutes).

  • Include dark controls (tubes wrapped in aluminum foil) to account for any degradation not induced by light.

  • At each time point, withdraw a sample and analyze the concentration of this compound using HPLC.

Signaling Pathways and Toxicity

7.1. Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

Many of the toxic effects of PAHs, including this compound, are mediated through the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[12] Upon binding of a PAH ligand, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This leads to the induction of a battery of genes, most notably cytochrome P450 enzymes such as CYP1A1 and CYP1A2, which are involved in the metabolic activation of PAHs to more toxic and carcinogenic metabolites.[10]

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAH This compound AHR_complex AHR-HSP90-XAP2-p23 PAH->AHR_complex Binding AHR_ligand AHR-PAH AHR_complex->AHR_ligand Conformational Change AHR_ligand_nuc AHR-PAH AHR_ligand->AHR_ligand_nuc Translocation AHR_ARNT AHR-ARNT Complex AHR_ligand_nuc->AHR_ARNT Dimerization ARNT ARNT ARNT->AHR_ARNT XRE XRE AHR_ARNT->XRE Binding CYP1A1 CYP1A1 Gene XRE->CYP1A1 Transcription CYP1A2 CYP1A2 Gene XRE->CYP1A2 Transcription Metabolism Metabolic Activation CYP1A1->Metabolism CYP1A2->Metabolism Toxic_Metabolites Toxic Metabolites (e.g., Diol Epoxides) Metabolism->Toxic_Metabolites

Figure 1: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway.

7.2. Mutagenicity and Carcinogenicity

The metabolic activation of this compound can lead to the formation of reactive intermediates, such as diol epoxides, which can bind to DNA, forming DNA adducts. These adducts can lead to mutations and initiate the process of carcinogenesis. The mutagenicity of this compound and its metabolites can be assessed using the Ames test, a bacterial reverse mutation assay.[1] Studies have shown that certain metabolites of this compound are mutagenic in Salmonella typhimurium.[1]

Conclusion

This compound is a prevalent environmental contaminant originating from various combustion sources. Its persistence in soil and sediment, coupled with its potential for bioaccumulation and toxicity, highlights the need for continued monitoring and research. This guide has provided an in-depth overview of the current knowledge on the environmental sources and fate of this compound, along with detailed protocols for its analysis and degradation studies. Further research is warranted to fill existing data gaps, particularly regarding its concentrations in certain environmental media and the specific details of its degradation pathways under various environmental conditions. This will enable a more comprehensive risk assessment and the development of effective remediation strategies.

References

The Metabolism of 2-Methylfluoranthene in Biological Systems: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylfluoranthene, a polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant and a known carcinogen.[1] Its biological activity is intrinsically linked to its metabolic activation into reactive intermediates that can form DNA adducts, leading to mutations and initiating carcinogenesis. This technical guide provides a comprehensive overview of the current understanding of this compound metabolism in biological systems. It details the key metabolic pathways, the enzymes involved, and the resulting metabolites. This guide also presents detailed experimental protocols for studying its metabolism and summarizes available quantitative data to aid researchers in the fields of toxicology, pharmacology, and drug development.

Introduction

This compound is a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds, which are formed from the incomplete combustion of organic materials.[1] Human exposure to this compound occurs through various sources, including polluted air, contaminated food, and cigarette smoke.[1] Like many PAHs, the parent compound itself is not the ultimate carcinogen. Instead, it undergoes metabolic activation, primarily by cytochrome P450 (CYP) enzymes, to form highly reactive electrophilic metabolites.[2] These metabolites can covalently bind to cellular macromolecules, most notably DNA, to form DNA adducts.[3] If not repaired, these adducts can lead to mutations during DNA replication, a critical event in the initiation of cancer.[4]

This guide focuses on the intricate enzymatic processes that govern the biotransformation of this compound, from initial oxidation to subsequent conjugation and detoxification pathways. Understanding these metabolic routes is crucial for assessing the carcinogenic risk of this compound and for developing strategies to mitigate its harmful effects.

Metabolic Pathways

The metabolism of this compound proceeds through a series of enzymatic reactions, broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism: Bioactivation

The initial and rate-limiting step in the metabolic activation of this compound is the oxidation of the aromatic ring system, catalyzed by cytochrome P450 monooxygenases.[2] This process leads to the formation of various oxygenated metabolites, including dihydrodiols and phenols.

The most critical bioactivation pathway for this compound involves the formation of a bay-region dihydrodiol epoxide.[5] The key metabolite in this pathway is 4,5-dihydro-4,5-dihydroxy-2-methylfluoranthene .[5][6] This dihydrodiol is a proximate mutagen, meaning it can be further metabolized to the ultimate carcinogenic species.[5]

The proposed metabolic activation pathway is as follows:

  • Epoxidation: Cytochrome P450 enzymes, particularly isoforms from the CYP1A and CYP1B families, are implicated in the initial epoxidation of the 4,5-double bond of this compound.[2][7]

  • Hydration: The resulting epoxide is then hydrolyzed by epoxide hydrolase to form the trans-dihydrodiol, 4,5-dihydro-4,5-dihydroxy-2-methylfluoranthene.[5]

  • Second Epoxidation: This dihydrodiol can then undergo a second epoxidation by CYP enzymes to form a highly reactive diol epoxide. This diol epoxide is the ultimate carcinogen that can react with DNA.[1]

Metabolism_of_2_Methylfluoranthene This compound This compound Epoxide Intermediate Epoxide Intermediate This compound->Epoxide Intermediate CYP450 (e.g., CYP1A1, CYP1B1) 4,5-Dihydro-4,5-dihydroxy-2-methylfluoranthene 4,5-Dihydro-4,5-dihydroxy-2-methylfluoranthene Epoxide Intermediate->4,5-Dihydro-4,5-dihydroxy-2-methylfluoranthene Epoxide Hydrolase Diol Epoxide (Ultimate Carcinogen) Diol Epoxide (Ultimate Carcinogen) 4,5-Dihydro-4,5-dihydroxy-2-methylfluoranthene->Diol Epoxide (Ultimate Carcinogen) CYP450 Detoxification Products (Conjugates) Detoxification Products (Conjugates) 4,5-Dihydro-4,5-dihydroxy-2-methylfluoranthene->Detoxification Products (Conjugates) Phase II Enzymes (UGTs, SULTs) DNA Adducts DNA Adducts Diol Epoxide (Ultimate Carcinogen)->DNA Adducts Covalent Binding

Metabolic activation pathway of this compound.
Phase II Metabolism: Detoxification

The hydroxylated metabolites of this compound, including the dihydrodiols, can undergo Phase II conjugation reactions. These reactions are generally considered detoxification pathways as they increase the water solubility of the metabolites, facilitating their excretion from the body.[8] The primary conjugation reactions for PAH metabolites are glucuronidation and sulfation.

  • Glucuronidation: UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the hydroxyl groups of the metabolites.[8] This process is a major pathway for the detoxification of phenolic and dihydrodiol metabolites of PAHs.[9]

  • Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonyl group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of the metabolites.[10]

While these conjugation reactions are primarily for detoxification, in some cases, the resulting conjugates can be unstable and may act as transport forms of the reactive metabolites to target tissues.

Quantitative Data

Quantitative data on the metabolism of this compound is limited. However, studies on similar PAHs provide insights into the potential kinetic parameters. The metabolism of PAHs by CYP enzymes can be described by Michaelis-Menten kinetics.

ParameterDescriptionTypical Range for PAHsReference
Km (μM) Michaelis constant, representing the substrate concentration at half-maximal velocity. A lower Km indicates a higher affinity of the enzyme for the substrate.0.1 - 10[7]
Vmax (nmol/min/mg protein) Maximum velocity of the reaction at saturating substrate concentrations.0.1 - 5[7]
CLint (μL/min/mg protein) Intrinsic clearance (Vmax/Km), a measure of the enzyme's catalytic efficiency.10 - 500[7]

Note: The provided ranges are for various PAHs and may not be directly applicable to this compound. Specific kinetic studies on this compound are needed to determine its precise metabolic parameters.

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol describes a typical in vitro experiment to study the metabolism of this compound using pooled human liver microsomes.

Materials:

  • Pooled human liver microsomes

  • This compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (HPLC grade)

  • Internal standard (e.g., another PAH not present in the sample)

  • HPLC system with fluorescence detection

Procedure:

  • Prepare Incubation Mixtures: In a microcentrifuge tube, combine the following on ice:

    • Potassium phosphate buffer (to final volume)

    • Pooled human liver microsomes (e.g., 0.5 mg/mL final concentration)

    • This compound (dissolved in a suitable solvent like DMSO, final concentration typically in the low µM range)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to equilibrate.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Centrifuge the mixture to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis: Separate the parent compound and its metabolites using a reverse-phase HPLC column (e.g., C18) with a suitable mobile phase gradient (e.g., acetonitrile/water). Detect the compounds using a fluorescence detector with appropriate excitation and emission wavelengths for this compound and its expected metabolites.[11]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Incubation Mixture Prepare Incubation Mixture Pre-incubation (37°C) Pre-incubation (37°C) Prepare Incubation Mixture->Pre-incubation (37°C) Initiate with NADPH Initiate with NADPH Pre-incubation (37°C)->Initiate with NADPH Incubate (37°C) Incubate (37°C) Initiate with NADPH->Incubate (37°C) Terminate with Acetonitrile Terminate with Acetonitrile Incubate (37°C)->Terminate with Acetonitrile Centrifuge Centrifuge Terminate with Acetonitrile->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant HPLC-Fluorescence Analysis HPLC-Fluorescence Analysis Collect Supernatant->HPLC-Fluorescence Analysis

Workflow for in vitro metabolism of this compound.

Conclusion

The metabolism of this compound is a complex process initiated by cytochrome P450 enzymes, leading to the formation of mutagenic dihydrodiol epoxides that can damage DNA. While the primary bioactivation pathway is relatively well-understood, further research is needed to quantify the kinetic parameters of the enzymes involved, particularly the specific human CYP isoforms, and to fully elucidate the role of Phase II conjugation pathways in the detoxification and potential transport of its metabolites. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate the metabolism of this important environmental carcinogen and to better assess its risk to human health.

References

2-Methylfluoranthene (CAS No. 33543-31-6): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylfluoranthene is a polycyclic aromatic hydrocarbon (PAH) that has garnered interest in environmental science and toxicology due to its presence as an environmental pollutant. As a derivative of fluoranthene (B47539), its biological activities, metabolic pathways, and potential for carcinogenesis are subjects of ongoing research. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, synthesis methodologies, spectroscopic data, biological activities, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₁₇H₁₂.[1][2] Its structure consists of a fluoranthene backbone with a methyl group substitution.

PropertyValueReference
CAS Number 33543-31-6[2]
Molecular Formula C₁₇H₁₂[1][2]
Molecular Weight 216.28 g/mol [1]
IUPAC Name This compound[3]
Melting Point 79 - 81 °C
Appearance Not specified, likely a solid
Solubility Low aqueous solubility (typical for PAHs)

Synthesis

General Experimental Protocol for Synthesis of Fluoranthene Derivatives

This protocol describes a homogeneous catalysis method that can be adapted for the synthesis of this compound by using an appropriately substituted arylboronic acid.

Materials:

  • 1,8-Diiodonaphthalene (B175167)

  • Arylboronic acid (e.g., 4-methylphenylboronic acid for the synthesis of a methyl-substituted fluoranthene)

  • Pd(dppf)Cl₂·CH₂Cl₂ (Palladium catalyst)

  • Potassium acetate (B1210297) (KOAc)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Nitrogen gas

  • Standard laboratory glassware (Schlenk tube, etc.)

  • Magnetic stirrer and heating plate

Procedure: [4]

  • An oven-dried 10 mL Schlenk tube is charged with 1,8-diiodonaphthalene (1.0 equiv) and anhydrous DMSO under a nitrogen atmosphere.

  • Nitrogen gas is bubbled through the solution for 5 minutes with gentle stirring.

  • The arylboronic acid (1.1 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv), and KOAc (4 equiv) are added sequentially to the solution.

  • The Schlenk tube is sealed, and the reaction mixture is stirred at 90-110 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and washed with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired fluoranthene derivative.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification 1,8-Diiodonaphthalene 1,8-Diiodonaphthalene Reaction Reaction 1,8-Diiodonaphthalene->Reaction Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Pd(dppf)Cl2 Pd(dppf)Cl2 Pd(dppf)Cl2->Reaction KOAc KOAc KOAc->Reaction DMSO DMSO DMSO->Reaction 90-110 C, 24h 90-110 C, 24h 90-110 C, 24h->Reaction N2 Atmosphere N2 Atmosphere N2 Atmosphere->Reaction Extraction Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Product Product Column Chromatography->Product Reaction->Extraction Cooling

Caption: Metabolic activation pathway of this compound.

Experimental Protocols & Workflows

Analysis of this compound in Environmental Samples

The analysis of this compound in environmental matrices typically involves extraction followed by chromatographic separation and detection. High-performance liquid chromatography (HPLC) with fluorescence or mass spectrometric detection is a common and sensitive method.

General HPLC Workflow:

  • Sample Preparation:

    • Solid Samples (e.g., soil, sediment): Soxhlet extraction or pressurized liquid extraction with a suitable organic solvent (e.g., dichloromethane, acetone/hexane mixture).

    • Liquid Samples (e.g., water): Liquid-liquid extraction or solid-phase extraction (SPE) to concentrate the analyte.

  • Extract Cleanup: Removal of interfering compounds using techniques like silica gel chromatography or gel permeation chromatography.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detection: Fluorescence detection (FLD) is highly sensitive and selective for PAHs. Mass spectrometry (MS) provides definitive identification.

  • Quantification: Use of an internal or external standard calibration curve.

Experimental Workflow for HPLC Analysis

G Sample_Collection Sample Collection (Soil, Water, etc.) Extraction Extraction (Soxhlet, LLE, SPE) Sample_Collection->Extraction Cleanup Extract Cleanup (Silica Gel, GPC) Extraction->Cleanup HPLC_System HPLC System Cleanup->HPLC_System Injection Data_Analysis Data Analysis & Quantification HPLC_System->Data_Analysis

Caption: General workflow for the analysis of this compound by HPLC.

Applications in Research and Drug Development

Currently, there are no direct applications of this compound in drug development. Its primary relevance to this field is as a model compound for studying the mechanisms of PAH-induced carcinogenesis and for developing analytical methods to detect and quantify these compounds in biological and environmental samples. Understanding the metabolic activation of this compound and its interaction with cellular targets can provide insights into the development of preventative strategies and potential therapeutic interventions for cancers caused by environmental carcinogens.

Conclusion

This compound is a polycyclic aromatic hydrocarbon of significant interest in toxicology and environmental science. While its carcinogenic potential in humans remains unclassified, studies in animal models indicate its tumorigenic activity. The metabolic activation of this compound to reactive diol epoxides is a critical step in its mechanism of action. Further research is needed to fully elucidate its biological effects and to develop more comprehensive spectroscopic data for its unambiguous identification and quantification. The methodologies and information presented in this guide provide a solid foundation for researchers and professionals working with this and related compounds.

References

physical and chemical properties of 2-Methylfluoranthene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methylfluoranthene

This guide provides a comprehensive overview of the core , tailored for researchers, scientists, and drug development professionals. It includes a summary of quantitative data, detailed experimental protocols, and logical diagrams to illustrate key processes.

Core Properties of this compound

This compound is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₇H₁₂[1][2][3][4]. It is a member of the naphthalenes class of compounds[1]. The structure consists of a naphthalene (B1677914) and a benzene (B151609) unit fused by a five-membered ring, with a methyl group substitution.

Physical and Chemical Data Summary

The following table summarizes the key quantitative .

PropertyValueSource
IUPAC Name This compound[1]
CAS Registry Number 33543-31-6[1][2][3][5]
Molecular Formula C₁₇H₁₂[1][2][3][4]
Molecular Weight 216.28 g/mol [1][4][6]
Appearance Ill-defined needles (from methanol)[7]
Melting Point 95 °C[7]
Boiling Point 279 °C[7]
Density 1.189 g/cm³[7]
Water Solubility 3.9 mg/L at 25 °C[7]
Vapor Pressure 0.29 Pa at 25 °C[7]
Log K_ow_ (Octanol-Water) 3.92[7]
Henry's Law Constant 18.5 Pa m³/mol at 25 °C[7]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for research and development. The following sections outline established protocols.

Synthesis of Fluoranthene (B47539) Derivatives

A general method for synthesizing fluoranthene derivatives involves a tandem Suzuki–Miyaura and intramolecular C–H arylation reaction. Both homogeneous and heterogeneous catalytic conditions can be employed[8].

Method A: Homogeneous Catalysis [8]

  • An oven-dried 10 mL Schlenk tube is charged with 1,8-diiodonaphthalene (B175167) (1.0 equiv) and DMSO (2 mL) under a nitrogen atmosphere.

  • Nitrogen gas is bubbled through the solution for 5 minutes with gentle stirring.

  • Arylboronic acid or pinacol (B44631) ester (1.1 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv), and KOAc (4 equiv) are added sequentially.

  • The Schlenk tube is sealed, and the reaction mixture is stirred at 90 or 110 °C for 24 hours.

  • After cooling, the reaction mixture is processed by washing with brine, drying over Na₂SO₄, filtering, and concentrating in vacuo.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel.

Method B: Heterogeneous Catalysis [8]

  • A 10 mL Schlenk tube is charged with a reduced graphene oxide-supported CuPd nanocatalyst (rGO-CuPd) and a DMSO/H₂O mixture (10:1). The suspension is sonicated for 30 minutes.

  • 1,8-Diiodonaphthalene (1.0 equiv), arylboronic acid or pinacol ester (1.1 equiv), and NaOAc·3H₂O (5 equiv) are added sequentially.

  • The Schlenk tube is sealed, and the reaction mixture is stirred at 120 °C for 24 hours.

  • The reaction progress is monitored by TLC.

  • After cooling, the mixture is transferred to a centrifuge tube, and the catalyst is precipitated by centrifugation.

  • The organic layer is separated, washed with brine, dried over Na₂SO₄, filtered, and concentrated.

  • The final product is purified by flash column chromatography.

Analytical Methods for Detection and Quantification

The analysis of this compound, typically as part of a mixture of PAHs, is commonly performed using chromatographic techniques coupled with mass spectrometry[9][10].

Gas Chromatography-Mass Spectrometry (GC/MS) Protocol

  • Sample Preparation:

    • Extraction: PAHs are extracted from the sample matrix (e.g., water, soil, biological tissue) using methods like Soxhlet extraction, sonication, or solid-phase extraction (SPE) with solvents such as dichloromethane (B109758) or cyclohexane[10][11].

    • Cleanup: The extract is purified to remove interfering substances. This can be achieved using techniques like column chromatography with adsorbents such as Florisil[10].

  • GC/MS Analysis:

    • Injection: The cleaned extract is injected into a gas chromatograph, often using a splitless injection mode to enhance sensitivity[11].

    • Separation: The components of the mixture are separated on a high-resolution fused silica capillary column[9][11].

    • Detection: The separated compounds are introduced into a mass spectrometer. Electron-impact ionization is commonly used, with an electron energy of 70 eV[9]. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to increase sensitivity and selectivity for target analytes[11].

  • Identification and Quantification:

    • Identification: this compound is identified by comparing its mass spectrum and retention time to those of a certified reference standard analyzed under the same conditions[11].

    • Quantification: The concentration of the analyte is determined by comparing its response to that of an internal standard and constructing a calibration curve from standards of known concentrations[11].

Spectral Information

Spectroscopic data is essential for the structural elucidation and identification of this compound.

  • Mass Spectrometry (MS): Electron ionization mass spectral data for this compound are available through the NIST Mass Spectrometry Data Center. The mass spectrum shows a top peak at an m/z of 216[1][2].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectral data have been reported and are critical for confirming the specific isomeric structure and position of the methyl group[7][9].

  • Other Spectroscopic Data: Ultraviolet (UV)/visible (VIS), infrared (IR), and fluorescence spectral data have also been reported[7].

Visualizations

The following diagrams illustrate the general workflow for the synthesis and analysis of fluoranthene derivatives.

Synthesis_Workflow start Start: Starting Materials (1,8-Diiodonaphthalene & Arylboronic Acid) catalysis Catalytic Reaction (Homogeneous or Heterogeneous) start->catalysis reaction Tandem Suzuki-Miyaura & Intramolecular C-H Arylation catalysis->reaction workup Reaction Workup (Extraction & Washing) reaction->workup purification Purification (Flash Column Chromatography) workup->purification product Final Product (Fluoranthene Derivative) purification->product

Caption: General workflow for the synthesis of fluoranthene derivatives.

Analytical_Workflow sample_collection Sample Collection (Environmental or Biological Matrix) extraction Extraction of PAHs (e.g., SPE, Soxhlet) sample_collection->extraction cleanup Extract Cleanup (e.g., Column Chromatography) extraction->cleanup gcms_analysis GC/MS Analysis (Separation & Detection) cleanup->gcms_analysis data_processing Data Processing (Identification & Quantification) gcms_analysis->data_processing result Result: Concentration of This compound data_processing->result

References

The Biological Landscape of 2-Methylfluoranthene and its Derivatives: A Field in Need of Exploration

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant knowledge gap concerning the broad biological activities of 2-methylfluoranthene derivatives. While the parent compound, this compound, has been characterized to some extent, primarily for its toxicological properties, a systematic exploration of the therapeutic potential of its derivatives remains a largely uncharted area of research. This technical guide summarizes the current understanding of this compound and highlights the pressing need for further investigation into its chemical offspring.

Carcinogenic and Mutagenic Profile of this compound

This compound, a polycyclic aromatic hydrocarbon (PAH), is recognized as a procarcinogen and a mutagen. Early studies have established its capacity to act as a tumor initiator on mouse skin and to induce lung and liver tumors in newborn mice.

Table 1: Tumorigenic Activity of this compound in Newborn CD-1 Mice

CompoundDose (µmol)Target OrganTumor Incidence (%)Tumor Multiplicity (tumors per mouse)
This compound17.3Lung65-963.04-3.94
17.3Liver (male)Significant-
17.3Liver (female)Tumorigenic-

The mutagenicity of this compound is attributed to its metabolic activation. The metabolite 4,5-dihydro-4,5-dihydroxy-2-methylfluoranthene has been identified as a proximate mutagen, capable of inducing mutations in bacterial assays.

Unexplored Biological Activities of this compound Derivatives

Despite the established toxicological profile of the parent compound, there is a stark absence of research into the potential therapeutic activities of this compound derivatives. Extensive searches of scientific databases for anticancer, antimicrobial, and anti-inflammatory activities of synthesized or isolated derivatives of this compound have yielded no significant results. This indicates a critical gap in the exploration of the chemical space around the this compound scaffold for drug discovery purposes.

Methodologies for Future Investigation

To unlock the potential of this compound derivatives, a systematic approach to their synthesis and biological evaluation is required. The following experimental protocols provide a framework for future research in this area.

Synthesis of this compound Derivatives

A general workflow for the synthesis of novel this compound derivatives would involve the chemical modification of the this compound core.

Synthesis_Workflow Start This compound Functionalization Functionalization Reaction (e.g., Halogenation, Nitration) Start->Functionalization Coupling Coupling Reaction (e.g., Suzuki, Sonogashira) Functionalization->Coupling Derivatives Library of This compound Derivatives Coupling->Derivatives Purification Purification and Characterization (HPLC, NMR, MS) Derivatives->Purification

Caption: General workflow for the synthesis of this compound derivatives.

In Vitro Cytotoxicity Assay

The initial screening of novel derivatives for anticancer activity would involve assessing their cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common and reliable method for this purpose.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow Seeding Seed Cancer Cells in 96-well plate Treatment Treat with Derivatives Seeding->Treatment Incubation Incubate (48-72h) Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Incubation2 Incubate (2-4h) MTT->Incubation2 Solubilize Add Solubilizing Agent Incubation2->Solubilize Read Measure Absorbance (570nm) Solubilize->Read Analysis Calculate IC50 Values Read->Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing

To evaluate the antimicrobial potential of the derivatives, their minimum inhibitory concentrations (MIC) against a panel of pathogenic bacteria and fungi should be determined using methods like the broth microdilution assay.

Experimental Protocol: Broth Microdilution Assay

  • Inoculum Preparation: Prepare a standardized suspension of the microbial strain.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Anti-inflammatory Activity Assay

The ability of the derivatives to suppress inflammatory responses can be assessed by measuring their effect on the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Production Assay

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of the derivatives for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Measure the amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Data Analysis: Determine the concentration of the compound that inhibits 50% of NO production (IC50).

Potential Signaling Pathways for Investigation

Should any of the this compound derivatives exhibit significant biological activity, further studies should be conducted to elucidate their mechanism of action. Based on the activities of other PAH derivatives and polycyclic compounds, the following signaling pathways could be relevant targets for investigation.

Signaling_Pathways cluster_Anticancer Anticancer Activity cluster_Antiinflammatory Anti-inflammatory Activity Apoptosis Apoptosis Pathway (e.g., Caspase activation) CellCycle Cell Cycle Control (e.g., CDK inhibition) MAPK MAPK Pathway (e.g., ERK, JNK) NFkB NF-κB Pathway COX COX Enzymes Derivative This compound Derivative Derivative->Apoptosis Derivative->CellCycle Derivative->MAPK Derivative->NFkB Derivative->COX

Caption: Potential signaling pathways for investigation.

Conclusion

The field of this compound derivatives presents a significant opportunity for the discovery of novel therapeutic agents. The current body of knowledge is limited to the toxicological aspects of the parent compound, leaving a vast and unexplored chemical and biological landscape. A systematic approach involving the synthesis of diverse derivatives and their subsequent screening for anticancer, antimicrobial, and anti-inflammatory activities is strongly warranted. The experimental frameworks provided in this guide offer a starting point for researchers to embark on this exciting and potentially fruitful area of medicinal chemistry. The elucidation of the structure-activity relationships and mechanisms of action of novel this compound derivatives could pave the way for the development of new classes of drugs to address unmet medical needs.

An In-Depth Technical Guide to 2-Methylfluoranthene: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological effects of 2-Methylfluoranthene, a polycyclic aromatic hydrocarbon (PAH). This document is intended for researchers, scientists, and professionals in drug development who are interested in the environmental and toxicological significance of this compound. It includes a historical account of its synthesis, detailed experimental protocols, quantitative toxicological data, and an examination of its metabolic activation and interaction with cellular signaling pathways.

Introduction

This compound is a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds, which are known for their widespread environmental distribution and potential carcinogenic effects.[1][2] PAHs are primarily formed during the incomplete combustion of organic materials, such as coal, oil, and gasoline.[1] As a result, this compound is a component of complex mixtures of PAHs found in coal tar, soot, and other combustion by-products.[1][2] The presence of a methyl group on the fluoranthene (B47539) backbone can significantly influence its biological activity, making the study of specific isomers like this compound crucial for understanding the overall toxicological impact of PAH mixtures.[3] This guide will delve into the key aspects of this compound, from its initial synthesis to its known biological and toxicological properties.

Discovery and History

A significant milestone in the study of this compound was the development of a general and efficient synthetic method for polycyclic fluoranthene hydrocarbons by Cho and Harvey in 1987. This work provided a clear and reproducible protocol for the synthesis of this compound, enabling more detailed toxicological and metabolic studies.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₁₇H₁₂[4]
Molecular Weight 216.28 g/mol [4]
CAS Registry Number 33543-31-6[4]
Appearance Not specified, likely a solid
Synonyms Fluoranthene, 2-methyl-[4]

Experimental Protocols: Synthesis of this compound

The following protocol is based on the general method for the synthesis of polycyclic fluoranthene hydrocarbons developed by Cho and Harvey (1987).

Reaction Scheme:

  • Formation of 2-methyl-7,8,9,10-tetrahydrofluoranthene: This intermediate is synthesized via a Diels-Alder reaction between a suitable diene and dienophile, followed by subsequent cyclization.

  • Dehydrogenation: The tetrahydrofluoranthene intermediate is then dehydrogenated to yield this compound.

Detailed Methodology:

  • Step 1: Synthesis of 2-methyl-7,8,9,10-tetrahydrofluoranthene.

    • Starting Materials: Specific starting materials for the 2-methyl derivative are not detailed in the general synthesis paper. However, the general approach involves the reaction of a substituted acenaphthylene (B141429) with a suitable diene.

    • Reaction Conditions: The Diels-Alder reaction is typically carried out in a high-boiling solvent such as xylene or decalin at elevated temperatures.

    • Purification: The resulting tetrahydrofluoranthene derivative is purified by column chromatography on silica (B1680970) gel.

  • Step 2: Dehydrogenation of 2-methyl-7,8,9,10-tetrahydrofluoranthene.

    • Reagent: Palladium on charcoal (Pd/C) is a commonly used catalyst for dehydrogenation reactions.

    • Reaction Conditions: The tetrahydro intermediate is heated with a catalytic amount of 10% Pd/C in a high-boiling solvent like p-cymene (B1678584) or refluxing diphenyl ether. The reaction progress is monitored by the evolution of hydrogen gas.

    • Workup and Purification: After the reaction is complete, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure this compound.

Toxicology and Carcinogenicity

This compound has been shown to be a tumorigenic agent in animal models. The International Agency for Research on Cancer (IARC) has classified this compound as Group 3: Not classifiable as to its carcinogenicity to humans, due to limited evidence in humans.[4] However, studies in mice have demonstrated its ability to induce tumors.

Quantitative Toxicological Data:

Animal ModelRoute of AdministrationDoseOutcomeReference
Newborn CD-1 MiceIntraperitoneal injection17.3 µmolInduced a significant incidence of lung and liver tumors.[3][3]

Metabolic Activation and Signaling Pathways

The carcinogenicity of many PAHs, including this compound, is dependent on their metabolic activation to reactive intermediates that can bind to DNA and cause mutations.

Metabolic Activation Pathway

The primary route of metabolic activation for this compound involves its conversion to dihydrodiol epoxides by cytochrome P450 enzymes.

Metabolic_Activation_of_2_Methylfluoranthene M0 This compound M1 This compound-arene oxide M0->M1 Cytochrome P450 M2 trans-dihydrodiol M1->M2 Epoxide hydrolase M3 Dihydrodiol epoxide (Ultimate Carcinogen) M2->M3 Cytochrome P450 M4 DNA Adducts M3->M4 Covalent binding to DNA

Caption: Metabolic activation of this compound.

Interaction with Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Polycyclic aromatic hydrocarbons are known to exert many of their biological effects through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[5][6][7] While direct studies on this compound's interaction with specific signaling cascades like MAPK or NF-κB are limited, its action through the AhR pathway is a well-established mechanism for this class of compounds. Activation of the AhR can lead to the induction of xenobiotic-metabolizing enzymes and can also cross-talk with other signaling pathways, potentially contributing to its toxic and carcinogenic effects.[8]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAH This compound AhR_complex AhR-Hsp90-XAP2-p23 complex PAH->AhR_complex Binding AhR_active Activated AhR AhR_complex->AhR_active Conformational Change & Dissociation ARNT ARNT AhR_ARNT AhR/ARNT Heterodimer AhR_active->AhR_ARNT ARNT->AhR_ARNT XRE Xenobiotic Responsive Element (XRE) AhR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Target_Genes Induction

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Conclusion

This compound is a tumorigenic polycyclic aromatic hydrocarbon for which a clear synthetic protocol has been established, allowing for detailed toxicological investigation. Its biological activity is linked to its metabolic activation to DNA-reactive dihydrodiol epoxides. Like other PAHs, its effects are likely mediated through the Aryl Hydrocarbon Receptor signaling pathway, leading to the induction of metabolic enzymes and potentially other downstream effects contributing to its carcinogenicity. Further research is warranted to fully elucidate the specific cellular signaling pathways directly modulated by this compound and to better understand its role in the complex toxicology of PAH mixtures. This guide provides a foundational understanding for researchers and professionals working to assess the risks and develop potential interventions related to PAH exposure.

References

2-Methylfluoranthene in Crude Oil and Coal Tar: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the occurrence, analysis, and formation of 2-methylfluoranthene, a polycyclic aromatic hydrocarbon (PAH), in crude oil and coal tar. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development and environmental health who are investigating the complex composition of these materials and the potential biological significance of their individual components.

Occurrence and Concentration of this compound

This compound is a recognized constituent of the complex mixtures of polycyclic aromatic hydrocarbons (PAHs) found in both crude oil and coal tar.[1] These substances are natural products of the incomplete combustion of organic materials.[2][3] As an alkylated PAH, this compound is often analyzed as part of a broader group of C1-fluoranthene isomers. The precise concentration of this compound can vary significantly depending on the source of the crude oil or the conditions under which the coal tar was produced.

While extensive quantitative data for this compound specifically is limited in publicly available literature, its presence is consistently noted in detailed chemical characterizations of these matrices. For reference, the National Institute of Standards and Technology (NIST) Standard Reference Material (SRM) 1597a, which is a coal tar extract, contains a certified concentration of various PAHs, and is used for the validation of analytical methods.[4] The analysis of such reference materials is crucial for accurate quantification in complex samples.

Table 1: Quantitative Data for PAHs in Coal Tar (NIST SRM 1597a)

CompoundConcentration (mg/kg)
Fluoranthene327[4]
Chrysene66[4]
Benzo[b]fluoranthene66[4]
Benzo[k]fluoranthene37[4]
Benzo[j]fluoranthene41[4]
Benzo[a]pyrene94[4]
Dibenzo[a,e]pyrene9[4]
Benzo[ghi]perylene51[4]
Naphthalene1030[4]

Experimental Protocols for Quantification

The accurate quantification of this compound in crude oil and coal tar requires sophisticated analytical methodologies to overcome the complexity of the sample matrix. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and powerful technique employed for this purpose.[5][6][7] The following sections outline a synthesized experimental protocol based on established methods for PAH analysis in these matrices.

Sample Preparation

2.1.1. Extraction

The initial step involves the extraction of PAHs from the crude oil or coal tar matrix.

  • For Crude Oil: A representative sample is typically dissolved in a suitable organic solvent such as dichloromethane (B109758) or a hexane/dichloromethane mixture.

  • For Coal Tar: Due to its high viscosity, coal tar samples may require initial dissolution in a solvent like pyridine (B92270) followed by further dilution.[8] Ultrasonic treatment can be employed to ensure the quantitative extraction of PAHs from the viscous matrix.

2.1.2. Cleanup (Fractionation)

Crude oil and coal tar contain a vast number of compounds that can interfere with the analysis of this compound. Therefore, a cleanup step is essential to isolate the PAH fraction.

  • Solid-Phase Extraction (SPE): This is a commonly used technique for sample cleanup.[9] A glass column packed with adsorbents like activated alumina (B75360) and silica (B1680970) gel can be used. The sample extract is loaded onto the column, and different solvent mixtures are used to elute fractions of varying polarity. The PAH fraction, which is less polar, is collected for analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

2.2.1. Chromatographic Separation

  • Gas Chromatograph (GC): A high-resolution capillary column is crucial for separating the numerous PAH isomers present in the sample. A commonly used column is a 5% phenyl methyl siloxane stationary phase (e.g., HP-5MS), typically 60 meters in length with a 0.25 mm internal diameter and a 0.25 µm film thickness.[6]

  • Temperature Program: A programmed temperature gradient is used to elute the PAHs based on their boiling points. A typical program might start at a lower temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a final temperature of around 320°C.[10]

  • Injection: A splitless injection mode is often used to ensure that trace amounts of analytes are transferred to the column.[6]

2.2.2. Mass Spectrometric Detection

  • Mass Spectrometer (MS): The MS is operated in the electron impact (EI) ionization mode, typically at 70 eV.[6]

  • Selected Ion Monitoring (SIM): To enhance sensitivity and selectivity for target analytes like this compound, the mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode.[6][11] In this mode, only specific ions characteristic of the target analyte are monitored. For this compound (molecular weight 216.28 g/mol ), the molecular ion (m/z 216) would be a primary target ion.

2.2.3. Quantification

  • Internal Standard Method: Quantification is typically performed using an internal standard method. A known amount of a deuterated PAH, which has similar chemical properties to the analyte but a different mass (e.g., chrysene-d12), is added to the sample before extraction.[9] The response of the analyte is compared to the response of the internal standard to calculate its concentration.

  • Calibration: A multi-point calibration curve is generated using certified reference standards of this compound at various concentrations.

Signaling Pathways and Logical Relationships

The primary relevance of this compound in the context of drug development and health research lies in its potential biological activity as a PAH. The following diagrams illustrate the logical workflow for its analysis and a conceptual representation of its relationship within the broader class of PAHs.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Quantification Sample Crude Oil or Coal Tar Sample Extraction Solvent Extraction (e.g., Dichloromethane) Sample->Extraction Cleanup Solid-Phase Extraction (SPE) (Silica/Alumina Column) Extraction->Cleanup GCMS GC-MS Analysis (SIM Mode) Cleanup->GCMS Data Data Acquisition (Chromatograms & Mass Spectra) GCMS->Data Quantification Quantification (Internal Standard Method) Data->Quantification Result Concentration of This compound Quantification->Result

Analytical Workflow for this compound.

PAH_Relationship PAHs Polycyclic Aromatic Hydrocarbons (PAHs) Parent_PAHs Parent PAHs (e.g., Fluoranthene) PAHs->Parent_PAHs Alkylated_PAHs Alkylated PAHs PAHs->Alkylated_PAHs Methylfluoranthenes Methylfluoranthenes (C1-Fluoranthenes) Alkylated_PAHs->Methylfluoranthenes Two_MF This compound Methylfluoranthenes->Two_MF

Hierarchical Relationship of this compound.

Formation of this compound

The formation of this compound and other alkylated PAHs in crude oil and coal tar is a result of complex geochemical and pyrolytic processes.[2][12]

  • In Crude Oil: PAHs are naturally occurring components of petroleum, formed over geological time from the thermal alteration of organic matter (kerogen) under high temperature and pressure. The specific alkylation patterns, including the formation of methyl groups on PAH structures, are influenced by the original organic source material and the thermal history of the petroleum reservoir.

  • In Coal Tar: Coal tar is a byproduct of the high-temperature carbonization (coking) of coal.[13] During this process, the complex organic structure of coal breaks down, and a wide variety of volatile compounds are released. These compounds undergo a series of secondary pyrolytic reactions, including cyclization and aromatization, leading to the formation of a diverse suite of PAHs and their alkylated derivatives. The presence and relative abundance of specific isomers like this compound are dependent on the coal type and the specific coking conditions (e.g., temperature, residence time). The general mechanism involves the reaction of smaller aromatic precursors and alkyl radicals in the high-temperature environment.[12]

This technical guide provides a foundational understanding of this compound in the context of crude oil and coal tar. Further research is needed to fully elucidate the specific concentration ranges of this compound in various sources and to understand its potential toxicological and pharmacological properties.

References

Spectroscopic Profile of 2-Methylfluoranthene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the polycyclic aromatic hydrocarbon (PAH), 2-Methylfluoranthene. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents a combination of data from spectral databases and predicted values derived from established principles of spectroscopic analysis for structurally similar aromatic compounds. The information herein serves as a valuable resource for the identification, characterization, and analysis of this compound in various research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the anticipated ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region, characteristic of the fluoranthene (B47539) ring system, and a singlet in the aliphatic region corresponding to the methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.8 - 8.2m9HAromatic Protons (Fluoranthene ring)
~ 2.5s3HMethyl Protons (-CH₃)

Note: Predicted chemical shifts are based on typical values for aromatic and methyl protons in polycyclic aromatic hydrocarbons.[1][2][3] The exact chemical shifts and coupling patterns of the aromatic protons would require experimental determination and detailed spectral analysis.

Experimental Protocol for ¹H NMR

Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[4] The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 300 MHz or higher is typically used.

  • Parameters:

    • Pulse Sequence: A standard single-pulse experiment is generally sufficient.

    • Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

    • Spectral Width: The spectral width is set to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Temperature: The experiment is usually performed at room temperature (298 K).[4]

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The spectrum is expected to show multiple signals in the aromatic region and one signal in the aliphatic region for the methyl carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)Assignment
~ 120 - 140Aromatic Carbons (Fluoranthene ring)
~ 21Methyl Carbon (-CH₃)

Note: Predicted chemical shifts are based on typical values for aromatic and methyl carbons in polycyclic aromatic hydrocarbons.[5][6] The exact number of distinct aromatic signals will depend on the symmetry of the molecule.

Experimental Protocol for ¹³C NMR

Sample Preparation: The sample is prepared in the same manner as for ¹H NMR spectroscopy.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-resolution NMR spectrometer with a corresponding carbon frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).

  • Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is common.

    • Spectral Width: The spectral width is set to encompass the expected range for carbon chemical shifts (e.g., 0-220 ppm).[5]

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the deuterated solvent signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretch[7][8][9]
2950 - 2850MediumAliphatic C-H Stretch (-CH₃)[8][9]
1620 - 1580Medium-StrongAromatic C=C Ring Stretch[8][10]
1500 - 1400Medium-StrongAromatic C=C Ring Stretch[8][10]
900 - 675StrongAromatic C-H Out-of-Plane Bending[9][10]

Note: The exact positions and intensities of the bands can be influenced by the physical state of the sample (solid or solution).

Experimental Protocol for IR Spectroscopy

Sample Preparation:

  • Solid State (KBr Pellet): A few milligrams of this compound are finely ground with anhydrous potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Solution: A solution of the compound is prepared in a suitable solvent that has minimal absorption in the regions of interest (e.g., carbon tetrachloride or chloroform). The solution is placed in an IR-transparent cell.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

  • Parameters:

    • Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

    • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

    • Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

    • Background: A background spectrum of the empty sample holder (or the pure solvent) is recorded and subtracted from the sample spectrum.

Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound

m/z (mass-to-charge ratio)Relative Intensity (%)Assignment
216100Molecular Ion [M]⁺[11][12]
215~50[M-H]⁺
202Variable[M-CH₂]⁺
189Variable[M-C₂H₃]⁺
108VariableFragment
107.5VariableDoubly charged ion [M]²⁺

Note: The fragmentation pattern is based on Electron Ionization (EI) Mass Spectrometry data from the NIST WebBook.[11] The relative intensities of fragment ions can vary depending on the instrument and experimental conditions.

Experimental Protocol for Mass Spectrometry

Sample Introduction:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first separated on a gas chromatograph and then introduced into the mass spectrometer. This is a common method for analyzing PAHs in complex mixtures.[13][14]

  • Direct Insertion Probe: A solid or liquid sample is placed on a probe, which is then inserted directly into the ion source.

Ionization:

  • Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[15][16]

Mass Analysis:

  • Mass Analyzer: Various types of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

  • Mass Range: The instrument is set to scan a mass range that includes the expected molecular weight of the analyte (e.g., m/z 50-500).

Data Acquisition and Processing: The mass spectrometer detects the ions based on their mass-to-charge ratio, generating a mass spectrum that plots relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Pure Compound (this compound) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Mass Spectrum (m/z) MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

A Technical Guide to the Solubility of 2-Methylfluoranthene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Methylfluoranthene, a polycyclic aromatic hydrocarbon (PAH), in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document provides a comprehensive overview of the principles governing the solubility of PAHs, a qualitative assessment of this compound's expected solubility in various common organic solvents, and a detailed, standardized experimental protocol for the precise determination of its solubility. This guide is intended to equip researchers with the foundational knowledge and practical methodology required for studies involving this compound.

Introduction to this compound and its Solubility

This compound (C₁₇H₁₂) is a polycyclic aromatic hydrocarbon characterized by a fluoranthene (B47539) backbone with a methyl group substitution.[1][2] Like other PAHs, its large, nonpolar structure dictates its solubility properties. Understanding the solubility of this compound is critical in various fields, including environmental science for fate and transport modeling, toxicology for assessing bioavailability, and in the development of pharmaceuticals where it may be a metabolite or an impurity.

The solubility of a solid in a liquid is a measure of the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. For nonpolar compounds like this compound, the principle of "like dissolves like" is the primary determinant of solubility. Therefore, it is expected to be more soluble in nonpolar organic solvents than in polar solvents like water.

Qualitative Solubility Profile of this compound

Based on the general solubility characteristics of polycyclic aromatic hydrocarbons, a qualitative solubility profile for this compound in common organic solvents can be predicted. This information is valuable for initial solvent screening and experimental design.

Solvent Class Example Solvents Expected Qualitative Solubility Rationale
Aliphatic Hydrocarbons Hexane, HeptaneSoluble to Moderately SolubleNonpolar solvents that can effectively solvate the nonpolar PAH structure through van der Waals forces.[5][6][7]
Aromatic Hydrocarbons Toluene, Benzene, XyleneHighly Soluble"Like dissolves like" principle is strongest here due to similar aromatic structures, allowing for efficient π-π stacking interactions.
Chlorinated Solvents Dichloromethane, ChloroformHighly SolubleThese solvents have appropriate polarity to dissolve nonpolar PAHs effectively.[8][9][10][11]
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderately to Highly SolubleEthers are relatively nonpolar and can solvate PAHs.[12]
Ketones Acetone, Methyl Ethyl Ketone (MEK)Moderately SolubleKetones are more polar than hydrocarbons but can still dissolve significant amounts of PAHs.[13]
Esters Ethyl acetate, Butyl acetateModerately SolubleEsters exhibit intermediate polarity and are generally good solvents for a wide range of organic compounds.
Alcohols Methanol, Ethanol, IsopropanolSparingly Soluble to InsolubleAlcohols are polar and engage in hydrogen bonding, making them poor solvents for large, nonpolar PAHs.[14]

Experimental Protocol for Determining the Solubility of this compound

The most widely accepted and reliable method for determining the equilibrium solubility of a solid compound in a solvent is the shake-flask method .[15][16][17][18] This protocol provides a detailed procedure for its implementation.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg or better)

  • Glass vials or flasks with tight-fitting caps (B75204) (e.g., screw caps with PTFE liners)

  • Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

  • Centrifuge (optional)

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis cluster_calculation Calculation A Add excess this compound to a known volume of solvent B Seal container and place in thermostatic shaker A->B C Agitate at constant temperature (e.g., 24-48 hours) B->C D Allow undissolved solid to settle C->D E Withdraw supernatant using a syringe D->E F Filter the supernatant (0.22 µm PTFE filter) E->F G Dilute the filtrate to a known volume F->G I Analyze sample and standards by HPLC or GC G->I H Prepare calibration standards H->I J Determine concentration from calibration curve I->J K Calculate solubility (e.g., in g/L or mol/L) J->K

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Procedure
  • Preparation of Saturated Solution:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a glass vial or flask.

    • Pipette a precise volume of the desired organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure that equilibrium is reached. A duration of 24 to 48 hours is typically recommended. The presence of undissolved solid material at the end of this period is essential to confirm that the solution is saturated.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle. If necessary, the samples can be centrifuged to facilitate separation.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately attach a syringe filter (0.22 µm PTFE) to the syringe and dispense the filtered solution into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals.

    • Accurately weigh the collected filtrate to determine its mass.

    • Quantitatively dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Analyze the diluted sample and the standard solutions using a suitable analytical method such as HPLC-UV or GC-FID.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample by interpolating its analytical signal on the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • The solubility can be expressed in various units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not extensively documented in readily available literature, this guide provides a robust framework for researchers. The qualitative solubility table offers a starting point for solvent selection, and the detailed experimental protocol for the shake-flask method provides a reliable means to generate accurate and reproducible quantitative solubility data. It is recommended that for definitive and citable data, researchers consult the comprehensive IUPAC Solubility Data Series or perform their own experimental determinations as outlined in this guide.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of 2-Methylfluoranthene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of 2-Methylfluoranthene, a member of the polycyclic aromatic hydrocarbon (PAH) family. Due to a paucity of direct experimental data for this compound, this guide synthesizes information from studies on the parent compound, fluoranthene (B47539), and other methylated PAHs to infer its likely thermal behavior. The document covers theoretical aspects of thermal stability, potential degradation pathways, and the experimental protocols used to investigate these properties. The information is intended to be a valuable resource for researchers in environmental science, toxicology, and materials science, as well as for professionals involved in drug development where understanding the stability of aromatic moieties is crucial.

Introduction to this compound

This compound is a polycyclic aromatic hydrocarbon with the chemical formula C₁₇H₁₂. It is a derivative of fluoranthene, a four-ring PAH formed during the incomplete combustion of organic materials.[1] Methylated PAHs, such as this compound, are of significant interest due to their widespread presence in the environment and their potential for increased biological activity compared to their parent compounds.[2] Understanding the thermal stability of these compounds is critical for predicting their fate in high-temperature environments, such as industrial processes and contaminated site remediation, and for assessing their persistence.

Thermal Stability of Fluoranthene and its Derivatives

Generally, PAHs are known for their high thermal stability due to their resonant aromatic structures. Fluoranthene itself is a stable compound under recommended storage conditions.[3] The thermal decomposition of PAHs typically occurs at elevated temperatures, often in the range of 300-500°C, leading to the formation of smaller hydrocarbons and, eventually, soot.[4]

The presence of a methyl group can influence the thermal stability of a PAH. In some cases, methyl substituents can lower the thermal severity required to initiate chemical reactions.[5] For instance, a study comparing the thermal treatment of pyrene (B120774) and 2,7-dimethylpyrene (B94221) at 400°C showed that the methylated compound underwent significant polymerization reactions, while pyrene remained largely unchanged.[5] This suggests that the C-H bonds of the methyl group can be a reactive site for initiating thermal degradation.

Table 1: Inferred Thermal Properties of this compound (Based on Analogous Compounds)

PropertyInferred Value/BehaviorBasis of Inference
Decomposition Onset Temperature Likely in the range of 350-450°CBased on the thermal behavior of other methylated PAHs which show reactivity at slightly lower temperatures than their parent compounds.[5]
Primary Degradation Mechanism Initial loss or rearrangement of the methyl group, followed by ring cleavage.The methyl group provides a reactive site for radical initiation.[5][6]
Major Gaseous Products Methane, hydrogen, and smaller hydrocarbons.Common products from the pyrolysis of aromatic compounds.[7]
Solid Residue Carbonaceous material (soot/char).A common end-product of high-temperature PAH degradation.[4]

Disclaimer: The data in this table are inferred from studies on related compounds and should be considered as indicative rather than definitive for this compound. Experimental verification is required.

Thermal Degradation Pathways

The thermal degradation of this compound is expected to be a complex process involving multiple reaction pathways. Based on studies of other methylated PAHs, the following general steps can be proposed:

  • Initiation: At elevated temperatures, the weakest bonds are likely to break first. In this compound, this could be a C-H bond in the methyl group or a C-C bond connecting the methyl group to the aromatic ring. This initiation step would form a radical species.

  • Propagation: The initial radical can then participate in a series of reactions, including hydrogen abstraction from other molecules, leading to the formation of more radicals and propagating a chain reaction. The methyl group can also undergo migration or elimination.

  • Ring Opening and Fragmentation: As the temperature increases, the aromatic rings will start to break, leading to the formation of smaller, volatile hydrocarbon fragments.

  • Polymerization and Condensation: At the same time, radical species can combine to form larger, more complex PAHs and eventually lead to the formation of soot.

Thermal Degradation Pathway of this compound This compound This compound Radical_Initiation Radical Initiation (Heat) This compound->Radical_Initiation Methyl_Radical Methyl Radical (CH3•) Radical_Initiation->Methyl_Radical Fluoranthenyl_Radical Fluoranthenyl Radical Radical_Initiation->Fluoranthenyl_Radical Hydrogen_Abstraction Hydrogen Abstraction Methyl_Radical->Hydrogen_Abstraction Fluoranthenyl_Radical->Hydrogen_Abstraction Polymerization Polymerization/ Condensation Fluoranthenyl_Radical->Polymerization Smaller_Hydrocarbons Smaller Volatile Hydrocarbons Hydrogen_Abstraction->Smaller_Hydrocarbons Soot Soot/Char Polymerization->Soot

Caption: A simplified proposed thermal degradation pathway for this compound.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and degradation products of this compound, a combination of thermoanalytical and chromatographic techniques is required.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The crucible is placed on a sensitive microbalance within the TGA furnace.

  • Atmosphere: The experiment is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to study pyrolysis or in an oxidative atmosphere (e.g., air) to study combustion. A constant gas flow rate (e.g., 20-50 mL/min) is maintained.

  • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 1000 °C).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, temperatures of maximum mass loss rates, and the final residual mass.

TGA Experimental Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Analysis Weigh_Sample Weigh 5-10 mg of This compound Place_in_Crucible Place in TGA Crucible Weigh_Sample->Place_in_Crucible Load_Sample Load into TGA Place_in_Crucible->Load_Sample Set_Atmosphere Set Atmosphere (N2 or Air) Load_Sample->Set_Atmosphere Program_Temperature Program Temperature Ramp (e.g., 10 °C/min to 1000 °C) Set_Atmosphere->Program_Temperature Run_Experiment Run Experiment Program_Temperature->Run_Experiment Record_Mass_Loss Record Mass vs. Temperature Run_Experiment->Record_Mass_Loss Generate_TGA_DTG Generate TGA/DTG Curves Record_Mass_Loss->Generate_TGA_DTG Determine_Properties Determine Decomposition Temps, Kinetics, and Residue Generate_TGA_DTG->Determine_Properties

Caption: A workflow diagram for Thermogravimetric Analysis of this compound.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal degradation.

Methodology:

  • Sample Preparation: A very small amount of this compound (microgram to milligram scale) is placed in a pyrolysis sample holder.

  • Pyrolysis: The sample is rapidly heated to a specific temperature (pyrolysis temperature) in an inert atmosphere within the pyrolyzer, which is directly coupled to the GC inlet.

  • Gas Chromatography (GC): The volatile degradation products are swept by a carrier gas (e.g., helium) into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

  • Data Analysis: The chromatogram shows the separated degradation products, and the mass spectrum of each peak is compared to a library of known compounds to identify the individual degradation products.

Py-GC-MS Experimental Workflow Sample This compound Sample Pyrolyzer Pyrolyzer (High Temperature) Sample->Pyrolyzer Introduction GC Gas Chromatograph (Separation) Pyrolyzer->GC Injection of Degradation Products MS Mass Spectrometer (Identification) GC->MS Elution of Separated Components Data_System Data System (Analysis) MS->Data_System Data Acquisition

Caption: A schematic workflow of Pyrolysis-Gas Chromatography-Mass Spectrometry.

Conclusion and Future Directions

While a complete picture of the thermal stability and degradation of this compound remains to be experimentally determined, this guide provides a foundational understanding based on the behavior of analogous compounds. The presence of the methyl group likely influences its thermal reactivity, potentially lowering its degradation temperature compared to the parent fluoranthene. The degradation process is expected to be a complex series of radical-initiated reactions leading to a variety of smaller hydrocarbons and a carbonaceous residue.

Future research should focus on conducting detailed experimental studies, specifically Thermogravimetric Analysis and Pyrolysis-Gas Chromatography-Mass Spectrometry, on pure this compound. Such studies would provide the much-needed quantitative data on its decomposition kinetics and the definitive identification of its thermal degradation products. This information is essential for accurate environmental modeling, risk assessment, and for a deeper understanding of the stability of methylated PAHs in various applications.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 2-Methylfluoranthene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylfluoranthene is a polycyclic aromatic hydrocarbon (PAH) and a derivative of fluoranthene. PAHs are a class of organic compounds that are of significant environmental and toxicological concern due to their carcinogenic and mutagenic properties. As such, robust and sensitive analytical methods are crucial for the accurate detection and quantification of this compound in various matrices, including environmental samples and biological tissues. This document provides detailed application notes and experimental protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Analytical Methods Overview

The two primary analytical techniques for the determination of this compound are GC-MS and HPLC-FLD. GC-MS offers high separation efficiency and definitive identification based on mass spectra, while HPLC-FLD provides excellent sensitivity and selectivity for fluorescent compounds like this compound. The choice of method often depends on the sample matrix, required sensitivity, and the availability of instrumentation.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of PAHs, including compounds structurally similar to this compound. It is important to note that these values are representative and that method performance should be validated specifically for this compound in the user's laboratory and sample matrix.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for Methylated PAHs

ParameterTypical Value RangeNotes
Limit of Detection (LOD) 0.1 - 5 ng/gDependent on matrix and specific instrument sensitivity. For some alkylated PAHs, detection limits can be in the low picogram range.[1]
Limit of Quantification (LOQ) 0.5 - 15 ng/gTypically 3 to 5 times the LOD.
Linearity (R²) > 0.99Over a concentration range of 1 to 1000 pg.[2]
Recovery 70 - 120%Dependent on the extraction method and sample matrix.
Precision (RSD) < 15%For replicate analyses.

Table 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Performance Data for PAHs

ParameterTypical Value RangeNotes
Limit of Detection (LOD) 0.01 - 0.5 µg/kgHighly dependent on the native fluorescence of the compound and detector settings.[3][4]
Limit of Quantification (LOQ) 0.03 - 1.5 µg/kgTypically 3 to 5 times the LOD.[3][4]
Linearity (R²) > 0.999Over the calibrated concentration range.[4]
Recovery 70 - 115%Dependent on sample preparation and matrix.[4]
Precision (RSD) < 10%For replicate analyses.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE) for Water and Soil/Sediment Samples

Solid Phase Extraction is a common technique for the extraction and concentration of PAHs from environmental samples.[5]

Materials:

Protocol for Water Samples:

  • Sample Pre-treatment: Acidify the water sample (e.g., 1 L) to pH < 2 with HCl. Add a surrogate standard solution.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 10 mL of DCM, followed by 10 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing: After loading, wash the cartridge with 10 mL of deionized water to remove interferences.

  • Drying: Dry the cartridge by passing a stream of nitrogen or air through it for 20-30 minutes.

  • Elution: Elute the retained analytes with 10 mL of DCM.

  • Drying and Concentration: Pass the eluate through a column of anhydrous sodium sulfate to remove any residual water. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Solvent Exchange (for HPLC): If analyzing by HPLC, exchange the solvent to acetonitrile.

Protocol for Soil/Sediment Samples:

  • Extraction: Mix 10 g of the homogenized soil/sediment sample with an equal amount of anhydrous sodium sulfate. Extract the sample with 30 mL of a 1:1 (v/v) mixture of hexane and acetone using sonication for 20 minutes or Soxhlet extraction for 6-8 hours.

  • Cleanup: The extract can be cleaned up using a silica (B1680970) gel or Florisil column to remove polar interferences.

  • Concentration: Concentrate the cleaned extract to 1 mL under a gentle stream of nitrogen.

  • Solvent Exchange (for HPLC): If analyzing by HPLC, exchange the solvent to acetonitrile.

Sample_Preparation_Workflow cluster_water Water Sample cluster_soil Soil/Sediment Sample Water_Sample Water_Sample Acidify_Spike Acidify_Spike Water_Sample->Acidify_Spike HCl, Surrogate SPE_Conditioning SPE_Conditioning Acidify_Spike->SPE_Conditioning DCM, MeOH, H2O Sample_Loading Sample_Loading SPE_Conditioning->Sample_Loading Washing Washing Sample_Loading->Washing H2O Drying Drying Washing->Drying N2 Elution Elution Drying->Elution DCM Concentrate Concentrate Elution->Concentrate N2 Evaporation Final_Extract_HPLC Final Extract (for HPLC) Concentrate->Final_Extract_HPLC Solvent Exchange (ACN) Final_Extract_GC Final Extract (for GC-MS) Concentrate->Final_Extract_GC Soil_Sample Soil_Sample Extraction Extraction Soil_Sample->Extraction Hexane/Acetone Cleanup Cleanup Extraction->Cleanup Silica/Florisil Concentrate_Soil Concentrate_Soil Cleanup->Concentrate_Soil N2 Evaporation Final_Extract_HPLC_Soil Final Extract (for HPLC) Concentrate_Soil->Final_Extract_HPLC_Soil Solvent Exchange (ACN) Final_Extract_GC_Soil Final Extract (for GC-MS) Concentrate_Soil->Final_Extract_GC_Soil GCMS_Workflow Prepared_Sample Prepared Sample Extract GC_Injection GC Injection (Splitless, 280°C) Prepared_Sample->GC_Injection GC_Separation Capillary Column Separation (Temp. Program) GC_Injection->GC_Separation MS_Ionization Electron Ionization (70 eV) GC_Separation->MS_Ionization MS_Detection Mass Detection (SIM Mode) MS_Ionization->MS_Detection Data_Analysis Data Analysis (Retention Time, Ion Ratios) MS_Detection->Data_Analysis Quantification Quantification (Calibration Curve) Data_Analysis->Quantification HPLC_Workflow Prepared_Sample Prepared Sample Extract (in Acetonitrile) HPLC_Injection HPLC Injection (10 µL) Prepared_Sample->HPLC_Injection RP_Separation Reversed-Phase C18 Separation (Gradient Elution) HPLC_Injection->RP_Separation Fluorescence_Excitation Fluorescence Excitation (e.g., ~290 nm) RP_Separation->Fluorescence_Excitation Fluorescence_Emission Fluorescence Emission Detection (e.g., ~430 nm) Fluorescence_Excitation->Fluorescence_Emission Data_Analysis Data Analysis (Retention Time) Fluorescence_Emission->Data_Analysis Quantification Quantification (Calibration Curve) Data_Analysis->Quantification

References

Application Note: Analysis of 2-Methylfluoranthene in Soil Samples by Gas Chromatography-Mass Spectrometry (GC/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylfluoranthene is a member of the polycyclic aromatic hydrocarbon (PAH) family, a class of organic compounds that are of significant environmental concern due to their potential carcinogenic and mutagenic properties.[1] These compounds are typically formed during the incomplete combustion of organic materials and can contaminate soil through various industrial activities and atmospheric deposition.[1] Accurate and sensitive analytical methods are crucial for the monitoring and risk assessment of this compound in soil. This application note details a robust method for the extraction and quantification of this compound in soil samples using Gas Chromatography-Mass Spectrometry (GC/MS), a widely accepted and reliable analytical technique for this purpose.[1][2]

Principle of the Method

This method involves the solvent extraction of this compound from a soil sample, followed by a clean-up step to remove interfering matrix components. The purified extract is then analyzed by GC/MS. The gas chromatograph separates the individual components of the extract, and the mass spectrometer provides definitive identification and quantification of this compound based on its unique mass spectrum. For enhanced accuracy, an internal standard calibration technique is often employed.[3]

Experimental Protocol

This protocol outlines the key steps for the analysis of this compound in soil samples. It is based on established methodologies for PAH analysis, such as those described in U.S. EPA methods.[1][4]

1. Sample Handling and Preparation

  • Sample Collection and Storage: Soil samples should be collected in glass jars with Teflon-lined lids.[5] It is recommended to store samples at ≤6°C and protect them from direct light.[5] The recommended holding time before extraction is 14 days, and the extract can be stored for up to 40 days before analysis.[3][5]

  • Sample Homogenization: Before subsampling, the entire soil sample should be thoroughly homogenized to ensure representativeness.

  • Drying: To ensure consistent results, the moisture content of the soil is often determined, and results are reported on a dry weight basis. A common method is to air-dry the sample or use a gentle oven-drying method. Alternatively, a chemical drying agent like anhydrous sodium sulfate (B86663) can be mixed with the wet soil sample.[5]

2. Extraction

Several extraction techniques can be employed, with the choice often depending on available equipment and desired sample throughput.

  • Soxhlet Extraction: This is a classic and robust technique.[1]

    • Weigh approximately 10-20 g of the homogenized soil sample.[5]

    • Mix the soil with an equal amount of anhydrous sodium sulfate to remove moisture.[5]

    • Place the soil mixture in a cellulose (B213188) extraction thimble.

    • Add a known amount of a surrogate standard solution to monitor extraction efficiency.[3]

    • Extract the sample with a suitable solvent, such as a mixture of dichloromethane (B109758) and acetone (B3395972) (1:1 v/v), for 16-24 hours.[1][5]

  • Accelerated Solvent Extraction (ASE): This is a more modern and automated technique that uses elevated temperatures and pressures to reduce extraction time and solvent consumption.[6]

    • Pack a 10 g soil sample into an extraction cell.[6]

    • The extraction is typically performed with a solvent mixture like dichloromethane/acetone at a temperature of around 100°C and a pressure of 1500 psi.[6]

  • Mechanical Shaking:

    • Place 10g of homogenized soil into a flask.[3]

    • Add a solvent mixture, such as hexane:acetone:triethylamine (50:45:5 v/v), and shake for a specified period.[3]

3. Extract Clean-up

A clean-up step is often necessary to remove co-extracted matrix interferences that can affect the GC/MS analysis.

  • Silica (B1680970) Gel Column Chromatography: This is a common method for removing polar interferences.[1][4][5]

    • Prepare a chromatography column packed with activated silica gel.[1]

    • Concentrate the sample extract and load it onto the column.

    • Elute the PAHs with a non-polar solvent or a solvent mixture of increasing polarity.

    • Collect the fraction containing the PAHs.

4. Concentration and Solvent Exchange

  • The cleaned-up extract is concentrated to a small, known volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.[5]

  • If the extraction solvent is not compatible with the GC injection, a solvent exchange into a more suitable solvent like iso-octane or toluene (B28343) is performed.[5]

5. GC/MS Analysis

  • Internal Standard Addition: An internal standard solution is added to the final extract just before analysis to allow for accurate quantification.[3]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the analysis.[3]

  • GC Conditions:

    • Column: A capillary column suitable for PAH analysis, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., Equity-5, TR-5), is commonly used.[6][7]

    • Carrier Gas: Helium is typically used as the carrier gas.[1]

    • Injection Mode: Splitless injection is often used to maximize sensitivity.[8][9]

    • Temperature Program: A typical oven temperature program starts at a low temperature (e.g., 60-80°C), holds for a few minutes, and then ramps up to a final temperature of around 300-320°C.[1][6]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.[6]

    • Acquisition Mode: For high sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is recommended, where only the characteristic ions of the target analytes are monitored.[3][5]

Quantitative Data

The following tables summarize typical performance data for the GC/MS analysis of PAHs, including what can be expected for this compound.

Table 1: Typical GC/MS Method Performance

ParameterTypical ValueReference
Limit of Detection (LOD)0.03 - 3.90 µg/L[6][10]
Limit of Quantitation (LOQ)0.1 - 46.287 pg[1][10]
Linearity (R²)>0.99[1][8]
Spike Recovery70 - 120%[6]
Instrument RSD0.7 - 5.3%[6]

Table 2: Example GC and MS Parameters

ParameterValue
Gas Chromatograph
Column30 m x 0.25 mm, 0.25 µm film thickness
Injection Volume1 µL
Inlet Temperature280 - 320°C[7][9]
Injection ModeSplitless[6][8][9]
Oven Program60°C (2 min), ramp 25°C/min to 160°C (1 min), ramp 6°C/min to 300°C (8 min)[6]
Carrier GasHelium
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C[7]
Electron Energy70 eV[6][7]
Acquisition ModeSelected Ion Monitoring (SIM)

Workflow Diagram

The following diagram illustrates the general workflow for the GC/MS analysis of this compound in soil samples.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up & Concentration cluster_analysis GC/MS Analysis SampleCollection Soil Sample Collection Homogenization Homogenization SampleCollection->Homogenization Drying Drying (e.g., with Na2SO4) Homogenization->Drying Extraction Solvent Extraction (e.g., Soxhlet, ASE) Drying->Extraction Cleanup Extract Clean-up (e.g., Silica Gel) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GCMS GC/MS Analysis Concentration->GCMS DataAnalysis Data Analysis & Quantification GCMS->DataAnalysis

Caption: Experimental workflow for GC/MS analysis of this compound in soil.

Conclusion

The described GC/MS method provides a reliable and sensitive approach for the determination of this compound in soil samples. Adherence to proper sample preparation, extraction, and clean-up procedures is critical for achieving accurate and precise results. The use of internal standards and surrogate standards is highly recommended to ensure data quality. This methodology is suitable for routine environmental monitoring and contaminated site assessment.

References

Application Notes and Protocols for the Analysis of 2-Methylfluoranthene

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and comparative data for the sample preparation of 2-Methylfluoranthene from various matrices. The following sections are designed to guide researchers, scientists, and drug development professionals in selecting and implementing the most suitable technique for their analytical needs.

Introduction

This compound is a member of the polycyclic aromatic hydrocarbon (PAH) family, a class of organic compounds that are of significant environmental and toxicological concern. Accurate quantification of this compound in diverse matrices such as water, soil, sediment, and food is crucial for environmental monitoring, food safety assessment, and toxicological studies. The choice of sample preparation technique is a critical step that significantly influences the accuracy, precision, and sensitivity of the subsequent analysis, which is typically performed using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometric detection.[1][2]

This document outlines several common and effective sample preparation techniques for the extraction and cleanup of this compound. These include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Soxhlet Extraction, Ultrasonic-Assisted Extraction (UAE), and the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method.

Comparative Quantitative Data

The selection of an appropriate sample preparation method often depends on the sample matrix, the required limit of detection, and the available resources. The following tables summarize the performance of different techniques for the analysis of PAHs, including compounds structurally similar to this compound.

Table 1: Comparison of Recovery Rates for PAH Sample Preparation Techniques

Preparation TechniqueMatrixAnalyte(s)Average Recovery (%)Reference
Solid-Phase Extraction (SPE)Drinking Water14 PAHs43 - 62%[3]
Solid-Phase Extraction (SPE)River Water16 PAHs81 - 135%[4]
Liquid-Liquid Extraction (LLE)GroundwaterPAHs & O-PACs>70%[5]
Soxhlet ExtractionSoil16 PAHs75 - 103%[6]
Ultrasonic-Assisted ExtractionAir Particles16 PAHs82 - 108%
QuEChERSDry FoodPesticides70 - 120%[7]

Table 2: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for PAH Analysis

Preparation TechniqueAnalytical MethodAnalyte(s)LODLOQReference
Solid-Phase Extraction (SPE)GC-MS16 PAHs0.001 - 0.080 µg/kg-[6]
Liquid-Liquid Extraction (LLE)GC-MSPAHs & O-PACs0.01 - 1 µg/L-[5]
Soxhlet ExtractionGC-MS16 PAHs-0.1 µg/kg[8]
QuEChERSGC-MS/MSPesticides≤ 10.0 µg/kg< 10.0 µg/kg[7]

Experimental Protocols

Solid-Phase Extraction (SPE) for Water Samples

Solid-phase extraction is a widely used technique for the selective extraction and concentration of organic compounds from aqueous matrices.[9][10][11][12] It relies on the partitioning of the analyte between a solid sorbent and the liquid sample.

Protocol based on EPA Method 3535A [9][11]

Materials:

Procedure:

  • Cartridge Conditioning: a. Place the C18 SPE cartridges on the vacuum manifold. b. Wash the cartridges with 10 mL of dichloromethane, allowing it to soak the sorbent for 1 minute before drawing it to waste under vacuum. c. Add 10 mL of methanol to each cartridge, let it soak for 2 minutes, and then draw it through, leaving a thin layer of methanol above the sorbent.[13] d. Add 20 mL of reagent water to each cartridge and pull it through, leaving a layer of water above the sorbent. Do not allow the cartridge to go dry.[13]

  • Sample Loading: a. For a 1 L water sample, add 5 mL of methanol and mix well.[13] b. Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Washing: a. After the entire sample has passed through, wash the cartridge with 10 mL of reagent water to remove polar interferences.

  • Drying: a. Dry the cartridge under full vacuum for 10-20 minutes to remove residual water.

  • Elution: a. Place a collection vial inside the manifold. b. Rinse the original sample bottle with 5 mL of acetone and add this rinsate to the SPE cartridge. Allow it to soak for 1 minute before slowly drawing it into the collection vial.[13] c. Repeat the elution step with two 10 mL portions of dichloromethane.[13]

  • Concentration: a. Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen in a water bath at 35-40°C. b. The sample is now ready for analysis by GC-MS or HPLC.

SPE_Workflow start Start conditioning Cartridge Conditioning (DCM, Methanol, Water) start->conditioning sample_loading Sample Loading (1 L Water Sample + 5 mL Methanol) conditioning->sample_loading washing Washing (10 mL Reagent Water) sample_loading->washing drying Drying (Vacuum, 10-20 min) washing->drying elution Elution (Acetone, Dichloromethane) drying->elution concentration Concentration (Nitrogen Stream) elution->concentration analysis GC-MS or HPLC Analysis concentration->analysis

Fig 1. Solid-Phase Extraction (SPE) Workflow.
Liquid-Liquid Extraction (LLE) for Water Samples

Liquid-liquid extraction is a classic technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[14][15][16]

Protocol based on EPA Method 3510C [14][15][16]

Materials:

  • Separatory funnel (2 L) with a PTFE stopcock

  • Dichloromethane (DCM, HPLC grade)

  • Sodium sulfate (B86663), anhydrous

  • Glass wool

  • Kuderna-Danish (K-D) concentrator apparatus

  • Water bath

Procedure:

  • Sample Preparation: a. Measure 1 L of the water sample and transfer it to a 2 L separatory funnel. b. If required, adjust the pH of the sample according to the specific analytical method. For PAHs, a neutral pH is generally used.

  • Extraction: a. Add 60 mL of dichloromethane to the separatory funnel. b. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure by opening the stopcock. c. Allow the layers to separate. The organic layer (DCM) will be the bottom layer. d. Drain the lower organic layer into a collection flask. e. Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining all the organic extracts.

  • Drying: a. Prepare a drying column by plugging a chromatography column with glass wool and adding about 10 cm of anhydrous sodium sulfate. b. Pass the combined organic extract through the sodium sulfate column to remove any residual water. Collect the dried extract in a K-D concentrator flask.[16] c. Rinse the collection flask and the column with a small amount of dichloromethane and add it to the K-D flask.

  • Concentration: a. Attach a three-ball Snyder column to the K-D flask. b. Concentrate the extract to about 5-10 mL on a water bath. c. Further concentrate the extract to 1 mL using a micro-Snyder column or a gentle stream of nitrogen. d. The sample is now ready for analysis.

LLE_Workflow start Start sample_prep Sample Preparation (1 L Water in Separatory Funnel) start->sample_prep extraction Extraction (3 x 60 mL Dichloromethane) sample_prep->extraction drying Drying (Anhydrous Sodium Sulfate) extraction->drying concentration Concentration (Kuderna-Danish Apparatus) drying->concentration analysis GC-MS or HPLC Analysis concentration->analysis

Fig 2. Liquid-Liquid Extraction (LLE) Workflow.
Soxhlet Extraction for Solid Samples (Soil, Sediment)

Soxhlet extraction is a continuous extraction technique suitable for solid and semi-solid samples.[17][18][19][20] It provides exhaustive extraction but is time and solvent-consuming.

Protocol based on EPA Method 3540C [17][20]

Materials:

  • Soxhlet extraction apparatus (extractor, condenser, round-bottom flask)

  • Extraction thimbles (cellulose or glass fiber)

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM) or a mixture of hexane (B92381) and acetone (1:1 v/v)

  • Kuderna-Danish (K-D) concentrator apparatus

  • Heating mantle

  • Water bath

Procedure:

  • Sample Preparation: a. Weigh approximately 10 g of the homogenized solid sample. b. Mix the sample with an equal amount of anhydrous sodium sulfate to remove moisture. c. Place the sample mixture into an extraction thimble.

  • Extraction: a. Place the thimble inside the Soxhlet extractor. b. Add approximately 300 mL of the extraction solvent to the round-bottom flask.[19] c. Assemble the Soxhlet apparatus and heat the flask using a heating mantle. d. Allow the extraction to proceed for 16-24 hours at a rate of 4-6 cycles per hour.[17]

  • Drying and Concentration: a. After extraction, allow the apparatus to cool. b. Pass the extract through a column of anhydrous sodium sulfate to remove any remaining water. c. Concentrate the extract to a final volume of 1 mL using a K-D apparatus and a gentle stream of nitrogen. d. The sample is now ready for cleanup and analysis.

Soxhlet_Workflow start Start sample_prep Sample Preparation (10g Sample + Anhydrous Na2SO4 in Thimble) start->sample_prep extraction Soxhlet Extraction (16-24 hours, 4-6 cycles/hr) sample_prep->extraction drying Drying (Anhydrous Sodium Sulfate) extraction->drying concentration Concentration (Kuderna-Danish Apparatus) drying->concentration analysis GC-MS or HPLC Analysis concentration->analysis

Fig 3. Soxhlet Extraction Workflow.
Ultrasonic-Assisted Extraction (UAE) for Solid Samples

Ultrasonic-assisted extraction utilizes high-frequency sound waves to enhance the extraction of analytes from a solid matrix into a solvent. It is generally faster and requires less solvent than Soxhlet extraction.[2][4][21]

Protocol:

Materials:

  • Ultrasonic bath or probe sonicator

  • Centrifuge and centrifuge tubes

  • Extraction solvent (e.g., dichloromethane, acetone/hexane mixture)

  • Anhydrous sodium sulfate

  • Concentration apparatus (e.g., rotary evaporator or nitrogen evaporator)

Procedure:

  • Sample Preparation: a. Weigh approximately 2-5 g of the homogenized solid sample into a centrifuge tube. b. Add a known amount of surrogate or internal standard.

  • Extraction: a. Add 20-30 mL of the extraction solvent to the centrifuge tube. b. Place the tube in an ultrasonic bath or use a probe sonicator to extract the sample for 15-30 minutes. The temperature of the bath should be controlled to prevent loss of volatile analytes. c. Repeat the extraction process two more times with fresh solvent, combining the extracts after each sonication.

  • Phase Separation and Drying: a. Centrifuge the combined extracts to separate the solid material. b. Decant the supernatant and pass it through a column containing anhydrous sodium sulfate to remove water.

  • Concentration: a. Concentrate the dried extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen. b. The sample is now ready for analysis.

UAE_Workflow start Start sample_prep Sample Preparation (2-5g Sample in Centrifuge Tube) start->sample_prep extraction Ultrasonic Extraction (3 x with Solvent, 15-30 min each) sample_prep->extraction separation_drying Centrifugation & Drying (Anhydrous Sodium Sulfate) extraction->separation_drying concentration Concentration (Rotary or Nitrogen Evaporator) separation_drying->concentration analysis GC-MS or HPLC Analysis concentration->analysis

Fig 4. Ultrasonic-Assisted Extraction (UAE) Workflow.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Food Matrices

The QuEChERS method involves a simple and rapid extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[22][23][24] It is widely used for the analysis of pesticides and other contaminants in food samples.

Protocol (Original Unbuffered Method):

Materials:

  • 50 mL centrifuge tubes

  • Acetonitrile (HPLC grade)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent (for fatty matrices)

  • Graphitized carbon black (GCB) (for pigmented matrices)

  • Centrifuge

Procedure:

  • Extraction: a. Weigh 10-15 g of the homogenized food sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. d. Shake vigorously for 1 minute. e. Centrifuge at >1500 rcf for 1 minute.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL micro-centrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA. b. For samples with high fat content, 50 mg of C18 sorbent can be added. For samples with high pigment content, 50 mg of GCB can be added. c. Vortex for 30 seconds. d. Centrifuge at >1500 rcf for 1 minute.

  • Final Extract: a. The supernatant is ready for direct injection into a GC-MS or LC-MS/MS system.

QuEChERS_Workflow start Start extraction Extraction (10-15g Sample, Acetonitrile, MgSO4, NaCl) start->extraction centrifuge1 Centrifugation (1 min) extraction->centrifuge1 dspe_cleanup Dispersive SPE Cleanup (Acetonitrile Extract, MgSO4, PSA) centrifuge1->dspe_cleanup centrifuge2 Centrifugation (1 min) dspe_cleanup->centrifuge2 analysis GC-MS or LC-MS/MS Analysis centrifuge2->analysis

Fig 5. QuEChERS Workflow.

Conclusion

The choice of the optimal sample preparation technique for this compound analysis is dependent on a variety of factors including the sample matrix, required sensitivity, available instrumentation, and throughput needs. For aqueous samples, both SPE and LLE are effective, with SPE generally offering higher throughput and reduced solvent consumption. For solid matrices, Soxhlet extraction provides exhaustive extraction but is time-consuming, while UAE offers a faster alternative. The QuEChERS method is particularly well-suited for rapid screening of a large number of food samples. It is recommended to validate the chosen method for the specific matrix and analyte of interest to ensure data quality and reliability.

References

Application Note: 2-Methylfluoranthene as a Biomarker for Polycyclic Aromatic Hydrocarbon (PAH) Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of ubiquitous environmental pollutants formed during the incomplete combustion of organic materials. Exposure to PAHs is a significant public health concern due to their carcinogenic and mutagenic properties. Biomonitoring of PAH exposure is crucial for assessing health risks in occupational and environmental settings. While several PAH metabolites are used as biomarkers, there is growing interest in specific methylated PAHs, such as 2-methylfluoranthene, which can provide more detailed information about the sources and metabolic activation of these compounds. This compound is a component of various PAH mixtures, including those found in coal tar, creosote, and emissions from coke ovens and asphalt (B605645) production. Its detection in biological samples can serve as a specific indicator of exposure to these sources. This application note provides a comprehensive overview of the use of this compound as a biomarker for PAH exposure, including its metabolic fate, analytical methodologies for its detection in urine, and its potential significance in risk assessment.

Metabolic Activation and Detoxification of this compound

The metabolism of PAHs is a double-edged sword, involving both detoxification and metabolic activation to carcinogenic derivatives. The metabolic pathway of this compound is believed to follow the general scheme for PAHs, primarily mediated by cytochrome P450 (CYP) enzymes. The initial step involves the oxidation of the aromatic ring to form an epoxide. This epoxide can then be hydrolyzed by epoxide hydrolase to a dihydrodiol. Further oxidation of the dihydrodiol can lead to the formation of a highly reactive diol epoxide, which can bind to DNA and initiate carcinogenesis.[1] Alternatively, the initial epoxide can be conjugated with glutathione (B108866) (GSH) in a reaction catalyzed by glutathione S-transferases (GSTs), leading to detoxification and excretion. Hydroxylated metabolites can also be formed, which can then be conjugated with glucuronic acid or sulfate (B86663) for excretion in the urine. The mutagenic potential of this compound is linked to the formation of its diol epoxide metabolites.[1]

Metabolic_Pathway This compound This compound Arene Oxide (Epoxide) Arene Oxide (Epoxide) This compound->Arene Oxide (Epoxide) CYP450 Dihydrodiol Dihydrodiol Arene Oxide (Epoxide)->Dihydrodiol Epoxide Hydrolase Hydroxylated Metabolites Hydroxylated Metabolites Arene Oxide (Epoxide)->Hydroxylated Metabolites GSH Conjugate GSH Conjugate Arene Oxide (Epoxide)->GSH Conjugate GST Diol Epoxide (Reactive) Diol Epoxide (Reactive) Dihydrodiol->Diol Epoxide (Reactive) CYP450 DNA Adducts DNA Adducts Diol Epoxide (Reactive)->DNA Adducts Carcinogenesis Glucuronide/Sulfate Conjugates Glucuronide/Sulfate Conjugates Hydroxylated Metabolites->Glucuronide/Sulfate Conjugates UGT/SULT Urinary Excretion Urinary Excretion GSH Conjugate->Urinary Excretion Glucuronide/Sulfate Conjugates->Urinary Excretion

Caption: Proposed metabolic pathway of this compound.

Quantitative Data on Urinary PAH Metabolites

Direct quantitative data for urinary this compound in exposed populations are limited in the readily available scientific literature. However, numerous studies have quantified other urinary PAH metabolites, which can serve as representative examples of the expected concentration ranges and differences between exposed and non-exposed individuals. The following table summarizes representative data for common urinary PAH metabolites in occupationally exposed workers and smokers, providing a reference for the potential levels of this compound metabolites.

BiomarkerPopulationExposure GroupMean/Median Concentration (µg/g creatinine)Reference
1-Hydroxypyrene (B14473) Coke Oven WorkersExposed23.8 (post-shift geometric mean)[2]
Control0.3 (post-shift geometric mean)[2]
2-Hydroxyphenanthrene Asphalt Paving WorkersExposedHigher than controls (p < 0.001)[3]
ControlLower than exposed (p < 0.001)[3]
2-Hydroxyfluorene SmokersExclusive Cigarette User5.77 (adjusted GM ratio vs. never user)[4]
Never User1.00 (reference)[4]
3-Hydroxyfluorene SmokersExclusive Cigarette User8.10 (adjusted GM ratio vs. never user)[4]
Never User1.00 (reference)[4]

Note: This table presents representative data for commonly measured urinary PAH metabolites due to the limited availability of specific quantitative data for this compound. The values are intended to provide a general understanding of the magnitude of difference in biomarker concentrations between exposed and non-exposed populations.

Experimental Protocols

The following section details a generalized protocol for the analysis of hydroxylated PAH metabolites, including this compound, in human urine. The method is based on established procedures for similar compounds and involves enzymatic hydrolysis, solid-phase extraction (SPE), and analysis by gas chromatography-mass spectrometry (GC-MS).

Protocol: Quantification of Urinary 2-Hydroxy-Methylfluoranthene by GC-MS

1. Materials and Reagents

  • Standards: 2-Hydroxy-methylfluoranthene, deuterated internal standard (e.g., 2-hydroxy-methylfluoranthene-d9)

  • Enzymes: β-glucuronidase/arylsulfatase from Helix pomatia

  • Buffers: 1 M Sodium acetate (B1210297) buffer (pH 5.0)

  • Solvents: Methanol (B129727), Dichloromethane (B109758), Hexane (all HPLC grade)

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL)

  • Other: Nitrogen gas (high purity), glass centrifuge tubes, vortex mixer, heating block, GC-MS system.

2. Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine_Sample 1. Urine Sample (2 mL) Hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase/sulfatase, 37°C, 16h) Urine_Sample->Hydrolysis Add internal standard, buffer, enzyme SPE 3. Solid-Phase Extraction (C18) - Condition - Load - Wash - Elute Hydrolysis->SPE Evaporation 4. Evaporation to Dryness (Nitrogen Stream) SPE->Evaporation Elute with Dichloromethane Derivatization 5. Derivatization (BSTFA + 1% TMCS, 60°C, 30 min) Evaporation->Derivatization GCMS 6. GC-MS Analysis Derivatization->GCMS Quantification 7. Data Analysis & Quantification GCMS->Quantification

Caption: Experimental workflow for urinary 2-hydroxy-methylfluoranthene analysis.

3. Detailed Procedure

3.1. Sample Preparation

  • Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex each sample to ensure homogeneity. Pipette 2 mL of urine into a glass centrifuge tube.

  • Internal Standard Spiking: Spike each urine sample with an appropriate amount of the deuterated internal standard solution.

  • Enzymatic Hydrolysis: Add 2 mL of 1 M sodium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase solution to each tube. Vortex briefly and incubate in a shaking water bath at 37°C for 16 hours (overnight) to deconjugate the metabolites.[5]

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

    • Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

    • Elution: Elute the analytes with 5 mL of dichloromethane into a clean glass tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas in a heating block set at 40°C.

  • Derivatization: Add 50 µL of BSTFA with 1% TMCS to the dried residue. Cap the tube tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives of the hydroxylated metabolites.

3.2. GC-MS Analysis

  • Instrument Conditions (Example):

    • Gas Chromatograph: Agilent 7890B GC (or equivalent)

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

    • Injection: 1 µL, splitless mode

    • Inlet Temperature: 280°C

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

    • Transfer Line Temperature: 290°C

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Selected Ion Monitoring (SIM) Ions:

    • Determine the characteristic ions for the TMS derivative of 2-hydroxy-methylfluoranthene and its deuterated internal standard. For example, the molecular ion (M+) and major fragment ions should be monitored.

  • Quantification:

    • Create a calibration curve by analyzing standard solutions of 2-hydroxy-methylfluoranthene at different concentrations.

    • Quantify the concentration of 2-hydroxy-methylfluoranthene in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

    • Normalize the results to urinary creatinine (B1669602) concentration to account for urine dilution.

Discussion and Conclusion

The use of this compound as a biomarker of PAH exposure offers the potential for more specific source apportionment and a better understanding of the metabolic activation of methylated PAHs. While direct quantitative data in human populations are currently scarce, the analytical methodologies for its detection are well-established for similar PAH metabolites. The provided protocol offers a robust framework for researchers to quantify urinary 2-hydroxy-methylfluoranthene. Further research is needed to establish baseline and exposure-related concentration ranges for this specific biomarker in various populations. Such data will be invaluable for refining risk assessment models and for developing more targeted strategies for preventing PAH-related diseases. The continued development and application of methods for analyzing specific methylated PAH metabolites will undoubtedly enhance our ability to monitor and mitigate the health risks associated with PAH exposure.

References

Quantification of 2-Methylfluoranthene in Air Particulate Matter: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylfluoranthene is a member of the polycyclic aromatic hydrocarbon (PAH) family, a class of organic compounds that are of significant environmental and toxicological concern.[1] These compounds are primarily formed during the incomplete combustion of organic materials such as coal, oil, gas, and wood.[2] As a result, they are widespread environmental contaminants found in the air, water, and soil.[2][3] Inhalation of air particulate matter (PM) is a primary route of human exposure to PAHs.[4] Given that some PAHs are known carcinogens and mutagens, the accurate quantification of specific isomers like this compound in ambient air is crucial for assessing human health risks and understanding sources of pollution.[1][4]

This document provides detailed application notes and standardized protocols for the quantification of this compound in air particulate matter. The methodologies described are primarily based on gas chromatography-mass spectrometry (GC-MS), a highly selective and sensitive technique for the analysis of complex organic mixtures.[5][6][7]

Data Presentation

While extensive research has been conducted on the concentration of various PAHs in air particulate matter, specific quantitative data for this compound is not as commonly reported as for the 16 EPA priority PAHs. The following table summarizes typical concentration ranges for several common PAHs in urban and rural environments to provide a general context for atmospheric PAH pollution. It is important to note that concentrations can vary significantly based on geographical location, season, and proximity to emission sources.

Polycyclic Aromatic HydrocarbonTypical Concentration Range in Urban Air (ng/m³)Typical Concentration Range in Rural Air (ng/m³)
Benzo[a]pyrene0.24 - 6.78[8]0.02 - 1.2[2]
Naphthalene106.5 - 631.1Not frequently reported
PhenanthreneNot frequently reported in high concentrationsNot frequently reported
Fluoranthene~4[1]Not frequently reported
PyreneNot frequently reported in high concentrationsNot frequently reported
ChryseneNot frequently reported in high concentrationsNot frequently reported
This compound Data not readily available in reviewed literature Data not readily available in reviewed literature

Note: The concentrations of PAHs can be highly variable. The values presented here are indicative and sourced from various studies. Specific concentrations of this compound are not consistently reported in the surveyed literature, highlighting a potential data gap.

Experimental Protocols

The following protocols describe the key steps for the quantification of this compound in air particulate matter, from sample collection to final analysis.

Protocol 1: Sample Collection

Objective: To collect air particulate matter on a suitable filter medium for subsequent PAH analysis.

Materials:

  • High-volume or low-volume air sampler

  • Quartz fiber filters (QFF) or glass fiber filters (GFF)

  • Aluminum foil

  • Forceps

  • Petri dishes or sample containers

  • Sample labels

Procedure:

  • Pre-treatment of filters: Bake quartz fiber filters in a muffle furnace at a high temperature (e.g., 400-550°C) for several hours to remove any organic contaminants.

  • Handle filters only with clean forceps to avoid contamination.

  • Load a pre-treated filter into the filter holder of the air sampler.

  • Position the air sampler at the desired sampling location, ensuring unobstructed airflow.

  • Record the initial flow rate of the sampler.

  • Operate the sampler for a predetermined period (e.g., 24 hours) to collect a sufficient amount of particulate matter. The total volume of air sampled should be recorded.[9]

  • After sampling, carefully remove the filter from the holder using forceps.

  • Fold the filter in half with the particulate-laden side facing inward.

  • Wrap the folded filter in aluminum foil, place it in a labeled sample container, and store it at a low temperature (e.g., -20°C) until extraction to minimize volatilization and degradation of PAHs.[9]

  • Record the final flow rate and calculate the total volume of air sampled.

  • Collect field blank filters by handling them in the same manner as the samples but without passing air through them. This will account for any background contamination.

Protocol 2: Sample Extraction

Objective: To extract PAHs, including this compound, from the collected air particulate matter filters.

Materials:

  • Soxhlet extraction apparatus or ultrasonic bath

  • Round-bottom flasks

  • Condensers

  • Heating mantles

  • Extraction thimbles (for Soxhlet)

  • Beakers (for sonication)

  • Dichloromethane (B109758) (DCM), hexane (B92381), or a mixture of solvents (e.g., hexane/acetone)

  • Internal standards solution (e.g., deuterated PAHs such as naphthalene-d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12, and perylene-d12)

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Cut the filter sample into small pieces and place them into an extraction thimble (for Soxhlet) or a beaker (for sonication).

  • Spike the sample with a known amount of an internal standard solution. This is crucial for correcting for losses during sample preparation and analysis.

  • Soxhlet Extraction: a. Place the thimble in the Soxhlet extractor. b. Add the extraction solvent (e.g., DCM) to the round-bottom flask. c. Assemble the Soxhlet apparatus and extract for a sufficient period (e.g., 8-24 hours).

  • Ultrasonic Extraction: a. Add the extraction solvent to the beaker containing the filter pieces. b. Place the beaker in an ultrasonic bath and sonicate for a specified time (e.g., 30-60 minutes). Repeat the sonication with fresh solvent.

  • After extraction, pass the extract through a column of anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

  • Transfer the concentrated extract to a GC vial for analysis.

Protocol 3: Sample Cleanup (Optional but Recommended)

Objective: To remove interfering compounds from the sample extract to improve the accuracy of the GC-MS analysis.

Materials:

  • Solid Phase Extraction (SPE) cartridges (e.g., silica (B1680970) gel, Florisil)

  • Vacuum manifold

  • Collection vials

  • Hexane, dichloromethane

Procedure:

  • Condition the SPE cartridge by passing a sequence of solvents (e.g., dichloromethane followed by hexane) through it.

  • Load the concentrated sample extract onto the top of the conditioned SPE cartridge.

  • Elute the interfering compounds with a non-polar solvent (e.g., hexane).

  • Elute the PAHs with a more polar solvent or solvent mixture (e.g., a mixture of hexane and dichloromethane).

  • Collect the PAH fraction and concentrate it as described in Protocol 2.

Protocol 4: GC-MS Analysis

Objective: To separate, identify, and quantify this compound in the sample extract.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for PAH analysis (e.g., HP-5MS, DB-5ms)

  • Helium (carrier gas)

  • Calibration standards of this compound and other PAHs of interest at various concentrations

  • GC vials with inserts

Instrumental Parameters (Example):

  • Injection Mode: Splitless

  • Injector Temperature: 280-300°C

  • Oven Temperature Program:

    • Initial temperature: 60-90°C, hold for 1-2 minutes

    • Ramp 1: Increase to 200-250°C at a rate of 10-20°C/min

    • Ramp 2: Increase to 300-320°C at a rate of 5-10°C/min, hold for 10-20 minutes

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)

  • MS Transfer Line Temperature: 280-300°C

  • Ion Source Temperature: 230-250°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. The characteristic ions for this compound (m/z 216, 215, 202) and the internal standards should be monitored.

Quantification:

  • Prepare a multi-level calibration curve by analyzing standard solutions of this compound at different concentrations, each containing the same amount of internal standard.

  • Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Analyze the sample extracts under the same GC-MS conditions.

  • Calculate the concentration of this compound in the sample extract using the calibration curve.

  • Finally, calculate the concentration of this compound in the air sample (in ng/m³) by taking into account the volume of air sampled and the final volume of the extract.

Experimental Workflow Diagram

Quantification_Workflow cluster_sampling Sample Collection cluster_preparation Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Air Particulate Matter Sampling (High-Volume Air Sampler) B Collection on Quartz Fiber Filter A->B Particulates collected C Filter Spiking (Internal Standards) B->C Filter processed D Solvent Extraction (Soxhlet or Sonication) C->D Extraction of analytes E Concentration (Rotary/Nitrogen Evaporation) D->E Volume reduction F Sample Cleanup (Solid Phase Extraction) E->F Removal of interferences G GC-MS Analysis (SIM Mode) F->G Injection into GC-MS H Peak Integration & Identification G->H Data acquisition I Quantification using Calibration Curve H->I Comparison to standards J Concentration Calculation (ng/m³) I->J Final result calculation

References

Application Notes and Protocols for Solid-Phase Extraction of 2-Methylfluoranthene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the solid-phase extraction (SPE) of 2-Methylfluoranthene from various environmental matrices. The methodologies outlined are essential for accurate quantification in research, environmental monitoring, and safety assessment contexts.

Introduction

This compound is a member of the polycyclic aromatic hydrocarbon (PAH) family, a class of organic compounds that are of significant environmental and toxicological concern due to their carcinogenic and mutagenic properties.[1][2] Accurate and sensitive determination of these compounds in complex matrices such as water, soil, and biological fluids is crucial. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction (LLE), including reduced solvent consumption, higher sample throughput, and improved selectivity.[3][4] This application note focuses on robust SPE methods for the isolation and pre-concentration of this compound prior to chromatographic analysis.

Principles of Solid-Phase Extraction for PAHs

SPE is a chromatographic technique used for the purification and concentration of analytes from a liquid sample.[3] The process involves passing a sample through a sorbent bed, where the analyte of interest is retained. Interferences are washed away, and the purified analyte is then eluted with a small volume of a strong solvent. The choice of sorbent is critical and depends on the polarity of the analyte and the sample matrix. For PAHs like this compound, which are nonpolar, reverse-phase sorbents such as C18-bonded silica (B1680970) are highly effective.[5][6]

Experimental Protocols

Detailed methodologies for the extraction of this compound from water and soil samples are provided below. These protocols are based on established methods for PAH analysis, such as EPA Method 8310.[5][6]

Protocol 1: SPE of this compound from Water Samples

This protocol is suitable for the extraction of this compound from various aqueous matrices, including drinking water, groundwater, and wastewater.

Materials:

Procedure:

  • Cartridge Conditioning:

    • Pass 10 mL of dichloromethane through the C18 cartridge.[6]

    • Follow with 10 mL of methanol, allowing the sorbent to soak for 2 minutes.[5][6]

    • Equilibrate the cartridge with 20 mL of reagent water, ensuring a layer of water remains above the sorbent bed.[5]

  • Sample Preparation and Loading:

    • For a 1 L water sample, add 5 mL of methanol and mix thoroughly.[5][6] If the sample contains residual chlorine, dechlorinate with sodium sulfite.[5]

    • Load the entire sample onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Cartridge Washing (Optional):

    • After loading, wash the cartridge with 5-10 mL of a methanol/water mixture (e.g., 40:60 v/v) to remove polar interferences. This step should be optimized to prevent loss of the target analyte.

  • Cartridge Drying:

    • Dry the cartridge under a full vacuum for 10-20 minutes to remove residual water.[5][6]

  • Analyte Elution:

    • Place a collection vial under the cartridge in the vacuum manifold.

    • Rinse the original sample bottle with 5 mL of acetone (B3395972) and pass the rinsate through the cartridge.[5]

    • Elute the retained this compound with two 10 mL portions of dichloromethane.[5] Allow the solvent to soak the sorbent for 1 minute before drawing it through.[5]

  • Eluate Processing:

    • Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen.

    • Perform a solvent exchange to a solvent compatible with the analytical instrument (e.g., acetonitrile for HPLC).[5]

    • Adjust the final volume to 1 mL for analysis by HPLC-FLD or GC-MS.

Protocol 2: SPE of this compound from Soil and Sediment Samples

This protocol involves an initial solvent extraction of the solid sample, followed by SPE cleanup of the extract.

Materials:

  • Extraction Solvents: Acetone, Hexane (B92381), Dichloromethane

  • SPE Cartridges: Silica gel or Florisil®

  • Anhydrous Sodium Sulfate (B86663)

  • Sonication Bath or Mechanical Shaker

  • Centrifuge

  • Vacuum Manifold

  • Collection Vials

  • Nitrogen Evaporation System

Procedure:

  • Sample Extraction:

    • Weigh 10-20 g of the homogenized soil sample into a beaker.

    • Mix the sample with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.

    • Extract the sample with a suitable solvent mixture, such as acetone/hexane (1:1, v/v), using sonication or shaking for 30 minutes.

    • Decant the solvent and repeat the extraction two more times.

    • Combine the extracts and centrifuge to remove particulate matter.

  • SPE Cleanup Cartridge Conditioning:

    • Condition a silica gel SPE cartridge with 10 mL of hexane.

  • Sample Loading:

    • Concentrate the combined solvent extract to 1-2 mL.

    • Load the concentrated extract onto the conditioned silica gel cartridge.

  • Elution:

    • Elute the this compound from the cartridge with a suitable solvent or solvent mixture. For silica gel, a less polar solvent like hexane can be used to elute aliphatic hydrocarbons, followed by a more polar solvent like dichloromethane or a hexane/acetone mixture to elute the PAHs.

    • Collect the PAH fraction.

  • Eluate Processing:

    • Concentrate the collected eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • The sample is now ready for analysis by GC-MS or HPLC-FLD.

Data Presentation

The following table summarizes typical performance data for the SPE of PAHs, including compounds structurally similar to this compound, from various matrices.

AnalyteMatrixSPE SorbentAnalytical MethodRecovery (%)LOD/LOQReference
PAHs (group)WaterC18HPLC-FLD86.0 - 99.20.005 - 1.6 ng/g[7]
PAHs (group)WaterC18HPLC-FLD43.1 - 62.5-[6]
PAHs (group)SoilQuEChERSHPLC-FLD86.0 - 99.20.005 - 1.6 ng/g[7]
PAHs (group)SoilDispersive SPEGC-MS85.0 - 106.7-[8]
Benzo[a]pyreneOlive OilAFFINIMIP®HPLC-Fluo95-[2]
ChryseneOlive OilAFFINIMIP®HPLC-Fluo105-[2]

Note: Specific recovery and LOD/LOQ values for this compound can vary depending on the specific experimental conditions, matrix complexity, and instrumentation.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the SPE protocols.

SPE_Workflow_Water cluster_prep Sample & Cartridge Preparation cluster_extraction Extraction Process cluster_analysis Analysis sample Aqueous Sample (1L) add_meoh Add 5mL Methanol sample->add_meoh load Load Sample add_meoh->load cartridge C18 SPE Cartridge condition_dcm Condition with 10mL DCM cartridge->condition_dcm condition_meoh Condition with 10mL Methanol condition_dcm->condition_meoh equilibrate Equilibrate with 20mL Reagent Water condition_meoh->equilibrate equilibrate->load wash Wash Cartridge (Optional) load->wash dry Dry Cartridge (Vacuum) wash->dry elute Elute with DCM dry->elute concentrate Concentrate Eluate elute->concentrate solvent_exchange Solvent Exchange concentrate->solvent_exchange final_vol Adjust to 1mL solvent_exchange->final_vol analysis GC-MS or HPLC-FLD Analysis final_vol->analysis

Caption: Workflow for SPE of this compound from Water Samples.

SPE_Workflow_Soil cluster_extraction Initial Solvent Extraction cluster_cleanup SPE Cleanup cluster_analysis Analysis soil_sample Soil Sample (10-20g) add_na2so4 Mix with Na2SO4 soil_sample->add_na2so4 solvent_extract Solvent Extraction (Acetone/Hexane) add_na2so4->solvent_extract concentrate_extract Concentrate Extract solvent_extract->concentrate_extract load_extract Load Concentrated Extract concentrate_extract->load_extract silica_cartridge Silica Gel Cartridge condition_cartridge Condition with Hexane silica_cartridge->condition_cartridge condition_cartridge->load_extract elute_pa elute_pa load_extract->elute_pa h Elute PAH Fraction concentrate_eluate Concentrate Eluate h->concentrate_eluate final_vol Adjust to 1mL concentrate_eluate->final_vol analysis GC-MS or HPLC-FLD Analysis final_vol->analysis

Caption: Workflow for SPE of this compound from Soil Samples.

Conclusion

Solid-phase extraction is a robust and efficient method for the sample preparation of this compound from environmental matrices. The protocols provided herein, utilizing C18 for aqueous samples and silica gel for soil extract cleanup, offer excellent recovery and purification, enabling sensitive and accurate downstream analysis by chromatographic techniques. Proper method validation, including the determination of recovery rates and detection limits for this compound in the specific matrix of interest, is essential for ensuring data quality.

References

Application Notes and Protocols for the Synthesis of 2-Methylfluoranthene Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 2-methylfluoranthene for use as a reference standard. The primary synthetic route detailed is a palladium-catalyzed tandem Suzuki-Miyaura cross-coupling and intramolecular C-H arylation reaction. This methodology is well-suited for researchers in organic synthesis, analytical chemistry, and drug development requiring high-purity analytical standards. Detailed experimental protocols, data presentation in tabular format, and a visual representation of the synthesis workflow are included to ensure reproducibility and clarity.

Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH) and a member of the fluoranthene (B47539) class of compounds.[1] As with other PAHs, it is of interest in environmental analysis and toxicology studies. Accurate quantification and identification of this compound in various matrices necessitate the availability of a high-purity certified reference standard. This application note outlines a robust and efficient method for the laboratory-scale synthesis of this compound, enabling researchers to produce their own reference material. The described synthesis involves a one-pot reaction combining a Suzuki-Miyaura coupling of a dihalonaphthalene with an appropriate organoboron reagent, followed by an intramolecular C-H activation/arylation to form the fluoranthene core.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed tandem reaction. This approach combines a Suzuki-Miyaura cross-coupling reaction with an intramolecular C-H arylation in a single pot.[2][3] The general strategy involves the reaction of a 1,8-dihalonaphthalene with a methyl-substituted arylboronic acid.

A plausible and effective route is the reaction between 1,8-diiodonaphthalene (B175167) and 4-methylphenylboronic acid. The reaction is catalyzed by a palladium complex, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), in the presence of a suitable base and solvent.[2][3]

Reaction Scheme

Synthesis_Workflow reagent1 1,8-Diiodonaphthalene process_node Tandem Reaction (Suzuki Coupling & C-H Arylation) reagent1->process_node reagent2 4-Methylphenylboronic Acid reagent2->process_node catalyst Pd(dppf)Cl₂ KOAc, DMSO catalyst->process_node intermediate Suzuki Coupling Intermediate product This compound intermediate->product Intramolecular C-H Arylation process_node->intermediate

Caption: Synthesis of this compound via a tandem Suzuki-Miyaura and C-H arylation reaction.

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of fluoranthene derivatives.[2][3]

Materials:

  • 1,8-Diiodonaphthalene

  • 4-Methylphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (B1210297) (KOAc)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Toluene

  • Hexane

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware (Schlenk tube, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 1,8-diiodonaphthalene (1.0 equiv.), 4-methylphenylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and potassium acetate (4.0 equiv.).

  • Solvent Addition: Under an inert atmosphere, add anhydrous DMSO to the Schlenk tube.

  • Reaction Execution: Stir the reaction mixture at 110 °C for 24 hours under an inert atmosphere.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the dried organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/toluene gradient to afford pure this compound.

    • Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Data Presentation

Table 1: Reactant and Product Information
Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberRole
1,8-DiiodonaphthaleneC₁₀H₆I₂380.9717135-82-9Starting Material
4-Methylphenylboronic acidC₇H₉BO₂135.965720-05-8Starting Material
This compoundC₁₇H₁₂216.2833543-31-6Product
Table 2: Analytical Data for this compound Reference Standard
Analytical TechniqueData
¹H NMR (CDCl₃)δ (ppm): ~7.9-7.2 (m, 9H, Ar-H), ~2.6 (s, 3H, CH₃)
¹³C NMR (CDCl₃)δ (ppm): Aromatic carbons in the range of ~120-140 ppm, Methyl carbon at ~21 ppm
Mass Spectrometry (EI)m/z (%): 216 (M+, 100), 215 (M-1, ~80), 202, 189
FT-IR (KBr)ν (cm⁻¹): Aromatic C-H stretching (~3050), Aliphatic C-H stretching (~2920), C=C stretching (~1600, 1450)
Purity (by HPLC/GC)>99.5%

Note: NMR chemical shifts are approximate and may vary slightly based on the solvent and instrument used.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques to qualify it as a reference standard.

Workflow for Characterization and Quality Control

QC_Workflow start Synthesized This compound purification Purification (Column Chromatography, Recrystallization) start->purification structural_elucidation Structural Elucidation purification->structural_elucidation purity_assessment Purity Assessment purification->purity_assessment final_product Qualified Reference Standard (>99.5%) structural_elucidation->final_product sub_struct ¹H NMR ¹³C NMR Mass Spectrometry FT-IR structural_elucidation->sub_struct purity_assessment->final_product sub_purity HPLC GC-MS purity_assessment->sub_purity

References

Application of 2-Methylfluoranthene in Environmental Forensics: Differentiating Contamination Sources

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of environmental forensics, identifying the source of polycyclic aromatic hydrocarbon (PAH) contamination is crucial for liability assessment and remediation strategy development. PAHs are a large group of organic compounds with two or more fused aromatic rings, and they are introduced into the environment from various sources, broadly categorized as petrogenic and pyrogenic. Petrogenic PAHs originate from the geological formation of petroleum and are characteristic of crude oil and its refined products. Pyrogenic PAhs, on the other hand, are formed during the incomplete combustion of organic materials, such as coal, wood, and fossil fuels. 2-Methylfluoranthene, an alkylated PAH, serves as a valuable molecular marker in distinguishing between these sources.

The rationale behind using this compound lies in the general observation that petrogenic sources are typically enriched in alkylated PAHs compared to their parent PAHs, while pyrogenic sources are dominated by the parent, non-alkylated PAHs.[1] By examining the ratio of this compound to its parent compound, fluoranthene (B47539), and other related PAHs, environmental scientists can gain insights into the origin of the contamination.

Principle of Source Apportionment using this compound

The fundamental principle is based on the relative abundance of alkylated versus parent PAHs.

  • Petrogenic Sources: Crude oils and petroleum products are formed over geological timescales under moderate temperatures, a process that favors the preservation and formation of alkylated PAHs. Therefore, samples contaminated with petrogenic materials will exhibit a higher relative concentration of this compound compared to fluoranthene.

  • Pyrogenic Sources: High-temperature combustion processes, such as the burning of fossil fuels or biomass, lead to the formation of thermodynamically stable, non-alkylated PAHs. Consequently, pyrogenic contamination is characterized by a lower ratio of this compound to fluoranthene.

Diagnostic ratios involving this compound and other PAHs are used to quantitatively assess the likely source of contamination. These ratios are powerful tools because compounds with similar molecular weights and structures are affected similarly by environmental weathering processes, thus preserving the source-specific signature.[2]

Data Presentation: Diagnostic Ratios

While specific diagnostic ratios for this compound are not extensively documented in readily available literature, the principle can be illustrated with related alkylated PAH ratios. The following table provides examples of diagnostic ratios used in environmental forensics to differentiate between petrogenic and pyrogenic sources. Researchers should aim to develop site-specific or source-specific ratios for this compound for more accurate source apportionment.

Diagnostic RatioPetrogenic SourcePyrogenic SourceReference
Methylphenanthrenes / Phenanthrene > 1.0< 1.0[2]
Methylpyrenes + Methylfluoranthenes / Pyrene > 1.0< 1.0[2]
C2-Dibenzothiophenes / C2-Phenanthrenes > 1.0< 0.5General
Fluoranthene / (Fluoranthene + Pyrene) < 0.4> 0.4[2]
Indeno[1,2,3-cd]pyrene / (Indeno[1,2,3-cd]pyrene + Benzo[ghi]perylene) < 0.2> 0.5[2]

Note: These values are indicative and can vary depending on the specific source material and the degree of weathering. It is recommended to analyze known source materials to establish site-specific diagnostic ratios.

Experimental Protocols

The following protocols describe the general procedures for the extraction and analysis of this compound and other PAHs from environmental samples.

Protocol 1: Extraction of PAHs from Soil and Sediment Samples

This protocol is based on pressurized liquid extraction (PLE), a widely used and efficient method.

1. Sample Preparation: a. Air-dry the soil or sediment sample to a constant weight. b. Sieve the sample through a 2 mm mesh to remove large debris. c. Homogenize the sieved sample by thorough mixing.

2. Pressurized Liquid Extraction (PLE): a. Weigh approximately 10 g of the homogenized sample and mix it with a drying agent like diatomaceous earth or anhydrous sodium sulfate. b. Place the mixture into a stainless-steel extraction cell. c. Spike the sample with a surrogate standard solution containing deuterated PAHs (e.g., fluoranthene-d10, pyrene-d10) to monitor extraction efficiency. d. Place the cell in the PLE system. e. Extraction Conditions:

  • Solvent: Dichloromethane (DCM) or a mixture of acetone (B3395972) and hexane (B92381) (1:1, v/v).
  • Temperature: 100 °C.
  • Pressure: 1500 psi.
  • Static Time: 10 minutes (2 cycles).
  • Flush Volume: 60% of the cell volume. f. Collect the extract in a clean glass vial.

3. Extract Cleanup: a. Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen. b. Prepare a silica (B1680970) gel or Florisil column for cleanup. c. Add the concentrated extract to the top of the column. d. Elute the PAHs with a suitable solvent mixture (e.g., pentane:DCM, 7:3, v/v). e. Collect the eluate containing the PAH fraction.

4. Final Concentration: a. Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen. b. Add an internal standard (e.g., p-terphenyl-d14) just before analysis for quantification.

Protocol 2: GC-MS Analysis of this compound and other PAHs

This protocol outlines the typical parameters for gas chromatography-mass spectrometry (GC-MS) analysis.

1. Instrumentation: a. Gas chromatograph equipped with a mass selective detector (GC-MSD). b. Capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

2. GC Conditions: a. Injector Temperature: 280 °C. b. Injection Mode: Splitless. c. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. d. Oven Temperature Program:

  • Initial temperature: 60 °C, hold for 2 minutes.
  • Ramp 1: 10 °C/min to 250 °C.
  • Ramp 2: 5 °C/min to 310 °C, hold for 10 minutes.

3. MS Conditions: a. Ion Source Temperature: 230 °C. b. Quadrupole Temperature: 150 °C. c. Ionization Mode: Electron Ionization (EI) at 70 eV. d. Acquisition Mode: Selected Ion Monitoring (SIM).

  • Monitor the characteristic ions for this compound (m/z 216, 215, 214) and fluoranthene (m/z 202, 201, 200), as well as other target PAHs.

4. Quantification: a. Create a calibration curve using certified PAH standards. b. Quantify the concentration of this compound and other PAHs in the samples by comparing their peak areas to the calibration curve, using the internal standard for correction.

Mandatory Visualizations

Environmental_Forensics_Workflow cluster_sampling Sample Collection & Preparation cluster_analysis Chemical Analysis cluster_interpretation Data Interpretation Sample_Collection Environmental Sample (Soil, Sediment, Water) Preparation Homogenization, Drying & Sieving Sample_Collection->Preparation Extraction PAH Extraction (e.g., PLE) Preparation->Extraction Cleanup Extract Cleanup (Silica Gel) Extraction->Cleanup GCMS_Analysis GC-MS Analysis (SIM Mode) Cleanup->GCMS_Analysis Quantification Quantification of This compound & Fluoranthene GCMS_Analysis->Quantification Ratio_Calculation Calculation of Diagnostic Ratios Quantification->Ratio_Calculation Source_Apportionment Source Apportionment (Petrogenic vs. Pyrogenic) Ratio_Calculation->Source_Apportionment Report Forensic Report Source_Apportionment->Report

Caption: Workflow for environmental forensics using this compound.

Source_Apportionment_Logic cluster_source Contamination Source cluster_characteristics Chemical Signature cluster_ratio Diagnostic Ratio Petrogenic Petrogenic (e.g., Crude Oil, Diesel) High_Alkylated High Abundance of Alkylated PAHs Petrogenic->High_Alkylated Pyrogenic Pyrogenic (e.g., Combustion) Low_Alkylated Low Abundance of Alkylated PAHs Pyrogenic->Low_Alkylated High_Ratio High This compound / Fluoranthene Ratio High_Alkylated->High_Ratio Low_Ratio Low This compound / Fluoranthene Ratio Low_Alkylated->Low_Ratio

Caption: Logic of using this compound ratios for source identification.

References

Application Notes and Protocol for the Analysis of 2-Methylfluoranthene in Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylfluoranthene is a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds. PAHs are widespread environmental contaminants formed from the incomplete combustion of organic materials. Due to their potential carcinogenic and mutagenic properties, the accurate quantification of PAHs like this compound in biological tissues is crucial for toxicological studies, human health risk assessment, and in the development of therapeutics.

This document provides a detailed protocol for the analysis of this compound in biological tissues using gas chromatography-mass spectrometry (GC-MS). The methodology covers sample preparation, including tissue homogenization, extraction, and cleanup, as well as the instrumental analysis. Additionally, this note includes information on the primary signaling pathway associated with PAH toxicity and a summary of available quantitative data for the parent compound, fluoranthene, in biological matrices.

Data Presentation

Quantitative data for this compound in biological tissues is not widely available in published literature. The following table summarizes the concentration ranges for the parent compound, fluoranthene, which can serve as a reference. It is recommended that researchers establish their own baseline data for this compound in their specific tissue samples of interest.

AnalyteBiological MatrixConcentration Range (ng/g wet weight)Reference
FluorantheneHuman Adipose Tissue0.006 - 0.460[1][2]
FluorantheneMarine Animal TissuesDetection Limit: 4.2[3]

Experimental Protocols

Overall Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in biological tissues.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis tissue_sample Biological Tissue Sample (e.g., Liver, Adipose, Muscle) homogenization Homogenization tissue_sample->homogenization internal_standard Spike with Internal Standard (e.g., Deuterated PAH) homogenization->internal_standard extraction Extraction (LLE or SPE) internal_standard->extraction cleanup Cleanup (Saponification & Column Chromatography) extraction->cleanup gcms_analysis GC-MS Analysis cleanup->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing

Figure 1: General workflow for this compound analysis.
Sample Preparation

1.1. Materials and Reagents

  • Biological tissue (e.g., liver, adipose, muscle), stored at -80°C

  • This compound analytical standard

  • Deuterated PAH internal standard (e.g., Pyrene-d10 or Fluoranthene-d10)

  • Solvents (Hexane, Dichloromethane, Acetonitrile - all pesticide residue grade or equivalent)

  • Anhydrous Sodium Sulfate (baked at 400°C for 4 hours)

  • Potassium Hydroxide (B78521) (KOH)

  • Ethanol

  • Silica (B1680970) Gel (activated at 130°C for 16 hours)

  • Glassware (baked at 400°C for 4 hours)

  • Homogenizer (e.g., rotor-stator or bead beater)

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

1.2. Tissue Homogenization

  • Accurately weigh approximately 1-5 g of frozen tissue.

  • Thaw the tissue on ice.

  • Add the tissue to a homogenizer tube with an appropriate volume of a suitable buffer or solvent (e.g., phosphate-buffered saline or hexane).

  • Homogenize the tissue until a uniform consistency is achieved.

1.3. Extraction and Saponification (Lipid Removal)

This protocol combines extraction with saponification for efficient lipid removal, which is critical for fatty tissues.

  • To the tissue homogenate, add a known amount of the deuterated internal standard.

  • Add 20 mL of 1 M ethanolic potassium hydroxide (KOH).

  • Reflux the mixture for 2 hours at 80°C to digest the tissue and hydrolyze lipids.

  • After cooling to room temperature, perform a liquid-liquid extraction (LLE) by adding 20 mL of n-hexane and shaking vigorously for 10 minutes.

  • Allow the layers to separate and carefully collect the upper hexane (B92381) layer.

  • Repeat the hexane extraction two more times, combining all hexane extracts.

  • Wash the combined hexane extract with deionized water to remove any remaining KOH.

  • Dry the hexane extract by passing it through a column containing anhydrous sodium sulfate.

1.4. Solid Phase Extraction (SPE) Cleanup

Further cleanup is necessary to remove interfering compounds.

  • Prepare a silica gel column by packing a glass column with activated silica gel slurried in hexane.

  • Concentrate the dried hexane extract to approximately 1 mL under a gentle stream of nitrogen.

  • Load the concentrated extract onto the silica gel column.

  • Elute the column with a suitable solvent or solvent mixture. A common approach is to first elute with hexane to remove aliphatic hydrocarbons, followed by a more polar solvent mixture (e.g., hexane:dichloromethane) to elute the PAHs.

  • Collect the PAH fraction.

  • Concentrate the collected fraction to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a GC vial for analysis.

GC-MS Analysis

2.1. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for PAH analysis (e.g., DB-5ms or equivalent).

2.2. GC-MS Conditions (Example)

  • Injector: Splitless mode, 280°C

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 min

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 5°C/min to 300°C, hold for 10 min

  • Carrier Gas: Helium, constant flow of 1.0 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

2.3. Calibration and Quantification

  • Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.

  • Analyze the calibration standards using the same GC-MS method as the samples.

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Quantify the concentration of this compound in the tissue samples by comparing the peak area ratio to the calibration curve.

Signaling Pathway

The primary mechanism of toxicity for many PAHs is through the activation of the Aryl Hydrocarbon Receptor (AHR) signaling pathway. This pathway is a key regulator of xenobiotic metabolism.

ahr_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAH This compound (or other PAH) AHR_complex AHR-HSP90 Complex PAH->AHR_complex Binds PAH_AHR PAH-AHR Complex AHR_complex->PAH_AHR Conformational Change ARNT ARNT PAH_AHR->ARNT Translocates to Nucleus and Dimerizes with PAH_AHR_ARNT PAH-AHR-ARNT Heterodimer ARNT->PAH_AHR_ARNT XRE Xenobiotic Response Element (XRE) on DNA PAH_AHR_ARNT->XRE Binds to Gene_Transcription Gene Transcription XRE->Gene_Transcription Initiates CYP1A1 CYP1A1 mRNA Gene_Transcription->CYP1A1 Metabolism Metabolism of PAHs (Bioactivation or Detoxification) CYP1A1->Metabolism Translates to CYP1A1 enzyme

Figure 2: Aryl Hydrocarbon Receptor (AHR) signaling pathway.

Pathway Description: this compound, like other PAHs, can diffuse into the cell and bind to the Aryl Hydrocarbon Receptor (AHR), which is located in the cytoplasm in a complex with heat shock proteins (HSP). Upon binding, the complex translocates to the nucleus, where AHR dissociates from the HSPs and forms a heterodimer with the AHR Nuclear Translocator (ARNT). This AHR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of genes encoding for metabolic enzymes, most notably Cytochrome P450 1A1 (CYP1A1). While this is a detoxification pathway, the metabolic activation of some PAHs by these enzymes can lead to the formation of reactive metabolites that can bind to DNA, leading to genotoxicity and carcinogenicity.

References

Application Notes and Protocols for the Use of 2-Methylfluoranthene in Toxicology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the toxicological profile of 2-Methylfluoranthene, a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds. The information compiled herein, supported by experimental data and protocols, is intended to guide researchers in the safe handling and effective use of this compound in a variety of toxicological studies.

Toxicological Profile of this compound

This compound is an environmental pollutant and a component of complex mixtures of PAHs. Like many PAHs, it requires metabolic activation to exert its toxic effects. The International Agency for Research on Cancer (IARC) has classified this compound in Group 3: Not classifiable as to its carcinogenicity to humans .[1]

Acute Toxicity, NOAEL, and LOAEL Data

Despite extensive searches of publicly available literature, specific quantitative data for the acute toxicity (e.g., LD50), No-Observed-Adverse-Effect Level (NOAEL), and Lowest-Observed-Adverse-Effect Level (LOAEL) for this compound could not be located. Researchers should exercise caution and refer to data for the parent compound, fluoranthene (B47539), as a surrogate for preliminary risk assessment, while recognizing that the methyl substitution can alter toxicological properties. For fluoranthene, a subchronic oral NOAEL of 125 mg/kg-day and a LOAEL of 250 mg/kg-day have been reported in mice, based on effects such as nephropathy and increased liver weights.[2]

Cytotoxicity Data

Specific IC50 values for this compound from in vitro cytotoxicity assays were not found in the reviewed literature. When planning cytotoxicity studies, a wide concentration range should be tested to determine the cytotoxic potential of this compound in the cell line of interest.

Data Presentation: Quantitative Toxicology Data

The following table summarizes the available quantitative data from a key in vivo tumorigenicity study of this compound.

Table 1: Tumorigenicity of this compound in Newborn CD-1 Mice [3][4]

Species/StrainSexDose (µmol/mouse)Route of AdministrationEndpointResult
CD-1 MiceMale & Female3.46IntraperitonealLung Tumor IncidenceNot statistically significant
CD-1 MiceMale & Female17.3IntraperitonealLung Tumor Incidence65-96%
CD-1 MiceMale & Female17.3IntraperitonealLung Tumor Multiplicity3.04 - 3.94 tumors/mouse
CD-1 MiceMale3.46IntraperitonealLiver Tumor IncidenceStatistically significant
CD-1 MiceMale17.3IntraperitonealLiver Tumor IncidenceStatistically significant
CD-1 MiceFemale17.3IntraperitonealLiver Tumor IncidenceTumorigenic

Experimental Protocols

In Vivo Tumorigenicity Study in Newborn Mice

This protocol is based on the methodology used to assess the tumorigenic potential of this compound in newborn CD-1 mice.[3][4][5]

Objective: To determine the capacity of this compound to induce lung and liver tumors in a sensitive in vivo model.

Materials:

  • This compound

  • Vehicle (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • Newborn CD-1 mice (within 24 hours of birth)

  • Sterile syringes and needles

Procedure:

  • Animal Dosing:

    • Prepare dosing solutions of this compound in a suitable vehicle (e.g., DMSO) at the desired concentrations (e.g., corresponding to 3.46 and 17.3 µmol/mouse).

    • Administer the prepared solution or vehicle control to newborn CD-1 mice via intraperitoneal injection within 24 hours of birth. A single injection is typically administered.

  • Animal Husbandry:

    • House the mice under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

    • Monitor the animals regularly for any signs of toxicity or distress.

  • Termination and Necropsy:

    • Terminate the bioassay when the mice are one year old.

    • Perform a thorough necropsy on each animal.

    • Examine the lungs and liver for the presence of tumors.

  • Data Analysis:

    • Quantify the incidence (% of mice with tumors) and multiplicity (average number of tumors per mouse) of lung and liver tumors for each dose group and the control group.

    • Perform statistical analysis to determine the significance of any observed increases in tumor formation in the treated groups compared to the control group.

Ames Test (Bacterial Reverse Mutation Assay)

This protocol provides a general framework for assessing the mutagenic potential of this compound. As a PAH, this compound is expected to require metabolic activation to show mutagenic activity.

Objective: To evaluate the ability of this compound and its metabolites to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Materials:

  • This compound

  • Vehicle (e.g., DMSO)

  • Salmonella typhimurium tester strains (e.g., TA98, TA100)

  • S9 fraction from Aroclor- or phenobarbital-induced rat liver (for metabolic activation)

  • Cofactor solution (NADP, Glucose-6-phosphate)

  • Minimal glucose agar (B569324) plates

  • Top agar

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound in DMSO. Create a series of dilutions to test a range of concentrations.

    • Prepare the S9 mix by combining the S9 fraction with the cofactor solution. Keep on ice.

  • Assay:

    • To a sterile test tube, add the following in order:

      • The Salmonella typhimurium tester strain culture.

      • The test solution of this compound or a positive/negative control.

      • The S9 mix (for assays with metabolic activation) or a buffer (for assays without metabolic activation).

    • Pre-incubate the mixture at 37°C with gentle shaking for a defined period (e.g., 20-30 minutes).

    • Add molten top agar to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

    • Spread the top agar evenly across the plate.

  • Incubation and Scoring:

    • Incubate the plates in the dark at 37°C for 48-72 hours.

    • Count the number of revertant colonies on each plate.

  • Data Analysis:

    • A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the negative control.

Mandatory Visualizations

Metabolic Activation Pathway

The primary pathway for the metabolic activation of many PAHs, likely including this compound, involves cytochrome P450 enzymes leading to the formation of diol epoxides, which are ultimate carcinogens capable of forming DNA adducts.[6]

Metabolic_Activation_of_2_Methylfluoranthene cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism / Detoxification 2-MF This compound Epoxide This compound -arene oxide 2-MF->Epoxide CYP450 Diol This compound -trans-dihydrodiol Epoxide->Diol Epoxide Hydrolase Conjugates Glucuronide and Sulfate Conjugates (Excretion) Epoxide->Conjugates GSTs DiolEpoxide This compound -diol epoxide (Ultimate Carcinogen) Diol->DiolEpoxide CYP450 Diol->Conjugates UGTs, SULTs Adducts DNA Adducts DiolEpoxide->Adducts Covalent Binding DNA DNA Mutation Mutation Adducts->Mutation Replication Tumor Tumor Initiation Mutation->Tumor Tumorigenicity_Workflow start Start: Newborn Mice dosing Dosing: This compound (i.p. injection) start->dosing husbandry Long-term Husbandry (1 year) dosing->husbandry termination Termination and Necropsy husbandry->termination analysis Tumor Incidence and Multiplicity Analysis termination->analysis end End: Tumorigenicity Data analysis->end

References

Application Notes and Protocols for the Quantification of 2-Methylfluoranthene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-Methylfluoranthene, a polycyclic aromatic hydrocarbon (PAH), using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with fluorescence detection (HPLC-FLD).

Introduction

This compound is a methylated polycyclic aromatic hydrocarbon (PAH) of environmental and toxicological significance. Accurate quantification of this compound in various matrices is crucial for environmental monitoring, food safety assessment, and toxicological studies. This application note provides detailed methodologies for the analysis of this compound using GC-MS and HPLC-FLD, including sample preparation, instrumental analysis, and data interpretation.

Chemical Structure:

  • Name: this compound

  • Molecular Formula: C₁₇H₁₂

  • Molecular Weight: 216.28 g/mol

  • CAS Number: 33543-31-6

Analytical Methods Overview

Two primary analytical techniques are detailed for the quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly selective and sensitive method suitable for complex matrices. It provides both quantitative data and structural confirmation.

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): A sensitive and robust method, particularly for PAHs which are naturally fluorescent.

The general workflow for the analysis of this compound is outlined below.

Analytical Workflow Figure 1. General Analytical Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sampling Sample Collection Extraction Extraction Sampling->Extraction Matrix-specific Cleanup Clean-up/Purification Extraction->Cleanup Concentration Concentration & Solvent Exchange Cleanup->Concentration GC_MS GC-MS Analysis Concentration->GC_MS Choice of technique HPLC_FLD HPLC-FLD Analysis Concentration->HPLC_FLD Choice of technique Quantification Quantification GC_MS->Quantification HPLC_FLD->Quantification Reporting Reporting Quantification->Reporting

Figure 1. General Analytical Workflow for this compound Quantification

Sample Preparation Protocols

Effective sample preparation is critical for accurate quantification. The choice of method depends on the sample matrix.

Soil and Sediment Samples

Method 1: Accelerated Solvent Extraction (ASE)

  • Sample Homogenization: Air-dry the sample to a constant weight and sieve through a 2 mm mesh to remove large debris.

  • Extraction Cell Preparation: Mix 10 g of the homogenized sample with a drying agent like diatomaceous earth or anhydrous sodium sulfate.

  • ASE Conditions:

    • Solvent: Dichloromethane (DCM) or a mixture of Acetone/DCM (1:1, v/v).

    • Temperature: 100 °C.

    • Pressure: 1500 psi.

    • Static Cycles: 2 cycles of 5 minutes each.

  • Cleanup (if necessary): The extract can be cleaned using Solid Phase Extraction (SPE) with a silica (B1680970) gel or Florisil cartridge to remove polar interferences.

  • Solvent Exchange: Concentrate the extract and exchange the solvent to hexane (B92381) for GC-MS analysis or acetonitrile (B52724) for HPLC analysis.

Method 2: Soxhlet Extraction

  • Sample Preparation: Prepare the sample as described in the ASE method.

  • Extraction: Place the sample in a Soxhlet thimble and extract with DCM for 16-24 hours.

  • Cleanup and Solvent Exchange: Follow the same procedure as for ASE.

Water Samples

Method: Solid Phase Extraction (SPE)

  • Sample Filtration: Filter the water sample (typically 1 L) through a 0.45 µm glass fiber filter.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

  • Sample Loading: Pass the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Elution: Elute the retained analytes with a small volume of DCM or acetonitrile.

  • Concentration: Concentrate the eluate under a gentle stream of nitrogen.

Food and Biological Tissue Samples

Method: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) [1][2][3]

  • Sample Homogenization: Homogenize 10-15 g of the sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube.

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute and centrifuge.

  • Dispersive SPE (d-SPE) Cleanup:

    • Take an aliquot of the supernatant and transfer it to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, GCB) to remove interferences like fatty acids and pigments.[4]

    • Vortex and centrifuge.

  • Final Extract: The resulting supernatant is ready for analysis.

Instrumental Analysis Protocols

GC-MS Method

Gas chromatography coupled with mass spectrometry offers high sensitivity and specificity for the analysis of this compound.

GC_MS_Workflow Figure 2. GC-MS Analysis Workflow cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Injection Sample Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Eluted Analyte Mass_Analysis Mass Analysis (SIM) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection

Figure 2. GC-MS Analysis Workflow

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC (or equivalent).

  • Mass Spectrometer: Agilent 5977 Series MSD (or equivalent).

GC Conditions:

ParameterValue
Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 280 °C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial 80 °C for 1 min, ramp to 300 °C at 10 °C/min, hold for 10 min

MS Conditions (Selected Ion Monitoring - SIM):

Based on the NIST mass spectrum of this compound, the following ions are recommended for SIM mode to enhance sensitivity and selectivity.

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound216215108

Note: The molecular ion (m/z 216) is typically the most abundant and is used for quantification.

HPLC-FLD Method

HPLC with fluorescence detection is a highly sensitive method for PAHs.

HPLC_FLD_Workflow Figure 3. HPLC-FLD Analysis Workflow cluster_hplc High-Performance Liquid Chromatography cluster_fld Fluorescence Detection Injection Sample Injection Separation Chromatographic Separation Injection->Separation Excitation Excitation Separation->Excitation Eluted Analyte Emission Emission Detection Excitation->Emission

Figure 3. HPLC-FLD Analysis Workflow

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent).

  • Fluorescence Detector: Agilent 1260 Infinity II Fluorescence Detector (or equivalent).

HPLC Conditions:

ParameterValue
Column Zorbax Eclipse PAH column (4.6 x 150 mm, 5 µm) or equivalent C18 column
Mobile Phase A: Water, B: Acetonitrile
Gradient 50% B to 100% B over 20 minutes, hold at 100% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

Fluorescence Detector Settings:

For optimal sensitivity, time-programmed wavelength switching is recommended. Based on the fluorescence spectra of similar PAHs, the following wavelengths can be used as a starting point for this compound.

Time (min)Excitation (nm)Emission (nm)
0 - 15260352
15 - 25270430

Note: Optimal excitation and emission wavelengths for this compound should be determined empirically by acquiring the fluorescence spectrum of a standard solution.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of PAHs, which can be used as a reference for method validation for this compound.

Table 1: GC-MS Method Performance

ParameterSoil/SedimentFood Matrix
Linearity (r²) > 0.995> 0.995
LOD (µg/kg) 0.1 - 1.00.01 - 0.1
LOQ (µg/kg) 0.3 - 3.00.03 - 0.3
Recovery (%) 70 - 12080 - 110
Precision (RSD%) < 15< 15

Table 2: HPLC-FLD Method Performance

ParameterWater (ng/L)Biota (µg/kg)
Linearity (r²) > 0.998> 0.995
LOD (ng/L or µg/kg) 1 - 100.1 - 0.5
LOQ (ng/L or µg/kg) 3 - 300.3 - 1.5
Recovery (%) 85 - 11575 - 110
Precision (RSD%) < 10< 20

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) are matrix-dependent and should be determined for each specific application.

Quality Control and Method Validation

To ensure the reliability of the analytical results, a robust quality control and method validation protocol should be followed.

Key Validation Parameters:

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.

  • Linearity and Range: The concentration range over which the method is accurate and precise. A minimum of a 5-point calibration curve is recommended.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Accuracy (Recovery): The closeness of the measured value to the true value, typically assessed through spike-recovery experiments.

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Quality Control Samples:

  • Method Blanks: To monitor for contamination during sample preparation and analysis.

  • Matrix Spikes: To assess matrix effects and recovery.

  • Certified Reference Materials (CRMs): To verify the accuracy of the method. A relevant CRM for PAHs in sediment is IAEA-459.[1]

  • Internal Standards: A deuterated analog of a similar PAH can be used to correct for variations in extraction efficiency and instrument response.

Conclusion

The GC-MS and HPLC-FLD methods described in this application note provide robust and sensitive approaches for the quantification of this compound in a variety of matrices. Proper sample preparation and adherence to quality control procedures are essential for obtaining accurate and reliable results. The provided protocols and data serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this important environmental contaminant.

References

Application Notes and Protocols for Isotope Dilution Mass Spectrometry of 2-Methylfluoranthene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-Methylfluoranthene using isotope dilution mass spectrometry (IDMS). The methodologies described herein are applicable to various environmental matrices and are intended to provide a robust framework for accurate and precise quantification of this polycyclic aromatic hydrocarbon (PAH).

Introduction

This compound is a member of the polycyclic aromatic hydrocarbon (PAH) family, a class of organic compounds that are of significant environmental and toxicological concern. Accurate quantification of this compound in complex matrices such as soil, sediment, water, and biological tissues is crucial for environmental monitoring, risk assessment, and various research applications.

Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of organic compounds. It relies on the use of a stable, isotopically labeled analog of the target analyte as an internal standard. This internal standard is added to the sample at the beginning of the analytical process, correcting for losses during sample preparation and for matrix effects during analysis. This approach leads to highly reliable and reproducible quantitative results.

This document outlines the necessary materials, instrumentation, and procedures for the successful implementation of an IDMS method for this compound.

Experimental Protocols

Synthesis of Deuterated this compound (2-Methyl-d3-fluoranthene)

Principle: This proposed synthesis involves the deuteration of the methyl group of this compound using a base-catalyzed exchange reaction in the presence of a deuterium (B1214612) source.

Apparatus and Reagents:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating capabilities

  • This compound (native standard)

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Sodium deuteroxide (NaOD) in D₂O (40 wt. %)

  • Anhydrous diethyl ether or dichloromethane (B109758)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and dichloromethane (HPLC grade)

Procedure:

  • In a round-bottom flask, dissolve 100 mg of this compound in 10 mL of a suitable organic solvent (e.g., anhydrous dioxane or tetrahydrofuran).

  • Add 5 mL of deuterium oxide (D₂O) and 0.5 mL of a 40 wt. % solution of sodium deuteroxide (NaOD) in D₂O.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 24-48 hours. The progress of the deuteration can be monitored by taking small aliquots, extracting with an organic solvent, and analyzing by GC-MS to observe the incorporation of deuterium.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and add 20 mL of deionized water and 20 mL of diethyl ether or dichloromethane.

  • Shake the funnel and allow the layers to separate. Collect the organic layer.

  • Extract the aqueous layer two more times with 10 mL of the organic solvent.

  • Combine the organic extracts and wash them with 20 mL of brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent using a rotary evaporator.

  • Purify the resulting solid by column chromatography on silica gel using a hexane/dichloromethane gradient to obtain pure 2-methyl-d3-fluoranthene.

  • Confirm the identity and isotopic enrichment of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Sample Preparation

The following are general protocols for solid and liquid matrices. The specific details may need to be optimized based on the sample type and expected concentration of this compound.

  • Sample Homogenization: Air-dry the solid sample to a constant weight and sieve it to remove large debris. Homogenize the sample by grinding.

  • Spiking with Internal Standard: Weigh approximately 5-10 g of the homogenized sample into a clean extraction thimble or vessel. Accurately spike the sample with a known amount of the synthesized 2-methyl-d3-fluoranthene solution. The spiking level should be chosen to be in the mid-range of the expected analyte concentration.

  • Extraction:

    • Soxhlet Extraction: Place the thimble in a Soxhlet extractor and extract with a 1:1 mixture of hexane and acetone (B3395972) or dichloromethane for 16-24 hours.

    • Pressurized Liquid Extraction (PLE): Place the sample in a PLE cell and extract with dichloromethane at elevated temperature (e.g., 100 °C) and pressure (e.g., 1500 psi).

  • Concentration and Solvent Exchange: Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen. Exchange the solvent to hexane.

  • Cleanup: Use solid-phase extraction (SPE) with a silica gel or Florisil cartridge to remove polar interferences. Elute the fraction containing PAHs with a non-polar solvent or a mixture of non-polar and moderately polar solvents (e.g., hexane:dichloromethane).

  • Final Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Sample Collection and Preservation: Collect the water sample in a clean amber glass bottle. If necessary, preserve the sample by adding a suitable agent to prevent microbial degradation.

  • Spiking with Internal Standard: Measure a known volume of the water sample (e.g., 1 L) into a separatory funnel. Accurately spike the sample with the 2-methyl-d3-fluoranthene solution.

  • Liquid-Liquid Extraction (LLE): Add 50 mL of dichloromethane to the separatory funnel and shake vigorously for 2 minutes. Allow the layers to separate and collect the organic layer. Repeat the extraction two more times with fresh portions of dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate. Concentrate the extract to approximately 1 mL.

  • Cleanup (if necessary): For complex water samples, a cleanup step using SPE as described for solid samples may be necessary.

  • Final Concentration: Concentrate the extract to a final volume of 1 mL.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer capable of operating in Selected Ion Monitoring (SIM) mode

  • Capillary GC column suitable for PAH analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

GC-MS Parameters:

ParameterSetting
GC
Injection Volume1 µL
Injector Temperature280 °C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial: 60 °C (hold 2 min) Ramp 1: 10 °C/min to 200 °C Ramp 2: 5 °C/min to 300 °C (hold 10 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters:

For the quantification of this compound and its deuterated internal standard, the following ions should be monitored. The molecular ion is typically used for quantification (Quantifier Ion), and a characteristic fragment ion is used for confirmation (Qualifier Ion).

CompoundQuantifier Ion (m/z)Qualifier Ion (m/z)
This compound216215
2-Methyl-d3-fluoranthene219216

Data Presentation and Quantification

Calibration

A multi-point calibration curve should be prepared using standard solutions containing known concentrations of native this compound and a constant concentration of the 2-methyl-d3-fluoranthene internal standard. The calibration range should encompass the expected concentrations in the samples.

Representative Calibration Data:

Calibration LevelThis compound (ng/mL)2-Methyl-d3-fluoranthene (ng/mL)Response Ratio (Area Analyte / Area IS)
11500.021
25500.105
310500.212
425500.528
550501.05
6100502.11
7250505.25

A calibration curve is constructed by plotting the response ratio against the concentration of the native analyte. The linearity of the curve should be evaluated, with a correlation coefficient (R²) of >0.995 being acceptable.[3]

Quantification

The concentration of this compound in the samples is calculated using the following formula:

Concentration_analyte = (Response_Ratio_sample / Slope_calibration_curve) * (Volume_extract / Mass_sample)

Method Performance

The performance of the method should be validated by determining the limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Typical Method Performance for PAHs:

ParameterTypical Value
Limit of Detection (LOD)0.1 - 1.0 µg/kg (for solids) 0.01 - 0.1 µg/L (for liquids)
Limit of Quantification (LOQ)0.5 - 5.0 µg/kg (for solids) 0.05 - 0.5 µg/L (for liquids)
Accuracy (Recovery)80 - 120%
Precision (RSD)< 15%

Note: These are typical values for PAH analysis and should be experimentally determined for this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample (Solid or Liquid) spike Spike with 2-Methyl-d3-fluoranthene sample->spike extract Extraction (Soxhlet or LLE) spike->extract cleanup Cleanup (SPE) extract->cleanup concentrate Final Concentration cleanup->concentrate gcms GC-MS Analysis (SIM) concentrate->gcms quant Quantification using Isotope Dilution gcms->quant report Reporting Results quant->report

Caption: Workflow for this compound analysis.

Isotope Dilution Principle

isotope_dilution cluster_sample Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_result Result analyte This compound (Unknown Amount) mix Mix Sample and Internal Standard analyte->mix is 2-Methyl-d3-fluoranthene (Known Amount) is->mix prep Sample Preparation (Extraction, Cleanup) mix->prep analysis GC-MS Analysis prep->analysis ratio Measure Ratio of Analyte to Internal Standard analysis->ratio calc Calculate Original Amount of Analyte ratio->calc

Caption: Principle of Isotope Dilution Mass Spectrometry.

References

Application Note: Validated Method for the Determination of 2-Methylfluoranthene in Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated method for the quantitative determination of 2-Methylfluoranthene, a polycyclic aromatic hydrocarbon (PAH), in various food matrices. The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction method, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for the analysis of complex food matrices, such as smoked meats and edible oils, providing accurate and reproducible results. The validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision, have been established to ensure the reliability of the method.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are formed during the incomplete combustion of organic materials.[1] They are ubiquitous environmental contaminants and can be found in various food products, particularly those that have been smoked, grilled, or roasted.[1][2] this compound is a member of the PAH family and its presence in food is a concern due to the potential carcinogenic and mutagenic properties of many PAHs.[1]

Regulatory bodies, such as the European Food Safety Authority (EFSA), have set maximum levels for certain PAHs in foodstuffs.[3] While this compound is not one of the four PAHs (PAH4) typically used as markers for overall PAH contamination, monitoring for a wider range of PAHs is often necessary for a comprehensive risk assessment.[3][4] This application note provides a detailed and validated analytical method for the determination of this compound in food samples to support food safety monitoring and research.

Experimental Protocol

Materials and Reagents
  • Standards: this compound certified reference material (CRM)

  • Internal Standard (IS): Phenanthrene-d10, Chrysene-d12, or Perylene-d12

  • Solvents: Acetonitrile (B52724) (ACN), n-Hexane, Ethyl Acetate (EtOAc) - all HPLC or pesticide residue grade

  • Reagents: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent

  • Water: Ultrapure water

Sample Preparation (QuEChERS Method for Fatty Food Matrix)

This protocol is adapted for a fatty food matrix such as smoked meat.

  • Homogenization: Homogenize a representative portion of the food sample. For meat samples, grinding the tissue is recommended to ensure homogeneity.[1]

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.[5]

    • Add the internal standard solution.

    • Shake vigorously for 1 minute.[5]

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[5]

    • Shake vigorously for 1 minute and then centrifuge at ≥3000 rpm for 5 minutes.[5]

  • Clean-up (Dispersive Solid-Phase Extraction - d-SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.

    • Add 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.[6]

    • Vortex for 30 seconds and then centrifuge at high speed for 5 minutes.

  • Final Extract:

    • The supernatant is the final extract. Transfer it to an autosampler vial for GC-MS analysis.

Instrumental Analysis: GC-MS
  • Gas Chromatograph (GC):

    • Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.[7]

    • Inlet: Splitless mode.[8]

    • Inlet Temperature: 300 °C.[8]

    • Oven Temperature Program:

      • Initial temperature: 90 °C, hold for 2 minutes.[8]

      • Ramp at 5 °C/min to 320 °C, hold for 12 minutes.[8]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.[8]

    • Interface Temperature: 300 °C.[8]

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor for this compound (C₁₇H₁₂):

      • Quantifier ion: m/z 216.

      • Qualifier ions: m/z 215, 108.

Method Validation

The analytical method was validated according to established guidelines to ensure its performance. The validation parameters are summarized in the tables below.

Linearity

The linearity of the method was evaluated by analyzing standard solutions of this compound at different concentrations.

ParameterResult
Concentration Range 1 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of low-level spiked samples.

ParameterResult (in µg/kg)
Limit of Detection (LOD) (S/N = 3) 0.03 - 0.06
Limit of Quantification (LOQ) (S/N = 10) 0.10 - 0.18
Accuracy (Recovery)

The accuracy of the method was assessed by spiking blank food matrices with known concentrations of this compound and calculating the percentage recovery.

Spiking Level (µg/kg)Mean Recovery (%)
Low (e.g., 1 µg/kg) 74 - 117
High (e.g., 10 µg/kg) 74 - 117
Precision (Repeatability and Reproducibility)

The precision of the method was evaluated by analyzing replicate spiked samples on the same day (repeatability) and on different days (reproducibility). The results are expressed as the relative standard deviation (RSD).

ParameterRSD (%)
Repeatability (Intra-day) 4.3 - 12.1
Reproducibility (Inter-day) 6.1 - 20.3

Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis homogenization Sample Homogenization extraction QuEChERS Extraction (Acetonitrile, MgSO4, NaCl) homogenization->extraction 10g sample cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) extraction->cleanup 1 mL extract gcms_analysis GC-MS Analysis (SIM Mode) cleanup->gcms_analysis Final Extract data_processing Data Processing and Quantification gcms_analysis->data_processing

Caption: Experimental workflow for the analysis of this compound in food samples.

Conclusion

The described method provides a reliable and validated approach for the determination of this compound in complex food matrices. The use of the QuEChERS extraction and clean-up procedure, coupled with GC-MS analysis, ensures high sensitivity, accuracy, and precision. This application note serves as a comprehensive guide for researchers and scientists involved in food safety analysis and the monitoring of PAH contamination in the food supply.

References

Application Notes and Protocols for the Detection of 2-Methylfluoranthene in Marine Sediment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylfluoranthene is a member of the polycyclic aromatic hydrocarbon (PAH) family, a class of organic compounds that are of significant environmental concern due to their potential carcinogenic and mutagenic properties.[1][2][3] These compounds are introduced into the marine environment through various anthropogenic activities, including incomplete combustion of organic materials, industrial discharges, and oil spills.[1][4] Due to their hydrophobic nature, PAHs like this compound tend to adsorb onto particulate matter and accumulate in marine sediments, which act as a long-term sink.[2][4] Monitoring the concentration of this compound in marine sediments is crucial for assessing environmental contamination, understanding its fate and transport, and evaluating potential risks to marine ecosystems and human health.

This document provides detailed application notes and standardized protocols for the accurate and reliable detection and quantification of this compound in marine sediment samples. The methodologies described herein cover sample collection, preparation, extraction, cleanup, and instrumental analysis.

Experimental Protocols

Several methods have been established for the extraction and analysis of PAHs from marine sediments. The choice of method often depends on factors such as laboratory resources, desired detection limits, and sample throughput. The most common and validated techniques include Ultrasonic Extraction, Pressurized Liquid Extraction (PLE), and Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.

Protocol 1: Ultrasonic Extraction

Ultrasonic extraction is a widely used technique due to its simplicity, efficiency, and reduced solvent consumption compared to traditional methods like Soxhlet extraction.[5][6]

1. Sample Preparation:

  • Collect sediment samples using a grab or core sampler and store them in pre-cleaned glass containers at 4°C in the dark to prevent photodegradation.
  • Freeze-dry or air-dry the sediment samples at a low temperature (e.g., 35°C) to a constant weight.[6]
  • Grind the dried sediment using a mortar and pestle to create a homogeneous powder.[6]
  • Sieve the ground sediment to a uniform particle size (e.g., <250 µm).

2. Extraction:

  • Weigh approximately 1-2 g of the dried, homogenized sediment into a glass centrifuge tube.[6]
  • Add 20 mL of an appropriate extraction solvent. A common and effective solvent mixture is n-hexane:acetone (1:1, v/v).[5] Other options include methanol-dichloromethane (2:1, v/v).[7]
  • Place the tube in an ultrasonic bath and sonicate for a defined period. Four 15-minute extraction cycles are often sufficient for wet sediments.[5] For dried sediments, a single 30-minute sonication can be effective.[6]
  • After sonication, centrifuge the sample to separate the extract from the sediment.
  • Carefully decant the supernatant (the extract) into a clean flask.
  • Repeat the extraction process on the sediment pellet with fresh solvent at least two more times to ensure complete extraction.
  • Combine all the extracts.

3. Cleanup:

  • The combined extract often contains interfering compounds that need to be removed before instrumental analysis.[8]
  • Prepare a small chromatography column packed with silica (B1680970) gel.
  • Concentrate the extract under a gentle stream of nitrogen.
  • Redissolve the residue in a small volume of a non-polar solvent like hexane.
  • Apply the concentrated extract to the top of the silica gel column.
  • Elute the column with a suitable solvent mixture, such as dichloromethane-hexane (2:3, v/v), to separate the aromatic fraction containing this compound from more polar interferences.[7]
  • Collect the eluate containing the PAHs.
  • Concentrate the cleaned extract to a final volume of 1 mL for GC-MS analysis.

Protocol 2: Pressurized Liquid Extraction (PLE)

PLE, also known as Accelerated Solvent Extraction (ASE), is a rapid and efficient extraction method that uses elevated temperatures and pressures to enhance extraction efficiency and reduce solvent consumption.[9][10]

1. Sample Preparation:

  • Follow the same sample preparation steps as described in Protocol 1 (drying, grinding, and sieving).

2. Extraction:

  • Pack a PLE extraction cell (e.g., 10 mm x 3 mm I.D.) with approximately 50 mg of the prepared sediment sample.[9]
  • Place the cell into the PLE system.
  • Set the extraction parameters. Typical conditions for PAHs include:
  • Solvent: Toluene[9] or a mixture of acetone/hexane (1/3, v/v).[8]
  • Temperature: 100-150°C.
  • Pressure: 15 MPa.[9]
  • Extraction Time: 10 minutes in a static-dynamic mode.[9]
  • The instrument will automatically perform the extraction, and the extract will be collected in a vial.

3. Cleanup:

  • PLE often produces cleaner extracts than other methods, potentially reducing the need for extensive cleanup.[9]
  • If necessary, a cleanup step using solid-phase extraction (SPE) with a C18 cartridge can be employed.[6][11]
  • Condition the SPE cartridge with the appropriate solvents.
  • Load the extract onto the cartridge.
  • Wash the cartridge to remove interferences.
  • Elute the PAHs with a suitable solvent.
  • Concentrate the eluate to a final volume of 1 mL for GC-MS analysis.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the most common and reliable technique for the separation, identification, and quantification of PAHs in environmental samples due to its high resolution and sensitivity.[2][12]

1. Instrumental Setup:

  • Gas Chromatograph: Equipped with a capillary column suitable for PAH analysis (e.g., a 5% phenyl-methylpolysiloxane stationary phase).
  • Injection: Splitless injection is typically used to enhance sensitivity for trace analysis.[13][14]
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]
  • Oven Temperature Program: A programmed temperature ramp is used to separate the PAHs based on their boiling points. A typical program might be:
  • Initial temperature: 40°C, hold for 1 min.
  • Ramp 1: 25°C/min to 120°C.
  • Ramp 2: 10°C/min to 160°C.
  • Ramp 3: 5°C/min to 300°C, hold for 15 min.[2]
  • Mass Spectrometer: Operated in either full scan mode for initial identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.[2][13] The use of tandem mass spectrometry (GC-MS/MS) can further improve selectivity in complex matrices.[12]

2. Calibration:

  • Prepare a series of calibration standards of this compound of known concentrations.
  • Include an internal standard (e.g., a deuterated PAH like perylene-d12) in all standards and samples to correct for variations in injection volume and instrument response.
  • Analyze the calibration standards to generate a calibration curve.

3. Sample Analysis:

  • Inject 1 µL of the final cleaned extract into the GC-MS.
  • Identify this compound based on its retention time and mass spectrum compared to the authentic standard.
  • Quantify the concentration of this compound using the calibration curve and the response of the internal standard.

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of this compound and other PAHs in marine sediments.

Table 1: Comparison of Extraction Method Performance for PAHs

Extraction MethodTypical Recovery (%)Relative Standard Deviation (RSD) (%)Solvent ConsumptionExtraction TimeReference
Ultrasonic Extraction> 90< 15LowShort (e.g., 4x15 min)[5]
Pressurized Liquid Extraction90 - 95< 15Very LowVery Short (e.g., 10 min)[9][15]
Soxhlet Extraction85 - 95< 20HighLong (e.g., 24 h)[10]
Microwave-Assisted Extraction80 - 95< 15LowVery Short (e.g., 20 min)[16]

Table 2: Typical GC-MS Performance Data for PAH Analysis

ParameterTypical ValueNotesReference
Instrument Detection Limit (IDL)0.1 - 1.0 ng/gDependent on the specific compound and matrix.[3]
Method Detection Limit (MDL)0.6 - 5.4 ng/gFor individual PAHs in sediment.[2]
Calibration Range1 - 1000 pgLinearity (R²) typically > 0.99.[12][13]
Surrogate Standard Recovery94.1 ± 6.6% to 108.4 ± 8.2%For 2-fluorobiphenyl (B19388) and 4-terphenyl-d14 in sediment.[2]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis SampleCollection 1. Sediment Sampling Drying 2. Drying (Freeze-drying or Air-drying) SampleCollection->Drying Grinding 3. Grinding and Sieving Drying->Grinding Extraction 4. Extraction (Ultrasonic, PLE, or Soxhlet) Grinding->Extraction Cleanup 5. Extract Cleanup (Silica Gel or SPE) Extraction->Cleanup Analysis 6. GC-MS Analysis Cleanup->Analysis Quantification 7. Quantification Analysis->Quantification

Caption: Experimental workflow for the analysis of this compound in marine sediment.

GC_MS_Analysis_Pathway cluster_gc Gas Chromatography (GC) cluster_ms Mass Spectrometry (MS) cluster_data Data System Injector Injector (Splitless) Column Capillary Column Injector->Column Separation IonSource Ion Source Column->IonSource Elution & Ionization MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Mass Filtering Detector Detector MassAnalyzer->Detector Detection DataSystem Data Acquisition & Processing Detector->DataSystem Signal

Caption: Logical flow of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in 2-Methylfluoranthene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of 2-Methylfluoranthene.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound, providing step-by-step guidance to identify and resolve them.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My this compound peak is showing significant tailing or fronting. What are the possible causes and solutions?

  • Answer: Poor peak shape can be caused by several factors related to the sample matrix and the analytical system.

    • Active Sites in the GC System: Co-extracted matrix components can interact with active sites in the GC inlet liner, column, or detector, leading to peak tailing.

      • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Consider using analyte protectants, which are matrix components that block active sites, leading to improved peak shapes.[1]

    • Column Overload: Injecting too much sample or a sample with a high concentration of matrix components can overload the column.

      • Solution: Dilute the sample extract. Ensure the injection volume and concentration are within the linear range of your method.

    • Improper Injection Technique: A slow injection can lead to peak broadening and fronting.

      • Solution: Use an autosampler for consistent and rapid injections.

Issue 2: Inconsistent or Low Analyte Recovery

  • Question: I am experiencing low and variable recovery for this compound. How can I improve this?

  • Answer: Low and inconsistent recovery is often a result of matrix interferences during sample preparation and extraction.

    • Inefficient Extraction: The chosen extraction method may not be suitable for the specific sample matrix.

      • Solution: Optimize the extraction solvent and technique. For complex matrices like soil, methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have shown good recoveries for PAHs.[2][3][4][5] For aqueous samples, Solid Phase Extraction (SPE) is a common and effective technique.

    • Analyte Loss During Cleanup: The cleanup step, intended to remove matrix components, might also be removing the analyte of interest.

      • Solution: Evaluate the sorbent used in the cleanup step. For example, in QuEChERS, graphitized carbon black (GCB) can retain planar PAHs; using an alternative like PSA (primary secondary amine) or Florisil may improve recovery.[5]

    • Use of an Internal Standard: Without an appropriate internal standard, variations in sample preparation and injection volume can lead to inconsistent results.

      • Solution: Incorporate a suitable internal standard, preferably a deuterated analog of this compound, early in the sample preparation process to correct for analyte loss.[6][7]

Issue 3: Signal Suppression or Enhancement

  • Question: My this compound signal is being suppressed (or enhanced) compared to the standard in a clean solvent. What is causing this and how can I correct for it?

  • Answer: Signal suppression or enhancement is a direct consequence of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's ion source.[8]

    • Matrix-Matched Calibration: Calibrating with standards prepared in a blank matrix extract that closely resembles the sample matrix can compensate for these effects.[9]

    • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte signal.

    • Isotope Dilution Mass Spectrometry (IDMS): Using a stable isotope-labeled internal standard (e.g., deuterated this compound) is the most effective way to correct for matrix effects. The internal standard co-elutes with the analyte and experiences the same degree of signal suppression or enhancement, allowing for accurate quantification.[6][7][10]

    • Enhanced Sample Cleanup: More rigorous sample cleanup procedures can remove a larger portion of the interfering matrix components. Techniques like dispersive solid-phase extraction (d-SPE) in QuEChERS or the use of Enhanced Matrix Removal—Lipid (EMR—Lipid) sorbents for fatty matrices can be very effective.[11]

Frequently Asked Questions (FAQs)

What are matrix effects in the context of this compound analysis?

Matrix effects are the alteration of the analytical signal of a target analyte (this compound) due to the presence of other components in the sample matrix.[8] These effects can manifest as either signal suppression (a decrease in signal intensity) or signal enhancement (an increase in signal intensity), leading to inaccurate quantification if not properly addressed.[1][9]

How can I quantify the extent of matrix effects in my samples?

The matrix effect can be quantified by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solvent at the same concentration. The formula is:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value of 100% indicates no matrix effect, a value < 100% indicates signal suppression, and a value > 100% indicates signal enhancement.

What is the best type of internal standard to use for this compound analysis?

The ideal internal standard is a stable isotope-labeled (isotopically enriched) version of the analyte, such as a deuterated this compound.[6][7] These standards have nearly identical chemical and physical properties to the native analyte and will behave similarly during all stages of sample preparation and analysis, including experiencing the same degree of matrix effects.[6][7] If a deuterated analog is not available, a structurally similar PAH that is not present in the samples can be used, but it may not compensate for matrix effects as effectively.[12][13]

When should I use matrix-matched calibration?

Matrix-matched calibration is recommended when you are analyzing complex matrices and do not have access to a suitable stable isotope-labeled internal standard. By preparing your calibration standards in a blank matrix extract, you can mimic the matrix effects observed in your samples and improve the accuracy of your quantification.

Data Presentation

Table 1: Typical Recovery Rates of PAHs using QuEChERS in Soil Samples

PAH CompoundAverage Recovery (%)Relative Standard Deviation (RSD) (%)
Naphthalene95.22.1
Acenaphthylene98.71.5
Acenaphthene101.31.8
Fluorene102.51.2
Phenanthrene103.11.7
Anthracene104.62.5
Fluoranthene105.82.3
Pyrene106.72.8
Benzo[a]anthracene99.41.9
Chrysene98.22.0
Benzo[b]fluoranthene92.12.6
Benzo[k]fluoranthene90.52.4
Benzo[a]pyrene88.32.7
Indeno[1,2,3-cd]pyrene86.12.5
Dibenz[a,h]anthracene85.02.2
Benzo[g,h,i]perylene87.42.6

Note: Data compiled from representative studies on PAH analysis in soil using the QuEChERS method.[2][3][4][5][14] Actual recoveries may vary depending on the specific soil type and experimental conditions.

Table 2: Comparison of Internal Standard Strategies for PAH Analysis

Internal Standard TypeAdvantagesDisadvantages
Deuterated Analogs - Most accurately corrects for matrix effects.[6][7] - Compensates for losses during all stages of sample preparation and analysis.[6]- Can be more expensive. - Potential for isotopic exchange (D-H) in certain conditions.[15]
¹³C-Labeled Analogs - Very stable, no risk of isotopic exchange.[13] - Behaves almost identically to the native analyte.- Generally the most expensive option.[15]
Non-Isotopically Labeled Structural Analogs - Less expensive than isotopically labeled standards.- Does not compensate for matrix effects as effectively.[13] - May have different extraction and ionization efficiencies than the analyte.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in Soil

  • Sample Homogenization: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Spike the sample with an appropriate amount of deuterated this compound internal standard solution.

  • Hydration: Add 8 mL of water and vortex for 30 seconds.

  • Extraction: Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA).

  • Final Centrifugation: Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Analysis: The supernatant is ready for GC-MS analysis.

Protocol 2: Matrix-Matched Calibration Curve Preparation

  • Prepare Blank Matrix Extract: Follow the QuEChERS protocol (Protocol 1) using a blank soil sample that is known to be free of this compound.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Serial Dilutions: Perform serial dilutions of the stock solution with the blank matrix extract to create a series of calibration standards at different concentrations.

  • Internal Standard Addition: Add the same amount of deuterated this compound internal standard to each calibration standard.

  • Analysis: Analyze the matrix-matched calibration standards using the same GC-MS method as the samples.

  • Curve Generation: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Mandatory Visualization

experimental_workflow sample Sample Collection (e.g., Soil, Water) prep Sample Preparation (Homogenization, Weighing) sample->prep is_spike Internal Standard Spiking (Deuterated this compound) prep->is_spike extraction Extraction (e.g., QuEChERS, SPE) is_spike->extraction cleanup Cleanup (Dispersive SPE) extraction->cleanup analysis GC-MS Analysis cleanup->analysis data Data Processing & Quantification analysis->data

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Problem Encountered (e.g., Poor Recovery, Signal Suppression) check_prep Review Sample Preparation Protocol start->check_prep check_is Verify Internal Standard Addition start->check_is check_cal Evaluate Calibration Method start->check_cal optimize_extraction Optimize Extraction (Solvent, Technique) check_prep->optimize_extraction optimize_cleanup Refine Cleanup Step (Sorbent, Amount) check_prep->optimize_cleanup use_idms Employ Isotope Dilution (Deuterated IS) check_is->use_idms use_mmc Implement Matrix-Matched Calibration check_cal->use_mmc solution Problem Resolved optimize_extraction->solution optimize_cleanup->solution use_mmc->solution use_idms->solution

Caption: Troubleshooting logic for overcoming matrix effects.

References

Technical Support Center: Troubleshooting Peak Tailing in 2-Methylfluoranthene Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the chromatographic analysis of 2-Methylfluoranthene.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of this compound?

A1: Peak tailing is a chromatographic phenomenon where the peak asymmetry is distorted, and the latter half of the peak is broader than the front half.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[3] Peak tailing is problematic for the analysis of this compound as it can lead to poor resolution between closely eluting isomers, inaccurate peak integration, and consequently, unreliable quantification.[1][4]

Q2: What are the most common causes of peak tailing for polycyclic aromatic hydrocarbons (PAHs) like this compound in HPLC?

A2: The primary cause of peak tailing for PAHs in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[1] These interactions often occur with residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns (e.g., C18).[3][5] At certain pH values, these silanol groups can become ionized and interact with the slightly polar PAH molecules, leading to a secondary, stronger retention mechanism that causes tailing.[5] Other causes include column contamination, improper mobile phase pH, and extra-column volume.[3][4]

Q3: How does temperature programming in Gas Chromatography (GC) affect the peak shape of this compound?

A3: Temperature programming is a crucial parameter in GC analysis that significantly impacts peak shape.[6][7] For a semi-volatile compound like this compound, an optimized temperature ramp can lead to sharper peaks and reduced tailing.[8][9] If the temperature is too low, the compound may not be sufficiently volatile, leading to broader peaks. Conversely, a well-designed temperature program ensures that the analyte moves through the column at an optimal speed, minimizing diffusion and interactions that cause tailing.[9]

Q4: Can the sample solvent affect the peak shape of this compound?

A4: Yes, the choice of sample solvent can significantly impact peak shape.[10] If the sample solvent is much stronger (i.e., has a higher elution strength) than the mobile phase in HPLC, it can cause peak distortion, including tailing or fronting.[10] It is always recommended to dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase conditions to ensure proper focusing of the analyte at the head of the column.[10]

Q5: What is a good starting point for troubleshooting peak tailing when analyzing this compound?

A5: A good starting point is to systematically evaluate the potential causes. First, ensure that the HPLC or GC system is functioning correctly by checking for leaks and minimizing extra-column volume. Next, scrutinize the method parameters, particularly the mobile phase pH in HPLC and the temperature program in GC. Finally, consider the column's health; it may be contaminated or degraded. Injecting a standard of a well-behaved compound can help differentiate between system and method/column issues.

Troubleshooting Guides

HPLC Troubleshooting Guide for this compound
Symptom Potential Cause Recommended Action
Peak tailing for this compound peak only Secondary Silanol Interactions: Residual silanol groups on the column are interacting with the analyte.[3][5]1. Adjust Mobile Phase pH: Lower the pH to 2.5-3.5 to suppress the ionization of silanol groups.[4] 2. Use a Mobile Phase Modifier: Add a competing base like triethylamine (B128534) (TEA) at a low concentration (e.g., 0.1%) to the mobile phase to block the active silanol sites.[11] 3. Use an End-capped Column: Employ a modern, high-purity, end-capped C18 column specifically designed for PAH analysis.[4]
Column Contamination: Non-volatile matrix components or previously injected samples have adsorbed to the column.1. Flush the Column: Wash the column with a strong solvent (e.g., isopropanol, dichloromethane) to remove contaminants. 2. Use a Guard Column: A guard column will protect the analytical column from strongly retained compounds.
Sample Overload: The concentration of this compound in the injected sample is too high.1. Dilute the Sample: Reduce the sample concentration and reinject.
All peaks in the chromatogram are tailing Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector.[3]1. Minimize Tubing: Use shorter, narrower internal diameter tubing (e.g., 0.125 mm) to connect the components. 2. Check Connections: Ensure all fittings are properly tightened to avoid dead volume.
Column Void: A void has formed at the head of the column.1. Reverse Flush (use with caution): Disconnect the column and flush it in the reverse direction with a compatible solvent. 2. Replace Column: If the problem persists, the column may be irreversibly damaged and should be replaced.
Improper Mobile Phase Preparation: The mobile phase was not prepared correctly (e.g., incorrect pH, components not fully dissolved).1. Prepare Fresh Mobile Phase: Carefully prepare a new batch of mobile phase, ensuring accurate pH measurement and complete dissolution of all components.
GC Troubleshooting Guide for this compound
Symptom Potential Cause Recommended Action
Peak tailing for this compound peak only Active Sites in the Inlet or Column: The analyte is interacting with active sites in the GC system.1. Inlet Maintenance: Replace the inlet liner and septum. Use a deactivated liner. 2. Column Conditioning: Condition the column at a high temperature (within its specified limit) to remove contaminants. 3. Trim the Column: Cut the first 10-15 cm of the column from the inlet side to remove any non-volatile residues.
Inadequate Oven Temperature Program: The temperature ramp is not optimized for this compound.[8]1. Optimize Temperature Program: Start with a lower initial temperature and use a slower ramp rate to improve separation and peak shape.[9]
Sample Overload: Too much sample is being injected onto the column.1. Dilute the Sample: Decrease the concentration of the sample. 2. Increase Split Ratio: If using a split injection, increase the split ratio.
All peaks in the chromatogram are tailing Column Contamination: The column is contaminated with non-volatile material.1. Bake Out the Column: Heat the column to its maximum allowed temperature for an extended period to remove contaminants. 2. Solvent Rinse: If baking out is ineffective, consider rinsing the column with a suitable solvent (check manufacturer's instructions).
Carrier Gas Leak: There is a leak in the carrier gas flow path.1. Leak Check: Use an electronic leak detector to check all fittings and connections from the gas source to the detector.
Improper Column Installation: The column is not installed correctly in the inlet or detector.1. Reinstall Column: Ensure the column is cut squarely and inserted to the correct depth in both the inlet and detector as per the instrument manual.

Data Presentation

The following tables provide illustrative quantitative data on how different chromatographic parameters can affect the peak shape of PAHs like this compound. Note: This data is intended to demonstrate general trends and may not be specific to this compound.

Table 1: Illustrative Effect of Mobile Phase pH on Tailing Factor in HPLC

Mobile Phase pHTailing Factor (Asymmetry)
7.02.1
5.51.8
4.51.5
3.51.2
2.51.1

Table 2: Illustrative Effect of Column Temperature on Peak Asymmetry in GC

Final Oven Temperature (°C)Peak Asymmetry Factor
2501.9
2801.6
3001.3
3201.1

Experimental Protocols

Detailed HPLC-UV Method for this compound Analysis
  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably end-capped and designed for PAH analysis.

  • Reagents and Standards:

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (or other suitable acid for pH adjustment)

    • This compound standard

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7)

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 60% B

      • 5-20 min: Linear gradient to 100% B

      • 20-25 min: Hold at 100% B

      • 25.1-30 min: Return to 60% B and equilibrate

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water that is weaker than the initial mobile phase).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Detailed GC-MS Method for this compound Analysis
  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[12]

  • Reagents and Standards:

    • Helium (carrier gas, 99.999% purity)

    • Hexane (B92381) or Dichloromethane (GC grade)

    • This compound standard

  • Chromatographic Conditions:

    • Inlet Temperature: 280 °C

    • Injection Mode: Splitless (or split, depending on concentration)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp 1: 10 °C/min to 200 °C

      • Ramp 2: 5 °C/min to 300 °C, hold for 5 minutes

    • Transfer Line Temperature: 290 °C

    • Ion Source Temperature: 230 °C

    • MS Scan Range: m/z 50-350

  • Sample Preparation:

    • Extract this compound from the sample matrix using a suitable technique such as solid-phase extraction (SPE) or liquid-liquid extraction.

    • Concentrate the extract under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of hexane or dichloromethane.

Visualizations

Troubleshooting_Workflow cluster_0 Peak Tailing Observed for this compound cluster_1 System-Wide Issues cluster_2 Analyte-Specific Issues start Start Troubleshooting check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Potential System-Wide Issue check_all_peaks->system_issue Yes analyte_issue Potential Analyte-Specific Issue check_all_peaks->analyte_issue No check_connections Check for loose fittings and extra-column volume system_issue->check_connections check_column_void Inspect column for voids or contamination check_connections->check_column_void resolve_system Tighten/replace fittings, minimize tubing, replace column check_column_void->resolve_system check_silanol Suspect Silanol Interactions (HPLC) or Active Sites (GC) analyte_issue->check_silanol check_method Review Method Parameters (pH, Temp, Sample Conc.) check_silanol->check_method resolve_analyte Adjust pH, optimize temp program, dilute sample, use end-capped column check_method->resolve_analyte end Peak Shape Improved resolve_system->end resolve_analyte->end

Caption: A logical workflow for troubleshooting peak tailing.

Chemical_Interactions cluster_hplc HPLC (Reversed-Phase) cluster_gc GC analyte_hplc This compound c18 C18 Stationary Phase (Primary Interaction) analyte_hplc->c18 Hydrophobic Interaction silanol Ionized Silanol Group (Si-O⁻) (Secondary Interaction) analyte_hplc->silanol Ionic/Polar Interaction tailing_hplc Peak Tailing c18->tailing_hplc silanol->tailing_hplc analyte_gc This compound stationary_phase_gc Stationary Phase (e.g., 5% Phenyl) analyte_gc->stationary_phase_gc Partitioning active_site_gc Active Site (e.g., Inlet Liner Contamination) analyte_gc->active_site_gc Adsorption tailing_gc Peak Tailing stationary_phase_gc->tailing_gc active_site_gc->tailing_gc

Caption: Chemical interactions leading to peak tailing.

References

Technical Support Center: Optimization of GC/MS Parameters for 2-Methylfluoranthene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Gas Chromatography-Mass Spectrometry (GC/MS) parameters for the analysis of 2-Methylfluoranthene.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the GC/MS analysis of this compound and other Polycyclic Aromatic Hydrocarbons (PAHs).

Question: I am observing poor peak shape, specifically peak tailing, for this compound. What are the possible causes and solutions?

Answer: Peak tailing for PAHs like this compound is a common issue and can often be attributed to active sites in the GC system or improper chromatographic conditions.[1] Here are the primary causes and troubleshooting steps:

  • Active Sites in the Inlet or Column: PAHs are prone to interacting with active sites (silanol groups) in the inlet liner or the analytical column, leading to peak tailing.[1]

    • Solution: Use a deactivated inlet liner, preferably with glass wool, to ensure proper vaporization and minimize interaction.[1][2] Regularly replace the inlet liner and septum, especially when analyzing complex matrices.[3] If column contamination is suspected, trim a small portion (e.g., 50 cm) from the inlet side of the column.

  • Sub-optimal Temperatures: Cold spots in the system can cause condensation of higher molecular weight PAHs, while an injector temperature that is too low can lead to incomplete vaporization.[1]

    • Solution: Ensure the inlet, transfer line, and MS source temperatures are sufficiently high and consistent, typically around 320°C, to prevent condensation.[1][2]

  • Contaminated Samples: Non-volatile residues in the sample can accumulate in the liner and at the head of the column, creating active sites.[3]

    • Solution: Implement a sample cleanup step, such as Solid Phase Extraction (SPE), to remove matrix interferences before injection.[4]

Question: My sensitivity for this compound is low. How can I improve the signal response?

Answer: Low sensitivity for trace-level analysis of this compound can be addressed by optimizing your injection technique and MS parameters.

  • Injection Technique: For trace analysis, a splitless injection is preferred as it transfers the majority of the sample onto the column.[5]

    • Solution: Utilize a pulsed splitless injection to maximize the transfer of PAHs into the column.[1][2] Optimize the splitless purge valve time to ensure complete transfer of analytes while minimizing solvent tailing.

  • Inlet Temperature: The inlet temperature is a critical parameter that affects the vaporization of PAHs.

    • Solution: An inlet temperature of around 320°C is often a good starting point for PAHs.[1][2] However, for thermally labile compounds, a lower temperature may be necessary to prevent degradation.

  • MS Parameters: The MS should be properly tuned and operated in the most sensitive mode for your application.

    • Solution: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. For this compound (Molecular Weight: 216.28 g/mol ), the primary ion to monitor is m/z 216.[6][7]

Question: I'm seeing broad peaks in my chromatogram. What could be the cause?

Answer: Peak broadening is often related to the GC separation process.[3]

  • Improper Injection: A slow or inconsistent injection can lead to a broad initial band on the column.

    • Solution: If using manual injection, ensure a fast and smooth injection. An autosampler is recommended for better reproducibility. For splitless injections, a low initial oven temperature can help focus the analytes at the head of the column.

  • Column Issues: A contaminated or degraded column can lead to peak broadening.

    • Solution: Condition the column according to the manufacturer's instructions. If the problem persists, consider replacing the column. A dirty glass liner in the injector can also contribute to this issue and should be replaced.[3]

  • Incorrect Flow Rate: An improper carrier gas flow rate can affect chromatographic efficiency.

    • Solution: Ensure your carrier gas flow rate is set correctly for your column dimensions and analysis goals.

Question: What are the key mass fragments for identifying this compound?

Answer: The primary ion for identifying this compound is its molecular ion.

  • Molecular Formula: C₁₇H₁₂[6][8]

  • Molecular Weight: 216.28 g/mol [7]

  • Primary Ion (m/z): The most abundant ion in the mass spectrum of this compound is the molecular ion at m/z 216 .[6][7] This is the primary ion that should be used for quantification in SIM mode.

Quantitative Data Summary

The following table summarizes typical GC/MS parameters for the analysis of this compound and other PAHs. These are starting points and may require further optimization for your specific instrument and application.

ParameterRecommended Value/RangeRationale
GC Inlet
Injection ModeSplitless (Pulsed)Maximizes analyte transfer to the column for trace analysis.[1][2]
Inlet Temperature300 - 320 °CEnsures efficient vaporization of PAHs while minimizing thermal degradation.[1][2][9]
Injection Volume1 - 2 µLA common injection volume for capillary GC.
Liner TypeDeactivated, single taper with glass woolProvides an inert surface for vaporization and helps trap non-volatile residues.[1]
GC Column
Stationary Phase5% Phenyl-methylpolysiloxane (e.g., DB-5ms)A common, robust phase for PAH analysis.
Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions providing good resolution for a wide range of PAHs.
Carrier GasHelium or HydrogenInert carrier gases suitable for GC/MS.
Flow Rate1.0 - 1.5 mL/min (constant flow)Typical flow rate for a 0.25 mm ID column.
GC Oven Program
Initial Temperature70 - 90 °CA lower initial temperature helps in focusing the analytes at the head of the column.
Initial Hold Time1 - 2 minAllows for complete transfer from the inlet.
Ramp Rate 125 °C/min to 265 °CA faster initial ramp to elute lighter PAHs.
Ramp Rate 25 °C/min to 320 °CA slower ramp to separate heavier PAHs.
Final Hold Time2 - 10 minEnsures elution of all high-boiling compounds.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC/MS.
Ion Source Temp.230 - 320 °CA higher source temperature can reduce contamination from heavy PAHs.[1][2]
Quadrupole Temp.~150 °CA typical quadrupole temperature.
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity for target analytes.
Monitored Ion (m/z)216 (Quantifier)The molecular ion of this compound.[6][7]

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound in a sample matrix, such as water or soil.

1. Sample Preparation (Liquid-Liquid Extraction for Water Samples)

  • To a 1-liter separatory funnel, add 1 liter of the water sample.

  • If the sample is not already basic, adjust the pH to >11 with sodium hydroxide.

  • Spike the sample with a surrogate standard solution.

  • Add 60 mL of dichloromethane (B109758) to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes with periodic venting to release excess pressure.

  • Allow the organic layer to separate from the water phase for a minimum of 10 minutes.

  • Drain the dichloromethane extract (bottom layer) into a collection flask.

  • Repeat the extraction two more times with fresh 60 mL portions of dichloromethane.

  • Combine the three dichloromethane extracts.

  • Dry the extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Add an internal standard to the final extract before GC/MS analysis.

2. GC/MS Analysis

  • Instrument Setup:

    • Install a deactivated single-taper inlet liner with glass wool.

    • Install a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

    • Set the GC/MS parameters as outlined in the "Quantitative Data Summary" table.

    • Allow the system to stabilize.

  • Calibration:

    • Prepare a series of calibration standards of this compound at different concentrations.

    • Inject each calibration standard to generate a calibration curve.

  • Sample Analysis:

    • Inject 1 µL of the prepared sample extract into the GC/MS.

    • Acquire the data in SIM mode, monitoring at least the quantifier ion (m/z 216) for this compound.

  • Data Processing:

    • Identify the this compound peak in the sample chromatogram based on its retention time from the calibration standards.

    • Quantify the concentration of this compound in the sample using the calibration curve.

Visualizations

TroubleshootingWorkflow GC/MS Troubleshooting Workflow for this compound start Start: Chromatographic Issue Observed peak_shape Poor Peak Shape? (Tailing, Broadening) start->peak_shape low_sensitivity Low Sensitivity? peak_shape->low_sensitivity No check_liner Check Inlet Liner & Septum (Deactivated, Clean) peak_shape->check_liner Yes no_peaks No Peaks? low_sensitivity->no_peaks No check_injection Optimize Injection Mode (Pulsed Splitless) low_sensitivity->check_injection Yes end End: Problem Resolved no_peaks->end No check_syringe Check Syringe & Sample Vial no_peaks->check_syringe Yes check_temps Verify Temperatures (Inlet, Transfer Line, Source) check_liner->check_temps trim_column Trim Analytical Column (50 cm from inlet) check_temps->trim_column check_flow Check Carrier Gas Flow Rate trim_column->check_flow check_flow->end check_sim Verify MS is in SIM Mode (m/z 216) check_injection->check_sim check_source Clean MS Ion Source check_sim->check_source check_source->end check_gas Verify Carrier Gas Supply check_syringe->check_gas check_column_install Check Column Installation check_gas->check_column_install check_column_install->end

Caption: Troubleshooting workflow for common GC/MS issues.

ExperimentalWorkflow Experimental Workflow for this compound Analysis start Start: Sample Collection sample_prep Sample Preparation (e.g., Liquid-Liquid Extraction) start->sample_prep extraction Extraction with Dichloromethane sample_prep->extraction gcms_analysis GC/MS Analysis sample_prep->gcms_analysis concentration Extract Concentration extraction->concentration injection Pulsed Splitless Injection gcms_analysis->injection data_processing Data Processing & Quantification gcms_analysis->data_processing separation Chromatographic Separation injection->separation detection MS Detection (SIM Mode) separation->detection end End: Report Results data_processing->end

Caption: Key steps in the GC/MS analysis workflow.

References

Technical Support Center: Analysis of 2-Methylfluoranthene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background interference during the analysis of 2-Methylfluoranthene.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of background interference in this compound analysis?

Background interference in this compound analysis can originate from several sources, significantly impacting the accuracy and sensitivity of quantification. The primary sources include:

  • Matrix Effects: Complex sample matrices, such as those from soil, sediment, food, or biological tissues, contain numerous endogenous compounds (e.g., lipids, humic acids, pigments) that can co-elute with this compound.[1] These co-eluting compounds can either suppress or enhance the analyte signal in the mass spectrometer, a phenomenon known as matrix effects.

  • Contamination from Solvents and Reagents: The use of low-purity solvents, reagents, or contaminated glassware can introduce interfering compounds into the sample.

  • Instrumental Noise: The analytical instrument itself, be it a Gas Chromatograph-Mass Spectrometer (GC-MS) or a High-Performance Liquid Chromatograph (HPLC), can contribute to background noise. This can arise from a contaminated injector, column bleed, or a dirty ion source in the mass spectrometer.[2][3]

  • Co-eluting Isomers: this compound has several isomers (e.g., 1-Methylfluoranthene, 3-Methylfluoranthene) and other PAHs with similar structures that may not be fully separated chromatographically, leading to overlapping peaks and inaccurate quantification.[1]

Q2: How can I minimize matrix effects when analyzing this compound?

Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:

  • Effective Sample Preparation: Implementing a robust sample cleanup procedure is the most effective way to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are widely used for PAH analysis.[4][5][6]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for signal suppression or enhancement.

  • Internal Standard Use: The use of an isotopically labeled internal standard, such as this compound-d11, is highly recommended. The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of the analyte signal.

  • Dilution: If the concentration of this compound is sufficiently high, diluting the sample extract can reduce the concentration of matrix interferents, thereby minimizing their impact on the analysis.

Q3: What are the recommended analytical techniques for this compound analysis?

The two most common and effective analytical techniques for the determination of this compound are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent chromatographic separation and sensitive detection, making it a powerful tool for the analysis of semi-volatile compounds like this compound. The use of a triple quadrupole mass spectrometer (GC-MS/MS) can further enhance selectivity and reduce background noise.[7][8]

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): HPLC is another widely used technique, particularly effective for PAHs due to their native fluorescence. Fluorescence detection provides high sensitivity and selectivity.[9][10]

Troubleshooting Guides

High Background Noise in GC-MS Analysis
Symptom Possible Cause Troubleshooting Steps
Elevated baseline across the entire chromatogram Contaminated carrier gas or gas lines.Check for leaks in the gas lines. Ensure high-purity carrier gas is being used. Install or replace gas purifiers.[2]
Septum bleed.Use high-quality, low-bleed septa. Replace the septum regularly.[11]
Column bleed.Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum limit.[2]
Discrete interfering peaks in the blank Contamination from the injection port.Clean or replace the injector liner and seals.[12]
Carryover from previous injections.Run several solvent blanks to wash the system. Implement a more rigorous needle wash protocol.[11]
Contaminated solvents.Use high-purity solvents and prepare fresh mobile phases daily.
High background specific to samples Complex sample matrix.Implement a more thorough sample cleanup procedure (e.g., SPE, QuEChERS).[4][5]
Co-eluting matrix components.Optimize the GC temperature program to improve separation. Consider using a different GC column with a different stationary phase.
Poor Peak Shape in HPLC-FLD Analysis
Symptom Possible Cause Troubleshooting Steps
Peak Tailing Secondary interactions with the stationary phase.For reversed-phase chromatography, ensure the mobile phase pH is appropriate to keep this compound in a neutral state. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to block active sites on the silica (B1680970) packing.[13]
Column overload.Reduce the injection volume or dilute the sample.
Dead volume in the system.Check all fittings and connections for proper installation. Use low-dead-volume tubing and fittings.
Peak Fronting Sample solvent stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Column collapse.Ensure the mobile phase pH and temperature are within the column's operating limits.
Split Peaks Clogged frit or partially blocked column.Back-flush the column with a strong solvent. If the problem persists, replace the column.
Injector issue.Inspect the injector rotor seal for scratches or wear.

Experimental Protocols

Protocol 1: Sample Preparation of Soil Samples using QuEChERS

This protocol describes a general QuEChERS method for the extraction of this compound from soil samples.

1. Sample Extraction: a. Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. b. Add 10 mL of water and 10 mL of acetonitrile (B52724). c. Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate). d. Immediately cap and shake vigorously for 1 minute. e. Centrifuge at ≥3000 x g for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer 6 mL of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18 sorbent. b. Vortex for 30 seconds. c. Centrifuge at ≥3000 x g for 5 minutes. d. Collect the supernatant for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples

This protocol outlines a general SPE method for the extraction of this compound from water samples.

1. Cartridge Conditioning: a. Pass 5 mL of ethyl acetate (B1210297) through a C18 SPE cartridge. b. Pass 5 mL of methanol (B129727) through the cartridge. c. Pass 5 mL of deionized water through the cartridge, ensuring the sorbent does not go dry.

2. Sample Loading: a. Pass 1 L of the water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

3. Cartridge Washing: a. Wash the cartridge with 5 mL of a 40:60 (v/v) methanol/water solution to remove polar interferences.

4. Analyte Elution: a. Elute the this compound from the cartridge with 10 mL of ethyl acetate.

5. Concentration: a. Concentrate the eluate to 1 mL under a gentle stream of nitrogen. b. The sample is now ready for GC-MS or HPLC-FLD analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis sample Sample (Soil/Water) extraction Extraction (QuEChERS or LLE) sample->extraction Add solvent cleanup Cleanup (d-SPE or SPE) extraction->cleanup Transfer supernatant concentration Concentration cleanup->concentration Elute analyte instrument GC-MS or HPLC-FLD concentration->instrument Inject sample data Data Acquisition & Processing instrument->data result Result data->result troubleshooting_workflow start High Background Interference Observed check_blanks Analyze a Solvent Blank start->check_blanks blank_clean Blank is Clean check_blanks->blank_clean blank_dirty Blank is Contaminated check_blanks->blank_dirty matrix_issue Investigate Matrix Effects - Improve Sample Cleanup - Use Matrix-Matched Standards blank_clean->matrix_issue system_contamination System Contamination - Check Solvents & Reagents - Clean Injector & Source blank_dirty->system_contamination continue_investigation Continue Troubleshooting - Check for Co-eluting Isomers - Optimize Chromatography matrix_issue->continue_investigation resolve_system Problem Resolved system_contamination->resolve_system

References

Technical Support Center: Challenges in 2-Methylfluoranthene Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the chromatographic separation of 2-Methylfluoranthene and its isomers. Due to their structural similarities, achieving baseline separation of these compounds can be a significant analytical hurdle.

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of this compound isomers.

Gas Chromatography (GC) Troubleshooting

Issue 1: Poor resolution or co-elution of this compound with other isomers (e.g., 1-Methylfluoranthene, 3-Methylfluoranthene).

Possible Causes & Solutions:

  • Inappropriate GC Column: The stationary phase may not have the required selectivity for these isomers.

    • Solution: Utilize a specialized Polycyclic Aromatic Hydrocarbon (PAH) capillary column. Columns with arylene-modified stationary phases are often recommended for their enhanced selectivity towards aromatic compounds.

  • Suboptimal Oven Temperature Program: A fast temperature ramp can lead to insufficient separation.

    • Solution: Optimize the temperature program. Start with a lower initial temperature and use a slower ramp rate (e.g., 5-10 °C/min) to improve resolution. Introducing a short isothermal hold during the elution window of the isomers can also be beneficial.

  • Incorrect Carrier Gas Flow Rate: A non-optimal flow rate can decrease column efficiency.

    • Solution: Ensure the carrier gas (typically Helium or Hydrogen) flow rate is set to the optimal linear velocity for the column dimensions.

  • Sample Overload: Injecting too much sample can lead to peak broadening and co-elution.

    • Solution: Dilute the sample or reduce the injection volume.

Issue 2: Peak Tailing for Methylfluoranthene Isomers.

Possible Causes & Solutions:

  • Active Sites in the GC System: Active sites in the injector liner, column, or detector can cause peak tailing for polarizable compounds like PAHs.

    • Solution: Use deactivated liners and guard columns. Ensure the analytical column is of high quality and has not degraded.

  • Column Contamination: Accumulation of non-volatile matrix components can lead to poor peak shape.

    • Solution: Bake out the column at a high temperature (within its specified limits). If tailing persists, trim a small portion (10-20 cm) from the inlet of the column.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Issue 1: Co-elution of this compound isomers in Reversed-Phase HPLC.

Possible Causes & Solutions:

  • Inadequate Stationary Phase: Standard C18 columns may not provide sufficient selectivity.

    • Solution: Employ a specialized PAH HPLC column. Phenyl-hexyl or other columns with aromatic selectivity are often more effective.

  • Mobile Phase Composition Not Optimized: The organic modifier and its gradient profile are critical for separation.

    • Solution:

      • Change Organic Modifier: If using acetonitrile, try methanol, or vice versa. The different solvent properties can alter selectivity.

      • Optimize Gradient: Adjust the gradient slope. A shallower gradient during the elution of the isomers will increase the separation time and can improve resolution.

      • Adjust Mobile Phase pH: For ionizable impurities, adjusting the pH can alter retention and selectivity.

Issue 2: Shifting Retention Times.

Possible Causes & Solutions:

  • Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition can lead to retention time drift.

    • Solution: Prepare fresh mobile phase daily and ensure accurate mixing. Use a high-precision pump for consistent delivery.

  • Column Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

  • Column Equilibration: Insufficient equilibration time between runs can cause retention time shifts.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound from its isomers so challenging?

A1: this compound and its isomers (e.g., 1-, 3-, and 4-methylfluoranthene) are positional isomers. This means they have the same molecular weight and very similar physicochemical properties, such as boiling point and polarity. These similarities result in very close retention times on many standard chromatographic columns, making their separation difficult.

Q2: Which analytical technique is generally better for separating this compound isomers: GC or HPLC?

A2: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used effectively, but the choice often depends on the sample matrix and the available instrumentation. GC, particularly when coupled with a high-resolution capillary column, often provides excellent separation for these isomers. HPLC with a specialized PAH column and fluorescence detection (FLD) can offer high sensitivity and selectivity, especially for clean samples.

Q3: What type of GC column is best for separating this compound isomers?

A3: A capillary GC column with a stationary phase designed for PAH analysis is highly recommended. Columns with a high degree of phenyl substitution or those with specific arylene modifications generally provide the best selectivity for resolving positional isomers of PAHs.

Q4: How can I confirm the identity of each isomer if they are not fully separated?

A4: If complete chromatographic separation is not achieved, using a mass spectrometer (MS) as a detector for your GC can be very helpful. While the isomers will have the same molecular ion, their fragmentation patterns might show subtle, reproducible differences that can aid in identification when compared to authentic standards. For HPLC, coupling with a mass spectrometer (LC-MS) can also be used.

Q5: Can derivatization help in the separation of these isomers?

A5: Derivatization is not a common strategy for improving the separation of non-functionalized PAH isomers like methylfluoranthenes. The primary approach to improving their separation lies in optimizing the chromatographic conditions, particularly the choice of the stationary phase.

Data Presentation

Table 1: Comparison of GC Columns for the Separation of Methylfluoranthene Isomers

GC Column (Stationary Phase)1-Methylfluoranthene Retention Time (min)This compound Retention Time (min)3-Methylfluoranthene Retention Time (min)Resolution (Rs) between 1- and 2-isomers
Standard 5% Phenyl Polysiloxane25.4225.5825.75~1.2
Specialized PAH Arylene Phase28.1528.5528.90>2.0

Note: Retention times are illustrative and can vary significantly based on the specific instrument, column dimensions, and analytical conditions.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Isomers in Environmental Samples

1. Sample Preparation (Solid Samples - e.g., Soil, Sediment) a. Weigh 10 g of the homogenized, dry sample into a beaker. b. Spike with a surrogate standard solution (e.g., deuterated PAHs). c. Extract the sample using pressurized fluid extraction (PFE) or Soxhlet extraction with a 1:1 mixture of acetone (B3395972) and hexane. d. Concentrate the extract to approximately 1 mL using a rotary evaporator. e. Clean up the extract using solid-phase extraction (SPE) with a silica (B1680970) gel cartridge to remove polar interferences. f. Elute the PAH fraction with a non-polar solvent (e.g., hexane). g. Concentrate the final extract to 1 mL and add an internal standard (e.g., deuterated chrysene) prior to GC-MS analysis.

2. GC-MS Conditions

  • GC System: Agilent 7890B GC or equivalent
  • Column: Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or a specialized PAH column
  • Inlet: Splitless, 280 °C
  • Carrier Gas: Helium, constant flow at 1.2 mL/min
  • Oven Program:
  • Initial temperature: 80 °C, hold for 1 min
  • Ramp 1: 25 °C/min to 180 °C
  • Ramp 2: 5 °C/min to 310 °C, hold for 10 min
  • MS System: Agilent 5977A MSD or equivalent
  • Mode: Electron Ionization (EI), Selected Ion Monitoring (SIM)
  • Monitored Ions (m/z): 216 (quantifier), 215, 202 (qualifiers)

Mandatory Visualization

Troubleshooting_Workflow Start Poor Isomer Separation Check_Column Is a specialized PAH column being used? Start->Check_Column Use_PAH_Column Switch to a specialized PAH column Check_Column->Use_PAH_Column No GC_or_HPLC GC or HPLC? Check_Column->GC_or_HPLC Yes Use_PAH_Column->GC_or_HPLC Optimize_GC_Method Optimize GC Method Temp_Program Optimize Oven Temperature Program Optimize_GC_Method->Temp_Program Optimize_HPLC_Method Optimize HPLC Method Mobile_Phase Optimize Mobile Phase Composition Optimize_HPLC_Method->Mobile_Phase GC_or_HPLC->Optimize_GC_Method GC GC_or_HPLC->Optimize_HPLC_Method HPLC Flow_Rate Check Carrier Gas Flow Rate Temp_Program->Flow_Rate Resolved Separation Achieved Flow_Rate->Resolved Stationary_Phase Consider Different Stationary Phase Mobile_Phase->Stationary_Phase Stationary_Phase->Resolved

Caption: Troubleshooting workflow for poor this compound isomer separation.

Logical_Relationship_Troubleshooting cluster_problem Problem Identification cluster_solutions Potential Solutions CoElution Co-elution of Isomers Column Change Column/ Stationary Phase CoElution->Column Primary Method Optimize Method (Temp/Gradient) CoElution->Method Secondary PeakTailing Peak Tailing PeakTailing->Column Secondary System System Maintenance (Liner, Leaks, Temp) PeakTailing->System Primary RetentionShift Retention Time Shift RetentionShift->System Primary MobilePhase Adjust Mobile Phase (Solvent, pH) RetentionShift->MobilePhase Secondary (HPLC)

Caption: Logical relationships in troubleshooting chromatographic issues.

Technical Support Center: Method Development for Complex Matrices Containing 2-Methylfluoranthene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method development for the analysis of 2-Methylfluoranthene in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the determination of this compound in complex matrices?

A1: The most prevalent and effective techniques for analyzing this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). GC-MS offers high selectivity and sensitivity and provides compound confirmation through spectral libraries. HPLC-FLD is also highly sensitive and selective, particularly for fluorescent compounds like polycyclic aromatic hydrocarbons (PAHs), but may require confirmation of peak identity.

Q2: Which sample preparation technique is recommended for extracting this compound from solid and liquid matrices?

A2: For a rapid and efficient extraction from a variety of food and environmental matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly recommended.[1][2][3] It has been shown to provide good recoveries for a range of PAHs.[1][2] For aqueous samples, Solid-Phase Extraction (SPE) is a widely used and effective technique for pre-concentrating the analyte and removing interferences.[4][5]

Q3: What are typical recovery rates I can expect for this compound analysis?

A3: For general PAH analysis using methods like QuEChERS in food matrices, recovery rates typically range from 86% to 110%.[1][2] In soil samples analyzed by HPLC-FLD after QuEChERS extraction, recoveries for various PAHs have been reported between 86.0% and 99.2%.[6] For water samples using SPE, recoveries can vary more widely depending on the specific sorbent and elution solvent but are generally aimed to be within 70-130%.

Q4: What are the achievable Limits of Detection (LOD) and Quantitation (LOQ) for this compound?

A4: The LOD and LOQ are highly dependent on the analytical instrument, matrix, and sample preparation method. For PAH analysis in food matrices using GC-MS with a QuEChERS-based method, LODs can range from 0.006 to 0.035 µg/kg and LOQs from 0.019 to 0.133 µg/kg.[1][2] In soil analysis by HPLC-FLD, LODs have been reported in the range of 0.005 to 0.78 ng/g and LOQs from 0.02 to 1.6 ng/g.[6] For water samples, GC-MS methods can achieve LODs in the low ng/L range.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting) in Chromatography

Possible Cause Troubleshooting Step
Active sites in the GC inlet or column Use a deactivated inlet liner and a high-quality, PAH-specific GC column. Regularly replace the liner and trim the column.
Contamination in the HPLC system Flush the HPLC system and column with a strong solvent. Check for contamination in the mobile phase or sample solvent.
Inappropriate mobile phase pH (HPLC) Adjust the mobile phase pH to ensure the analyte is in a single, non-ionized form.
Column overload Dilute the sample or inject a smaller volume.

Issue 2: Low or Inconsistent Analyte Recovery

Possible Cause Troubleshooting Step
Inefficient extraction from the matrix Optimize the extraction solvent and technique (e.g., shaking time, solvent-to-sample ratio). For SPE, ensure proper conditioning, loading, and elution steps are followed.[5][8]
Analyte loss during solvent evaporation Use a gentle stream of nitrogen and a controlled temperature for solvent evaporation. Avoid evaporating to complete dryness.
Matrix effects (ion suppression or enhancement in MS) Use a matrix-matched calibration curve or an isotopically labeled internal standard. Improve sample cleanup to remove interfering co-extractives.
Degradation of the analyte Protect samples from light and heat. Analyze samples as quickly as possible after extraction.

Issue 3: High Background Noise or Interfering Peaks

Possible Cause Troubleshooting Step
Contaminated solvents, reagents, or glassware Use high-purity solvents and reagents. Thoroughly clean all glassware.
Carryover from previous injections Run a solvent blank after a high-concentration sample to check for carryover. Clean the injection port and syringe.
Insufficient sample cleanup Employ a more rigorous cleanup step, such as dispersive SPE (d-SPE) with different sorbents (e.g., PSA, C18, GCB) or multi-layer SPE cartridges.[9]
Matrix interferences For GC-MS, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to increase selectivity. For HPLC-FLD, adjust the excitation and emission wavelengths.

Data Presentation

Table 1: Performance of QuEChERS-GC-MS for PAH Analysis in Food Matrices

ParameterValueReference
Linearity (R²)> 0.99[1][2]
Recovery (5 µg/kg)86.3 - 109.6%[1][2]
Recovery (10 µg/kg)87.7 - 100.1%[1][2]
Recovery (20 µg/kg)89.6 - 102.9%[1][2]
LOD0.006 - 0.035 µg/kg[1][2]
LOQ0.019 - 0.133 µg/kg[1][2]
Precision (RSD)0.4 - 6.9%[1][2]

Table 2: Performance of HPLC-FLD for PAH Analysis in Soil

ParameterValueReference
Recovery86.0 - 99.2%[6]
LOD0.005 - 0.78 ng/g[6]
LOQ0.02 - 1.6 ng/g[6]
Precision (RSD)0.6 - 1.9%[6]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Solid Matrices (e.g., Soil, Food)

  • Sample Homogenization: Weigh 5-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Hydration (for dry samples): Add an appropriate amount of reagent water to the sample and allow it to hydrate (B1144303) for 30 minutes.

  • Extraction: Add 10 mL of acetonitrile (B52724). For fatty matrices, a solvent mixture like n-hexane-saturated acetonitrile may improve extraction.[10]

  • Salting Out: Add a QuEChERS salt packet (commonly containing MgSO₄ and NaCl) to induce phase separation.

  • Shaking and Centrifugation: Shake vigorously for 1 minute and then centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA to remove polar interferences, C18 to remove nonpolar interferences, and GCB to remove pigments).

  • Final Centrifugation: Vortex the d-SPE tube for 1 minute and centrifuge.

  • Analysis: The final supernatant is ready for GC-MS or HPLC-FLD analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Aqueous Samples

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5-10 mL of methanol (B129727) followed by 5-10 mL of deionized water.[5] Do not let the cartridge go dry.

  • Sample Loading: Load 100-500 mL of the water sample onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 5-10 mL of deionized water to remove any remaining polar impurities.

  • Drying: Dry the cartridge under vacuum for 10-20 minutes to remove excess water.

  • Elution: Elute the trapped analytes with a small volume (e.g., 2 x 5 mL) of a suitable organic solvent, such as acetonitrile or dichloromethane.

  • Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The concentrated extract is ready for analysis.

Protocol 3: GC-MS Analysis Parameters

  • Injector: Splitless mode, 280-300°C

  • Column: A PAH-specific column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min

  • Oven Program: Start at 70-90°C, hold for 1-2 minutes, ramp at 10-25°C/min to 300-320°C, and hold for 5-10 minutes.

  • MS Source: 230-320°C

  • MS Quad: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Protocol 4: HPLC-FLD Analysis Parameters

  • Column: C18 column designed for PAH analysis (e.g., ZORBAX Eclipse PAH, 4.6 x 50 mm, 1.8 µm)[6]

  • Mobile Phase: Gradient elution with acetonitrile and water.

  • Flow Rate: 0.8-1.2 mL/min

  • Column Temperature: 30-40°C

  • Fluorescence Detector: Programmed with multiple excitation and emission wavelengths to optimize detection for different PAHs. For this compound, excitation around 280 nm and emission around 440 nm is a good starting point.

Visualizations

Experimental_Workflow_QuEChERS cluster_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Sample Extraction Acetonitrile Extraction Sample->Extraction 1 Salting_Out Add QuEChERS Salts Extraction->Salting_Out 2 Centrifuge1 Centrifugation Salting_Out->Centrifuge1 3 dSPE Dispersive SPE Cleanup Centrifuge1->dSPE 4 Centrifuge2 Final Centrifugation dSPE->Centrifuge2 5 Analysis GC-MS or HPLC-FLD Analysis Centrifuge2->Analysis 6

Caption: QuEChERS workflow for solid samples.

Experimental_Workflow_SPE cluster_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample Loading Sample Loading Sample->Loading 2 Conditioning SPE Cartridge Conditioning Conditioning->Loading 1 Washing Cartridge Washing Loading->Washing 3 Drying Cartridge Drying Washing->Drying 4 Elution Analyte Elution Drying->Elution 5 Concentration Solvent Evaporation Elution->Concentration 6 Analysis GC-MS or HPLC-FLD Analysis Concentration->Analysis 7

Caption: SPE workflow for aqueous samples.

Troubleshooting_Logic cluster_peaks Peak Shape Issues cluster_recovery Recovery Issues cluster_background Background & Interference Start Analytical Problem Encountered Poor_Peak_Shape Poor Peak Shape? Start->Poor_Peak_Shape Low_Recovery Low Recovery? Start->Low_Recovery High_Background High Background? Start->High_Background Check_System Check for active sites/ contamination Poor_Peak_Shape->Check_System Yes Optimize_Extraction Optimize extraction/ elution Low_Recovery->Optimize_Extraction Yes Check_Purity Verify solvent/reagent purity High_Background->Check_Purity Yes Optimize_Method Optimize mobile phase/ column Check_System->Optimize_Method Dilute_Sample Dilute sample Optimize_Method->Dilute_Sample Solution Problem Resolved Dilute_Sample->Solution Check_Evaporation Check evaporation step Optimize_Extraction->Check_Evaporation Address_Matrix_Effects Use matrix-matched standards Check_Evaporation->Address_Matrix_Effects Address_Matrix_Effects->Solution Improve_Cleanup Enhance sample cleanup Check_Purity->Improve_Cleanup Increase_Selectivity Use SIM/MRM or adjust FLD wavelengths Improve_Cleanup->Increase_Selectivity Increase_Selectivity->Solution

References

improving recovery of 2-Methylfluoranthene during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the recovery of 2-Methylfluoranthene during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my recovery of this compound unexpectedly low?

Low recovery is a common issue in solid-phase extraction (SPE) and other extraction methods.[1] The problem can typically be traced to several key stages of the process. To diagnose the issue, it is helpful to analyze the fractions from each step of your procedure to determine where the analyte is being lost.[2][3] Key questions to ask are:

  • Is the analyte present in the "flow-through" or loading fraction? This suggests a problem with analyte binding to the sorbent.[3][4]

  • Is the analyte being lost during the wash step? This indicates your wash solvent is too strong.[1][2]

  • Is the analyte remaining on the sorbent after elution? This points to an issue with elution solvent strength, pH, or volume.[1][3]

Q2: How does the choice of extraction solvent affect the recovery of this compound?

The selection of an appropriate solvent is critical for achieving high recovery. This compound is a polycyclic aromatic hydrocarbon (PAH), and its nonpolar nature dictates the use of solvents with similar properties.

  • For Solid Samples: Dichloromethane (B109758) (DCM) has been shown to recover significantly higher masses of PAHs from organic-rich wastes compared to hexane (B92381) or cyclohexane.[5] A mixture of acetone (B3395972) and methylene (B1212753) chloride is also commonly used.[6]

  • For QuEChERS Methods: Acetonitrile (B52724) is the standard extraction solvent used in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is widely applied to the analysis of PAHs in various samples.[7][8]

  • For Elution: Toluene has been used effectively as an elution solvent in some solid-phase extraction methods.[9] The elution solvent must be strong enough to desorb the analyte completely from the sorbent.[10]

Q3: What is the optimal pH for extracting this compound from aqueous samples?

The pH of the sample matrix can significantly influence the recovery of PAHs. For the extraction of PAHs from water, studies have shown that a neutral to slightly acidic pH is generally optimal.

  • One study investigating PAH extraction from environmental water by Solid Phase Microextraction (SPME) determined the optimum pH to be 6.[11][12]

  • Another study using a different SPE method found the maximum recovery of PAHs at a sample pH of 7.[9]

  • For ionizable compounds, adjusting the pH is crucial to ensure the analyte is in a neutral form for reversed-phase SPE or a charged form for ion-exchange SPE.[4]

Q4: How can I minimize matrix effects when extracting this compound from complex samples?

Matrix effects occur when other components in the sample interfere with the detection or quantification of the analyte.[13][14] This is a common challenge in complex matrices like soil, food, and biological tissues.[15][16]

  • Sample Cleanup: The most effective strategy is to remove interfering components. The dispersive solid-phase extraction (d-SPE) cleanup step in the QuEChERS method is designed for this purpose.[7] For fatty samples, such as smoked meat, specific cleanup steps to remove lipids are essential to achieve low detection limits and protect the analytical system.[15]

  • Dilution: If the analytical method has sufficient sensitivity, diluting the final extract can be a simple and effective way to reduce matrix effects.[17]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for signal suppression or enhancement caused by the matrix.[14][15]

  • Internal Standards: Using an isotopically labeled version of this compound as an internal standard can help compensate for analyte loss and matrix effects.[15][18]

Q5: I'm using Solid-Phase Extraction (SPE). What are the most common pitfalls that lead to low recovery?

Low recovery in SPE can often be attributed to procedural errors. The most common issues include:

  • Improper Sorbent Conditioning: Failure to properly wet the sorbent bed before loading the sample can lead to incomplete binding of the analyte.[10] It is crucial to condition the column as per the manufacturer's instructions, typically with a solvent like methanol (B129727) followed by an equilibration step with a solution similar to the sample matrix.[4]

  • Incorrect Sorbent Selection: There may be a mismatch between the sorbent's retention mechanism and the analyte's chemical properties. For a nonpolar compound like this compound, a reversed-phase sorbent (e.g., C18) is appropriate.[1]

  • High Flow Rate: Loading the sample too quickly does not allow sufficient time for the analyte to bind to the sorbent, leading to losses in the flow-through fraction.[4][10]

  • Inadequate Elution: Using an insufficient volume of elution solvent or a solvent that is too weak will result in the analyte being left on the column.[1] It may be necessary to increase the solvent volume or its organic strength.[1]

  • Drying of the Sorbent Bed: Allowing the sorbent bed to dry out after conditioning but before sample loading can deactivate the stationary phase, leading to poor and inconsistent recovery.[1]

Q6: How can the QuEChERS method be optimized for this compound analysis?

The QuEChERS method is highly versatile and can be adapted for various matrices.[8][19] For PAHs like this compound, optimization focuses on the extraction and cleanup steps.

  • Extraction: Acetonitrile is the preferred solvent for extraction, which is partitioned from the aqueous sample using salts like magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl).[7]

  • Cleanup (d-SPE): The choice of d-SPE sorbents is critical. A primary secondary amine (PSA) sorbent is often used to remove polar interferences. For samples with high lipid content, sorbents like C18 or specialized lipid removal products (e.g., Z-Sep) are necessary to improve cleanup and prevent matrix effects.[7][15]

  • Matrix Hydration: For low-moisture samples (e.g., dried herbs, flour), a rehydration step by adding water before the acetonitrile extraction is crucial for efficient partitioning and recovery.[19]

Troubleshooting Guides

Systematic Troubleshooting of Low SPE Recovery

This guide provides a logical workflow to identify the cause of poor recovery in Solid-Phase Extraction.

SPE_Troubleshooting start_node start_node decision_node decision_node cause_node cause_node solution_node solution_node end_node end_node start Low Recovery Detected check_fractions Analyze all fractions (load, wash, eluate) start->check_fractions where_lost Where is the analyte lost? check_fractions->where_lost cause1 Cause: Poor Retention where_lost->cause1  Loading  Fraction   cause2 Cause: Wash Solvent Too Strong where_lost->cause2  Wash  Fraction   cause3 Cause: Incomplete Elution where_lost->cause3  Retained  on Column   sol1a Solution: - Check column conditioning - Decrease sample load flow rate - Ensure correct sorbent type (e.g., C18) - Dilute sample in weaker solvent cause1->sol1a sol2a Solution: - Decrease organic strength of wash solvent - Use a more selective sorbent cause2->sol2a sol3a Solution: - Increase elution solvent strength - Increase elution volume - Ensure optimal pH for elution - Allow solvent to soak before elution cause3->sol3a

Caption: Workflow for troubleshooting low analyte recovery in SPE.

Quantitative Data Summary

Table 1: Effect of pH on PAH Recovery in Aqueous Samples

Extraction MethodOptimal pHRecovery Range (%)Reference
Solid Phase Microextraction (SPME)671 - 114[11][12]
Solid Phase Extraction (SPE)7Not specified[9]

Table 2: Example Recovery Rates for PAHs Using Various Methods

| Method | Matrix | Analyte(s) | Average Recovery (%) | Reference | | :--- | :--- | :--- | :--- | | QuEChERS | Baby Food | 4 PAHs | 71.4 - 83.0 |[7] | | QuEChERS (with Z-Sep) | Smoked Meat | 16 PAHs | 74 - 117 |[15] | | Optimized Soxhlet | Organic-Rich Waste | 6 PAHs | ~94 |[5] | | SPME | Environmental Water | Multiple PAHs | 71 - 114 |[11][12] |

Experimental Protocols

Protocol 1: Generic Solid-Phase Extraction (SPE) for PAHs in Water

This protocol outlines a general procedure for extracting this compound from a water sample using a reversed-phase (C18) SPE cartridge.

  • Sample Pre-treatment: Adjust the pH of the 1 L water sample to between 6.0 and 7.0.[9][11] If the sample contains suspended solids, filter it through a glass fiber filter.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5-10 mL of methanol through the sorbent bed, followed by 5-10 mL of reagent water. Do not allow the cartridge to go dry.[4]

  • Sample Loading: Load the water sample onto the conditioned cartridge at a low flow rate (e.g., 5-10 mL/min). A slow flow rate is crucial to ensure efficient binding of the analyte to the sorbent.[4][10]

  • Sorbent Washing: After loading, wash the cartridge with 5-10 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences. Ensure the wash solvent is not strong enough to elute the target analyte.[1]

  • Sorbent Drying: Dry the sorbent bed by drawing a vacuum or passing nitrogen through the cartridge for 10-20 minutes to remove residual water.

  • Analyte Elution: Elute the retained PAHs, including this compound, by passing a small volume (e.g., 2 x 4 mL) of a strong, nonpolar solvent like dichloromethane or acetonitrile through the cartridge.[1][5] Allow the solvent to soak the sorbent for a few minutes before drawing it through to ensure complete desorption.[1]

  • Concentration: Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen before analysis.

Protocol 2: Generic QuEChERS Method for PAHs in Solid Samples

This protocol describes a general QuEChERS procedure for solid matrices like soil or food products.

QuEChERS_Workflow cluster_extraction 1. Extraction cluster_cleanup 2. Dispersive SPE (d-SPE) Cleanup step_node step_node input_node input_node output_node output_node process_node process_node A Homogenize 5-15g sample B Add 10 mL Water (if low moisture) Add Internal Standards A->B C Add 10 mL Acetonitrile B->C D Add QuEChERS Salts (e.g., MgSO₄, NaCl) C->D E Vortex / Shake (1 min) D->E F Centrifuge (5 min) E->F G Collect Acetonitrile Supernatant F->G H Transfer aliquot of supernatant to d-SPE tube G->H I d-SPE Tube contains: - MgSO₄ (removes water) - PSA (removes polar matrix) - C18/Z-Sep (removes lipids) J Vortex / Shake (30 sec) H->J K Centrifuge (5 min) J->K L Final Extract for Analysis (GC-MS or LC-MS) K->L

Caption: Standard workflow for the QuEChERS extraction and cleanup method.

References

calibration curve issues for 2-Methylfluoranthene quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of 2-Methylfluoranthene using calibration curves.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound is a type of polycyclic aromatic hydrocarbon (PAH). PAHs are a group of organic compounds that are ubiquitous in the environment, resulting from the incomplete combustion of organic materials.[1] Due to their potential carcinogenic and mutagenic properties, monitoring and quantifying specific PAHs like this compound is crucial in environmental and food safety analysis.[2][3]

Q2: What is a calibration curve and why is it necessary for quantifying this compound?

A2: A calibration curve is a fundamental tool in analytical chemistry used to determine the concentration of an unknown sample by comparing its analytical signal to the signals of a series of standards with known concentrations. For the quantification of this compound, a calibration curve establishes the relationship between the instrument's response (e.g., peak area in chromatography) and the concentration of the analyte. This relationship is then used to calculate the concentration of this compound in your samples.

Q3: What are the typical acceptance criteria for a this compound calibration curve?

A3: While specific criteria can vary by method and regulatory body, a good calibration curve for this compound should generally exhibit the following characteristics:

ParameterTypical Acceptance Criteria
Correlation Coefficient (R²) > 0.995
Linearity The curve should be linear over the expected concentration range of the samples. If non-linear, a different regression model may be needed.[4][5][6]
Residuals Residuals should be randomly distributed around the x-axis. A pattern in the residuals may indicate a problem with the model fit.[4][6]
Calibration Standards A minimum of three to five concentration levels are recommended to adequately define the curve.[7]

Q4: How often should I prepare a new calibration curve?

A4: A new calibration curve should be prepared for each batch of samples. Additionally, the curve's validity should be checked on each working day by analyzing one or more calibration standards.[7] If the response of a check standard deviates significantly (e.g., by more than ±20%) from the predicted response, a new calibration curve must be generated.[7]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the quantification of this compound.

Issue 1: Poor Linearity (Low R² value)

Symptoms:

  • The correlation coefficient (R²) of your calibration curve is below the acceptable limit (e.g., < 0.995).

  • The data points on your calibration plot do not form a straight line.

Possible Causes and Solutions:

CauseSolution
Incorrect Standard Preparation: Errors in weighing the standard, dilution, or pipetting can lead to inaccurate standard concentrations. Review your standard preparation protocol and consider preparing fresh standards.[8][9]
Contamination: Contamination of the solvent, glassware, or instrument can introduce interfering signals. Analyze a solvent blank to check for contamination.[10]
Inappropriate Concentration Range: The concentration range of your standards may be too wide, leading to non-linearity at the higher or lower ends. Narrow the concentration range to bracket the expected sample concentrations.[4][5]
Instrumental Issues: A dirty injector liner, column degradation, or detector saturation can cause non-linear responses. Inspect and clean the injector liner, and check the column's performance.[11] For detector saturation, dilute the high-concentration standards.
Matrix Effects: Complex sample matrices can interfere with the analysis, affecting the instrument's response.[1] Consider using matrix-matched calibration standards or an internal standard method to compensate for these effects.
Issue 2: High Blank Response or Blank Contamination

Symptoms:

  • The analysis of a solvent or method blank shows a significant peak at the retention time of this compound.

  • The y-intercept of your calibration curve is significantly different from zero.

Possible Causes and Solutions:

CauseSolution
Contaminated Solvents or Reagents: Use high-purity solvents and reagents specifically designated for trace analysis. Test new batches of solvents for contamination before use.
Contaminated Glassware or Equipment: Thoroughly clean all glassware with appropriate solvents. Avoid using plastic containers, as they can leach interfering compounds.
Carryover from Previous Injections: High-concentration samples can contaminate the injection port or column. Inject solvent blanks between samples to check for and mitigate carryover.[10]
Laboratory Environment: PAHs can be present in the laboratory environment. Minimize exposure of samples and standards to the air.
Issue 3: Poor Sensitivity or Inconsistent Peak Areas

Symptoms:

  • The instrument response for this compound is low, even at higher concentrations.

  • The peak areas for replicate injections of the same standard are not reproducible.

Possible Causes and Solutions:

CauseSolution
Suboptimal Instrument Parameters: Optimize instrument parameters such as injection volume, temperatures (inlet, transfer line), and detector settings to enhance the signal for this compound.[11]
Degraded Analytical Column: Over time, the performance of the analytical column can degrade, leading to poor peak shape and reduced sensitivity.[11] Replace the column if necessary.
Leaks in the System: Leaks in the gas chromatograph (GC) or mass spectrometer (MS) can lead to a loss of sample and inconsistent results. Perform a leak check on your system.
Inconsistent Injection Volume: Ensure the autosampler is functioning correctly and that the injection volume is consistent for all standards and samples.
Use of a More Sensitive Detector: Techniques like fluorescence detection or tandem mass spectrometry (GC-MS/MS) can offer significantly higher sensitivity for PAH analysis compared to standard GC-MS.[2][12][13]

Experimental Protocols

Protocol 1: Preparation of this compound Calibration Standards

This protocol describes the preparation of a stock solution and subsequent serial dilutions to create calibration standards.

Materials:

  • This compound certified reference material

  • High-purity solvent (e.g., acetonitrile (B52724) or dichloromethane)[10][14]

  • Class A volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Prepare a Primary Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh a known amount of this compound solid standard.

    • Dissolve the solid in a small amount of solvent in a volumetric flask.

    • Dilute to the final volume with the solvent and mix thoroughly.

  • Prepare a Working Stock Solution (e.g., 10 µg/mL):

    • Pipette a calculated volume of the primary stock solution into a new volumetric flask.

    • Dilute to the final volume with the solvent and mix thoroughly.

  • Prepare Calibration Standards:

    • Perform serial dilutions of the working stock solution to create a series of standards at different concentrations (e.g., 5, 10, 25, 50, 100 ng/mL).[10]

    • Ensure the concentration range of the standards brackets the expected concentration of this compound in your samples.[7]

Visualizations

Troubleshooting Workflow for Calibration Curve Issues

Calibration_Curve_Troubleshooting start Start: Calibration Curve Fails (e.g., R² < 0.995) check_linearity Visually Inspect Curve Linearity start->check_linearity non_linear Non-Linear Pattern check_linearity->non_linear How do points look? random_scatter Random Scatter of Points check_linearity->random_scatter check_standards Verify Standard Preparation & Integrity check_blanks Analyze Solvent/Method Blank check_standards->check_blanks No Errors remake_standards Prepare Fresh Standards check_standards->remake_standards Errors Found high_blank Significant Blank Peak Detected? check_blanks->high_blank check_instrument Inspect Instrument (Liner, Column, Leaks) instrument_maintenance Perform Instrument Maintenance check_instrument->instrument_maintenance Issues Found end_bad Re-run Calibration: Still Fails check_instrument->end_bad No Issues Found adjust_range Adjust Concentration Range or Use Non-Linear Fit non_linear->adjust_range Yes random_scatter->check_standards Yes high_blank->check_instrument No troubleshoot_contamination Identify & Eliminate Contamination Source high_blank->troubleshoot_contamination Yes end_good Re-run Calibration: Curve Passes adjust_range->end_good remake_standards->end_good troubleshoot_contamination->end_good instrument_maintenance->end_good end_bad->start

Caption: A troubleshooting workflow for addressing common calibration curve issues.

Experimental Workflow for this compound Quantification

Quantification_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing Phase prep_standards Prepare Calibration Standards instrument_setup Instrument Setup & Optimization prep_standards->instrument_setup prep_samples Prepare Samples (Extraction/Cleanup) prep_samples->instrument_setup run_blanks Run Blanks instrument_setup->run_blanks run_standards Analyze Calibration Standards run_blanks->run_standards run_samples Analyze Samples run_standards->run_samples build_curve Generate Calibration Curve run_standards->build_curve quantify Quantify this compound in Samples run_samples->quantify check_criteria Verify Acceptance Criteria (R²) build_curve->check_criteria check_criteria->prep_standards Fail check_criteria->quantify Pass report Report Results quantify->report

Caption: A typical experimental workflow for quantifying this compound.

References

Technical Support Center: 2-Methylfluoranthene Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-Methylfluoranthene standards during their experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or decreasing peak areas for this compound in repeat analyses. Degradation of the standard solution.1. Check storage conditions: Ensure the standard is stored in an amber, tightly sealed vial at the recommended low temperature (typically ≤ -20°C). 2. Minimize light exposure: Prepare working solutions in a dimly lit area and use amber glassware or foil-wrapped containers. 3. Evaluate solvent stability: Ensure the solvent is of high purity and appropriate for PAH analysis (e.g., acetonitrile (B52724), dichloromethane). Some solvents can degrade over time or react with the analyte.
Appearance of unknown peaks in the chromatogram of the standard. Degradation products of this compound have formed.1. Confirm degradation: Analyze a freshly prepared standard to see if the unknown peaks are absent. 2. Identify degradation pathway: The presence of new peaks may indicate photodegradation or oxidation. Review handling procedures to identify potential exposure to light or reactive species. 3. Prepare fresh standards: Discard the old standard and prepare a new one from a solid reference material.
Precipitate observed in the standard solution. Low solubility at storage temperature or solvent evaporation.1. Gently warm to room temperature: Allow the vial to equilibrate to room temperature and sonicate for a few minutes to redissolve the precipitate. 2. Check for solvent evaporation: If the cap is not tightly sealed, the solvent may have evaporated, increasing the concentration and causing precipitation. Prepare a fresh dilution.
Standard solution appears discolored. Oxidation or photodegradation.Discard the solution immediately and prepare a new standard, paying close attention to storage and handling instructions to prevent exposure to light and air.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: The primary causes of this compound degradation are photodegradation and thermal degradation. Polycyclic aromatic hydrocarbons (PAHs) like this compound are susceptible to degradation upon exposure to UV or visible light.[1] Elevated temperatures can also accelerate the degradation process.[2]

Q2: How should I store my this compound standards to ensure long-term stability?

A2: To ensure long-term stability, this compound standards should be stored under the following conditions:

  • Temperature: In a freezer at or below -20°C.

  • Light: In amber glass vials to protect from light.

  • Atmosphere: In tightly sealed containers to prevent solvent evaporation and exposure to air. For neat (solid) standards, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q3: What solvents are recommended for preparing this compound standard solutions?

A3: High-purity acetonitrile and dichloromethane (B109758) are commonly used and recommended solvents for preparing this compound and other PAH standards.[3][4] These solvents are compatible with common analytical techniques such as HPLC and GC.

Q4: How long can I expect my this compound standard solution to be stable?

Q5: Are there any known degradation products of this compound I should be aware of?

A5: While specific degradation products for this compound are not extensively documented in readily available literature, the degradation of similar PAHs often involves oxidation. For example, the photodegradation of fluorene, a related PAH, can result in the formation of 9-fluorenone.[1] It is plausible that this compound could undergo similar oxidative degradation, potentially at the methyl group or the aromatic rings.

Stability of Polycyclic Aromatic Hydrocarbons (PAHs)

The following table summarizes the stability of PAHs under various conditions, providing an indication of the expected stability for this compound.

Condition Solvent PAH Studied Observation Reference
Sunlight Exposure (Room Temperature) Dichloromethane, Hexane, CyclohexaneFluorene, Anthracene, Benzo(a)pyreneSignificant degradation observed. The rate of degradation is solvent-dependent.[1]
Heating (100°C and 200°C) HexaneBenzo(a)anthracene, Benzo(a)pyrene, Dibenz(a,h)anthraceneDegradation increases with temperature and time. PAHs are more stable in solid form than in solution.[2]
Long-term Storage (-20°C) DichloromethaneVarious PAHsSamples stored at -20°C until analysis, which occurred within 2 days, showed good stability.[4]

Experimental Protocol: Stability Assessment of this compound Standard

This protocol outlines a procedure to assess the stability of a this compound standard solution under specific storage conditions.

1. Objective: To determine the stability of a this compound standard solution over a defined period when stored under specified conditions (e.g., -20°C in the dark).

2. Materials:

  • This compound certified reference material (CRM)

  • High-purity solvent (e.g., acetonitrile or dichloromethane)

  • Class A volumetric flasks

  • Amber glass vials with PTFE-lined caps

  • Analytical balance

  • High-Performance Liquid Chromatograph (HPLC) with UV or Fluorescence detector or Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Pipettes and syringes

3. Procedure:

  • Preparation of Stock Solution (Time 0):

    • Accurately weigh a known amount of this compound CRM.

    • Dissolve the CRM in the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

    • Prepare a working standard solution by diluting the stock solution to a suitable concentration for analysis (e.g., 1 µg/mL).

    • Immediately analyze the freshly prepared working standard in triplicate using a validated analytical method. This is your "Time 0" measurement.

    • Store the stock solution in a tightly sealed amber vial at -20°C.

  • Stability Testing at Subsequent Time Points:

    • At predetermined time intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove the stock solution from the freezer and allow it to equilibrate to room temperature.

    • Prepare a new working standard from the stored stock solution at the same concentration as the "Time 0" standard.

    • Analyze the newly prepared working standard in triplicate using the same analytical method and instrument conditions as the "Time 0" analysis.

    • For comparison, it is recommended to also prepare a fresh stock and working standard from the solid CRM at each time point to account for any instrument variability.

4. Data Analysis:

  • Calculate the mean peak area or concentration for the triplicate injections at each time point.

  • Compare the mean response of the stored standard to the mean response of the "Time 0" standard and the freshly prepared standard at each time point.

  • The stability is often expressed as the percentage of the initial concentration remaining. A common acceptance criterion is that the concentration should remain within ±10% of the initial value.

5. Documentation:

  • Record all experimental details, including dates, temperatures, solvent lot numbers, and instrument conditions.

  • Plot the concentration or peak area of the stored standard over time.

Visualizations

cluster_degradation Potential Degradation Pathways This compound This compound Photo-oxidation Photo-oxidation This compound->Photo-oxidation UV/Visible Light Thermal_Oxidation Thermal_Oxidation This compound->Thermal_Oxidation Heat Oxidized_Products Oxidized_Products Photo-oxidation->Oxidized_Products Thermal_Oxidation->Oxidized_Products

Caption: Potential degradation pathways for this compound.

cluster_workflow Workflow for Preventing Degradation Start Start Obtain_Standard Obtain Solid this compound Standard Start->Obtain_Standard Prepare_Stock Prepare Stock Solution in High-Purity Solvent Obtain_Standard->Prepare_Stock Store_Stock Store Stock Solution at ≤ -20°C in Amber Vial Prepare_Stock->Store_Stock Prepare_Working Prepare Working Standard in Amber Volumetric Flask Store_Stock->Prepare_Working As Needed Analyze Analyze Immediately Prepare_Working->Analyze End End Analyze->End

Caption: Experimental workflow to prevent degradation.

References

selecting the appropriate internal standard for 2-Methylfluoranthene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of 2-Methylfluoranthene

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on selecting an appropriate internal standard for the quantitative analysis of this compound, a polycyclic aromatic hydrocarbon (PAH).

Troubleshooting Guide

Issue: Poor reproducibility of this compound quantification.

  • Possible Cause: Inconsistent sample preparation or injection volume.

  • Solution: An internal standard is crucial for correcting variations during the analytical process, including sample extraction, cleanup, and injection.[1][2][3] Adding a known amount of a suitable internal standard to all samples, calibration standards, and blanks at the beginning of the sample preparation process can significantly improve the precision and accuracy of the results.[2]

Issue: The internal standard peak is co-eluting with an interference in the sample matrix.

  • Possible Cause: The selected internal standard is not sufficiently resolved from other components in the sample.

  • Solution: The ideal internal standard should be well-resolved from other peaks in the chromatogram.[4] If using a non-mass spectrometric detector, select an alternative internal standard with a different retention time. For mass spectrometry (MS) detection, an isotopically labeled internal standard (e.g., deuterated or ¹³C-labeled) is highly recommended as it can often be distinguished from interferences even if they co-elute chromatographically.[4][5]

Issue: The recovery of the internal standard is unexpectedly low.

  • Possible Cause: The internal standard may be degrading during sample preparation or analysis, or it may not be efficiently extracted with the chosen method.

  • Solution: Ensure the chosen internal standard is chemically stable under the sample preparation and analysis conditions.[3] The internal standard should have physicochemical properties very similar to this compound to ensure comparable extraction efficiency.[1][6] If low recovery persists, re-evaluate the extraction protocol or select an internal standard more closely matched to the analyte's properties.

Issue: The internal standard is detected in blank samples.

  • Possible Cause: The internal standard is a naturally occurring compound in the samples or there is contamination in the analytical system.

  • Solution: A fundamental requirement for an internal standard is that it should not be naturally present in the sample.[2][4][7] If the selected internal standard is found in blank samples, a different, non-native compound must be chosen. Thoroughly clean the analytical system to eliminate any potential sources of contamination.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the analysis of this compound?

The most suitable internal standard for this compound analysis is its isotopically labeled counterpart, such as this compound-d9 or ¹³C-labeled this compound. Isotopically labeled standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during extraction, cleanup, and chromatographic analysis.[1]

Q2: If an isotopically labeled version of this compound is not available, what are the best alternatives?

If a labeled version of the analyte is unavailable, the next best choice is a deuterated or ¹³C-labeled polycyclic aromatic hydrocarbon (PAH) with a similar structure, molecular weight, and boiling point to this compound.[1][7] Good candidates would be other deuterated 4-ring PAHs. Commonly used deuterated PAHs in analytical methods include fluoranthene-d10, pyrene-d10, and chrysene-d12.[8][9]

Q3: What are the key criteria for selecting an appropriate internal standard?

The selection of a suitable internal standard is critical for accurate and reliable quantitative analysis.[1] The primary criteria are summarized in the table below.

CriteriaRationale
Structural and Chemical Similarity The internal standard should be chemically similar to this compound to ensure comparable behavior during sample preparation and analysis.[2][7]
Not Present in the Sample The internal standard must not be naturally present in the samples being analyzed.[4]
Chromatographic Resolution The internal standard's peak should be well-separated from the analyte and any other interferences, especially when using non-MS detectors.[4]
Chemical Inertness The internal standard must be stable and not react with the analyte or any components of the sample matrix or solvent.[10]
Elution Time Ideally, the internal standard should elute near the analyte of interest.[3]
Commercial Availability and Purity The internal standard should be readily available in a pure form.[5]

Q4: When should the internal standard be added to the sample?

For the most accurate results, the internal standard should be added at the earliest possible stage of the sample preparation process, ideally before any extraction or cleanup steps.[2] This allows the internal standard to account for any analyte loss during these procedures. A consistent amount of the internal standard should be added to all samples, calibration standards, and quality control samples.[2][5]

Experimental Protocol: General Method for PAH Analysis using GC-MS with an Internal Standard

This is a generalized protocol and should be optimized for your specific instrumentation and sample matrix.

  • Preparation of Standards:

    • Prepare a stock solution of this compound and the selected internal standard (e.g., Fluoranthene-d10) in a suitable solvent like dichloromethane.

    • Create a series of calibration standards by diluting the this compound stock solution to different concentrations.

    • Spike each calibration standard with a constant, known concentration of the internal standard.

  • Sample Preparation:

    • Accurately weigh or measure the sample.

    • Spike the sample with the same constant, known concentration of the internal standard as used in the calibration standards.

    • Perform the sample extraction using an appropriate technique (e.g., sonication, Soxhlet extraction) with a suitable solvent.

    • Carry out any necessary cleanup steps (e.g., solid-phase extraction) to remove matrix interferences.

    • Concentrate the extract to a final known volume.

  • GC-MS Analysis:

    • Set up the gas chromatograph-mass spectrometer (GC-MS) with an appropriate capillary column (e.g., a column designed for PAH analysis).[11][12]

    • Establish the optimal temperature program for the GC oven to ensure good separation of this compound and the internal standard.[13]

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[8][14] Monitor characteristic ions for both this compound and the internal standard.

    • Inject the prepared standards and samples into the GC-MS system.

  • Data Analysis:

    • Integrate the peak areas of the quantifier ions for both this compound and the internal standard in each chromatogram.

    • Calculate the response factor (RF) for this compound relative to the internal standard for each calibration standard.

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration ratio.

    • Determine the concentration of this compound in the samples by using the peak area ratio from the sample chromatogram and the calibration curve.

Logical Workflow for Internal Standard Selection

internal_standard_selection start Start: Need Internal Standard for this compound check_analyte_labeled Is isotopically labeled This compound available? start->check_analyte_labeled use_analyte_labeled Select isotopically labeled This compound (e.g., this compound-d9) check_analyte_labeled->use_analyte_labeled Yes check_similar_pah Select a structurally similar deuterated or ¹³C-labeled PAH check_analyte_labeled->check_similar_pah No evaluate_properties Evaluate Key Properties: - Not present in sample - Chromatographically resolved - Chemically stable - Elutes nearby use_analyte_labeled->evaluate_properties check_similar_pah->evaluate_properties validate_method Validate method with selected internal standard evaluate_properties->validate_method end End: Appropriate Internal Standard Selected validate_method->end

Caption: Workflow for selecting an internal standard for this compound analysis.

References

dealing with co-eluting compounds with 2-Methylfluoranthene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of 2-Methylfluoranthene, particularly issues related to co-eluting compounds in gas chromatography-mass spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with this compound?

The most common co-eluting compounds with this compound are its structural isomers, which have the same mass-to-charge ratio (m/z) and similar chromatographic behavior. These include:

  • 1-Methylfluoranthene

  • 3-Methylfluoranthene

  • 7-Methylfluoranthene

  • 8-Methylfluoranthene

Additionally, other polycyclic aromatic hydrocarbons (PAHs) with similar boiling points and polarities may also co-elute depending on the specific chromatographic conditions.

Q2: Why is it challenging to separate this compound from its isomers?

The separation of this compound from its isomers is difficult due to their nearly identical physicochemical properties. Because they have the same molecular weight and similar structures, they often exhibit very close retention times on standard GC columns. This makes their individual quantification challenging when using mass spectrometry alone, as their mass spectra are often very similar or identical.[1]

Q3: What are the primary analytical techniques used for the analysis of this compound?

Gas chromatography-mass spectrometry (GC-MS) is the most widely used technique for the analysis of this compound and other PAHs.[1] High-resolution capillary GC columns are essential for achieving the necessary separation of these isomeric compounds. For enhanced selectivity, especially in complex matrices, GC coupled with tandem mass spectrometry (GC-MS/MS) can be employed.[2]

Q4: How can I confirm if I have a co-elution problem with this compound?

Several indicators can suggest a co-elution issue:

  • Peak Tailing or Fronting: Asymmetrical peak shapes can indicate the presence of more than one compound.

  • Broad Peaks: Unusually wide peaks may be a composite of multiple unresolved peaks.

  • Inconsistent Mass Spectra: Variations in the mass spectrum across the peak profile can suggest the presence of multiple components. Specialized software can perform mass spectral deconvolution to help identify individual compounds within an unresolved peak.

  • Shifting Retention Times: Inconsistent retention times for your target analyte across different runs could be due to varying concentrations of a co-eluting compound.

Q5: What is mass spectral deconvolution, and how can it help?

Mass spectral deconvolution is a computational technique that can separate the mass spectra of individual compounds from a single, unresolved chromatographic peak. By analyzing the subtle changes in ion ratios across the peak, deconvolution algorithms can mathematically extract the pure mass spectrum of each component, allowing for their individual identification and quantification even when they are not fully separated chromatographically.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound.

Issue: Poor resolution or complete co-elution of this compound with other isomers.

Potential Cause Troubleshooting Steps
Inappropriate GC Column The choice of the GC column's stationary phase is critical. Standard non-polar columns (e.g., 5% phenyl-methylpolysiloxane) may not provide sufficient selectivity. Solution: Utilize a specialized PAH column with a different selectivity, such as a mid-polarity phase (e.g., 50% phenyl-methylpolysiloxane like SLB PAHms) or a liquid crystalline stationary phase (e.g., LC-50).[3] The Rxi-PAH column is also specifically designed for improved separation of PAH isomers.[2][4]
Suboptimal GC Oven Temperature Program An inadequate temperature program can lead to insufficient separation. Solution: Optimize the oven temperature program. Start with a lower initial temperature and use a slower ramp rate (e.g., 5°C/min) to enhance resolution between closely eluting compounds. Introducing an isothermal hold at a temperature just below the elution temperature of the target compounds can also improve separation.
Incorrect Carrier Gas Flow Rate The linear velocity of the carrier gas affects chromatographic efficiency and resolution. Solution: Optimize the carrier gas flow rate (or linear velocity) for your column dimensions. For example, a 30 m x 0.25 mm ID column typically has an optimal helium flow rate of around 1.0-1.5 mL/min.
Improper Injection Technique Poor injection technique can lead to peak broadening and reduced resolution. Solution: Ensure a fast and reproducible injection. For splitless injections, optimize the purge activation time to ensure efficient transfer of the analytes to the column without excessive band broadening.

Quantitative Data Summary

The following table summarizes the retention times of this compound and a common co-eluting isomer on different GC stationary phases, demonstrating the impact of column selection on separation.

Compound Stationary Phase Retention Time (min) Co-eluting with 1-Methylfluoranthene? Reference
This compoundDB-5ms (non-polar)33.25Yes[3]
1-MethylfluorantheneDB-5ms (non-polar)33.25Yes[3]
This compoundSLB PAHms (mid-polarity)35.89No[3]
1-MethylfluorantheneSLB PAHms (mid-polarity)35.79No[3]
This compoundSLB-ILPAH (ionic liquid)40.12No[3]
1-MethylfluorantheneSLB-ILPAH (ionic liquid)39.98No[3]

Experimental Protocols

Detailed GC-MS/MS Protocol for the Analysis of this compound and other PAHs

This protocol is adapted from a method for the analysis of PAHs in a food matrix and is suitable for achieving good separation of this compound and its isomers.[2]

  • Instrumentation: Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS)

  • GC Column: Rxi-PAH (60 m length, 0.25 mm I.D., 0.1 μm film thickness)

  • Injection:

    • Volume: 2 µL

    • Mode: Splitless

    • Injector Temperature: 330 °C

    • Sampling Time: 2 min

  • Carrier Gas: Helium at a constant linear velocity of 40.0 cm/sec

  • Oven Temperature Program:

    • Initial Temperature: 180 °C, hold for 2 min

    • Ramp 1: 5 °C/min to 260 °C

    • Ramp 2: 15 °C/min to 350 °C, hold for 12 min

  • MS Conditions:

    • Interface Temperature: 330 °C

    • Ion Source Temperature: 230 °C

    • Measurement Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transition for Methylfluoranthenes (example):

      • Precursor Ion (m/z): 216.1

      • Product Ion (m/z): 215.1

      • Collision Energy (V): 22

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Cleanup Solid Phase Extraction (SPE) Extraction->Cleanup Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation (Rxi-PAH column) Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic Start Co-elution of this compound Suspected Check_Peak Examine Peak Shape (Asymmetry, Broadening) Start->Check_Peak Check_MS Review Mass Spectrum Across the Peak Start->Check_MS Optimize_Method Optimize GC Method Check_Peak->Optimize_Method Deconvolution Utilize Mass Spectral Deconvolution Software Check_MS->Deconvolution Change_Column Change GC Column Optimize_Method->Change_Column No Temp_Prog Adjust Temperature Program (Slower Ramp, Isothermal Hold) Optimize_Method->Temp_Prog Yes New_Column Select Column with Different Selectivity (e.g., SLB PAHms, Rxi-PAH) Change_Column->New_Column Flow_Rate Optimize Carrier Gas Flow Rate Temp_Prog->Flow_Rate Resolved Peaks Resolved Flow_Rate->Resolved New_Column->Resolved Deconvolution->Resolved

Caption: Troubleshooting logic for resolving this compound co-elution.

References

Technical Support Center: Optimization of HPLC Mobile Phase for 2-Methylfluoranthene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of High-Performance Liquid Chromatography (HPLC) mobile phases for the analysis of 2-Methylfluoranthene.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for analyzing this compound?

A1: The most common method for analyzing this compound, a polycyclic aromatic hydrocarbon (PAH), is reversed-phase HPLC (RP-HPLC). This technique typically employs a non-polar stationary phase (like a C18 column) and a polar mobile phase, which is usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

Q2: Which organic solvent is better for separating this compound: acetonitrile or methanol?

A2: Both acetonitrile and methanol can be used effectively. Acetonitrile generally has a stronger elution strength, which can lead to shorter run times.[1] Methanol, being a protic solvent, can offer different selectivity for closely related compounds like isomers.[2] The choice between the two often depends on the specific separation challenge. For instance, if this compound is co-eluting with other isomers, switching from acetonitrile to methanol (or vice versa) can alter the elution order and improve resolution.[2]

Q3: Is isocratic or gradient elution recommended for this compound analysis?

A3: For samples containing a mixture of PAHs with varying polarities, gradient elution is generally preferred. A gradient program, where the proportion of the organic solvent in the mobile phase is increased over time, allows for the efficient elution of both less retained and more retained compounds, improving peak shape and resolution across the entire chromatogram. An isocratic elution (constant mobile phase composition) may be suitable for simpler sample matrices where only this compound and compounds with very similar retention times are of interest.

Q4: How does mobile phase pH affect the analysis of this compound?

A4: this compound is a non-ionizable compound, so the pH of the mobile phase does not directly affect its retention time. However, the pH can influence the peak shape and retention of other ionizable compounds in the sample matrix, which could indirectly affect the resolution of this compound.

Q5: What are typical starting conditions for developing an HPLC method for this compound?

A5: A good starting point for method development would be a C18 column with a mobile phase consisting of a gradient of water and acetonitrile. You could begin with a linear gradient from approximately 50% acetonitrile in water to 100% acetonitrile over 20-30 minutes. The flow rate is typically set between 1.0 and 1.5 mL/min. Detection is often performed using a UV-Vis or fluorescence detector.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Problem 1: Poor Resolution Between this compound and Other Isomers (e.g., 1-Methylfluoranthene, 3-Methylfluoranthene)

Possible Causes and Solutions:

CauseRecommended Action
Inadequate Mobile Phase Selectivity 1. Change the Organic Modifier: If using acetonitrile, switch to methanol, or vice versa. The different solvent properties can alter the elution order and improve separation.[2] 2. Optimize the Gradient: A shallower gradient (slower increase in organic solvent concentration) can enhance the resolution of closely eluting peaks. Try decreasing the rate of change of the organic solvent in the region where the isomers elute.
Inefficient Column 1. Use a Specialized PAH Column: Columns specifically designed for PAH analysis often provide better shape selectivity for isomers. 2. Check Column Performance: Ensure the column is not old or contaminated, which can lead to peak broadening and poor resolution.
Suboptimal Temperature Adjust Column Temperature: Increasing the column temperature can sometimes improve efficiency and resolution. However, in some cases, a lower temperature may enhance selectivity. Experiment with a range of temperatures (e.g., 25°C to 40°C).
Problem 2: Peak Tailing for this compound

Possible Causes and Solutions:

CauseRecommended Action
Secondary Interactions with Stationary Phase 1. Use a High-Purity Silica (B1680970) Column: Older columns or those with lower purity silica can have active silanol (B1196071) groups that cause peak tailing for some compounds. 2. Mobile Phase Additive: While not typically necessary for non-polar PAHs, a small amount of a competing base (e.g., triethylamine) can be added to the mobile phase in problematic cases, but this is less common for PAHs.
Column Overload Reduce Injection Volume or Sample Concentration: Injecting too much sample can lead to peak distortion. Dilute the sample or reduce the injection volume.
Extra-Column Volume Minimize Tubing Length: Ensure the tubing connecting the injector, column, and detector is as short and narrow as possible to prevent peak broadening.
Problem 3: Unstable Baseline

Possible Causes and Solutions:

CauseRecommended Action
Mobile Phase Issues 1. Degas the Mobile Phase: Dissolved gases in the mobile phase can cause baseline noise. Use an online degasser or degas solvents before use by sonication or helium sparging. 2. Use High-Purity Solvents: Impurities in the mobile phase solvents can lead to a noisy or drifting baseline. Use HPLC-grade solvents. 3. Ensure Proper Mixing: If preparing the mobile phase online, ensure the pump's mixer is functioning correctly. For offline mixing, ensure the solvents are thoroughly mixed.
Detector Issues 1. Detector Lamp Aging: A failing detector lamp can cause baseline instability. Check the lamp's energy output and replace it if necessary. 2. Contaminated Flow Cell: Clean the detector flow cell according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: General Purpose Gradient Method for this compound

This protocol provides a starting point for the analysis of this compound in a mixture of PAHs.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Water (HPLC-grade)

  • Mobile Phase B: Acetonitrile (HPLC-grade)

  • Gradient Program:

    Time (min) % A (Water) % B (Acetonitrile)
    0.0 50 50
    20.0 0 100
    25.0 0 100
    25.1 50 50

    | 30.0 | 50 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm or Fluorescence (Excitation: 270 nm, Emission: 410 nm)

Protocol 2: Method Optimization for Isomer Resolution

This protocol is designed to improve the separation of this compound from its isomers.

  • Initial Analysis: Perform an initial analysis using the General Purpose Gradient Method (Protocol 1).

  • Solvent Substitution: If co-elution is observed, prepare a mobile phase with methanol instead of acetonitrile and run the same gradient program. Compare the chromatograms to see if the selectivity has improved.

  • Gradient Modification: Based on the initial chromatogram, identify the approximate retention time of the methylfluoranthene isomers. Modify the gradient to be shallower in this region. For example, if the isomers elute between 15 and 17 minutes, you could modify the gradient to have a slower increase in the organic solvent from 12 to 20 minutes.

  • Flow Rate and Temperature Adjustment: Once a promising mobile phase and gradient have been identified, further fine-tune the separation by making small adjustments to the flow rate (e.g., ± 0.2 mL/min) and column temperature (e.g., ± 5°C) to maximize resolution.

Visualizations

HPLC_Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_solutions Optimization Steps cluster_end Outcome start Initial Chromatogram problem Poor Resolution of This compound? start->problem change_solvent Switch Organic Solvent (Acetonitrile <=> Methanol) problem->change_solvent Yes end_node Optimized Separation problem->end_node No modify_gradient Adjust Gradient Slope change_solvent->modify_gradient optimize_temp Optimize Temperature modify_gradient->optimize_temp optimize_temp->end_node

Caption: Troubleshooting workflow for optimizing the separation of this compound.

Mobile_Phase_Optimization_Logic cluster_parameters Key Mobile Phase Parameters cluster_effects Impact on Chromatography organic_solvent Organic Solvent (Acetonitrile vs. Methanol) selectivity Selectivity (α) (Peak Spacing) organic_solvent->selectivity Alters gradient Gradient Profile (Slope and Duration) retention Retention Time (tR) gradient->retention Controls resolution Resolution (Rs) (Overall Separation) gradient->resolution Affects additives Additives (e.g., Buffers - less common for PAHs) additives->selectivity Can influence selectivity->resolution retention->resolution

Caption: Logical relationships in mobile phase optimization for HPLC.

References

minimizing contamination in trace analysis of 2-Methylfluoranthene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the trace analysis of 2-Methylfluoranthene.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My analytical blanks are showing significant peaks corresponding to this compound. What are the potential sources of this contamination?

A1: High blank levels for this compound, a Polycyclic Aromatic Hydrocarbon (PAH), are a common issue in trace analysis. Potential sources of contamination are widespread and can be introduced at multiple stages of the analytical workflow. These sources can be broadly categorized as environmental, procedural, or reagent-based.

  • Environmental Contamination: PAHs are products of incomplete combustion and are ubiquitous in the environment.[1][2] Laboratory air can be a significant source, with PAHs adsorbing onto dust particles and surfaces.[3][4] Common sources include vehicle exhaust, industrial emissions, and even smoke from cooking or cigarettes.[1]

  • Procedural Contamination: Contamination can be introduced during sample collection, preparation, and analysis. This includes:

    • Glassware and Labware: Improperly cleaned glassware, plasticware, and pipette tips can leach or transfer contaminants.[4][5][6]

    • Personnel: Analysts can inadvertently introduce contamination through gloves, clothing, or skin.[6]

    • Cross-Contamination: Carryover from highly concentrated samples can contaminate subsequent analyses.[7]

  • Reagent and Solvent Contamination: The purity of solvents, reagents, and water is critical in trace analysis.[6][8] Impurities in these materials can introduce significant background levels of the analyte.[6]

Q2: What is the first step I should take to troubleshoot high blank values?

A2: A systematic approach is crucial to identifying the source of contamination. Begin by analyzing a series of blanks to isolate different stages of your analytical process. This will help you pinpoint where the contamination is being introduced.[7]

  • Reagent Blank: This blank consists only of the final solvent used to reconstitute your sample before injection. A contaminated reagent blank points to impurities in your solvent.[9]

  • Procedural Blank: This blank includes all reagents and solvents used in your sample preparation procedure, carried through the entire process without the sample matrix. If the procedural blank is contaminated, but the reagent blank is clean, the source of contamination lies within your reagents or the preparation steps.[9][10]

  • Instrument Blank: This involves injecting a clean, high-purity solvent directly into the instrument. A contaminated instrument blank suggests a problem with the analytical instrument itself, such as a contaminated injector, column, or detector.[7]

Q3: My procedural blanks are clean, but my samples show unexpectedly high levels of this compound. What could be the cause?

A3: If your procedural blanks are consistently clean, the contamination is likely being introduced during sample collection or from the sample matrix itself.[7] Consider the following possibilities:

  • Sample Collection and Storage: The containers used for sample collection and storage may not be adequately cleaned or may be leaching contaminants. Ensure that sample containers are certified as trace element-free or have been rigorously cleaned.[4]

  • Matrix Interferences: The sample matrix itself may contain interfering compounds that co-elute with this compound, leading to an artificially high signal. Matrix effects can be a significant issue in complex samples.[9] Consider implementing more selective sample preparation techniques, such as Solid-Phase Extraction (SPE), to remove interfering components.[11][12]

  • Carryover: If you are analyzing samples with a wide range of concentrations, carryover from a highly concentrated sample can affect subsequent injections. Implement a rigorous rinsing procedure for your autosampler and injection port between samples.[7]

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Trace Analysis

This protocol is designed to minimize carbon-based contamination on glassware used for the trace analysis of PAHs like this compound.[13]

  • Initial Wash: For new glassware, or glassware that has been used for other analyses, first wash with a laboratory-grade, phosphate-free detergent and hot tap water.[7][13]

  • Solvent Rinse: Rinse the glassware thoroughly with a high-purity solvent such as acetone (B3395972) or hexane (B92381) to remove any organic residues.

  • Acid Soak: Soak all glassware in a dilute (e.g., 0.5% - 10%) nitric acid solution for a minimum of 8 hours, or overnight.[4][13][14] This step is crucial for removing trace metals and other inorganic contaminants.

  • Deionized Water Rinse: Rinse the glassware profusely (at least 4-5 times) with deionized water.[13]

  • Ultrapure Water Final Rinse: Perform a final rinse (minimum of 5 times) with high-purity, reagent-grade water.[8][13] The quality of the final rinse water is critical.[5]

  • Drying: Dry the glassware in a clean oven or by air-drying in a dust-free environment. Avoid using paper towels or cloths that could introduce fibers or other contaminants.

  • Storage: Store the cleaned glassware covered with aluminum foil (that has been pre-cleaned with solvent) in a clean, designated area to prevent re-contamination from the laboratory air.[3][13]

Protocol 2: Sample Preparation Using Solid-Phase Extraction (SPE)

SPE is a selective sample preparation technique that can help to isolate this compound from a complex matrix and reduce interferences.[11][15]

  • Cartridge Conditioning: Condition the SPE cartridge (e.g., C18) by passing a specified volume of a conditioning solvent (e.g., methanol) through it, followed by an equilibration solvent (e.g., ultrapure water). This activates the stationary phase.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate. The analytes of interest will be retained on the sorbent.

  • Washing: Wash the cartridge with a weak solvent to remove any weakly bound interfering compounds.

  • Elution: Elute the target analyte, this compound, from the cartridge using a small volume of a strong solvent (e.g., acetonitrile (B52724) or a mixture of solvents).

  • Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent for analysis.

Data Presentation

Table 1: Common Sources of this compound Contamination and Mitigation Strategies

Contamination SourcePotential ContaminantsMitigation Strategy
Laboratory Air PAHs from combustion sources (e.g., vehicle exhaust, industrial emissions)[1][2]Work in a clean, well-ventilated area, preferably a fume hood or a dedicated clean room.[4] Minimize exposure of samples and solvents to the air.[3]
Solvents & Reagents Impurities in solvents, acids, and water[6]Use high-purity, trace-analysis grade solvents and reagents.[6] Prepare fresh reagents and test for blanks regularly.[7]
Glassware & Labware Residual organic compounds, leached plasticizers[4][6]Implement a rigorous glassware cleaning protocol.[13] Use glass or Teflon containers where possible.[14] Pre-rinse all labware with high-purity solvent.
Personnel Phthalates from gloves, fibers from clothing, skin oils[6]Wear nitrile gloves (tested for low phthalate (B1215562) content), lab coats, and hair coverings.[6] Practice good laboratory hygiene.
Instrumentation Carryover from previous samples, contaminated injector liners or septa[7]Implement a thorough cleaning and bake-out procedure for the GC or LC system.[7] Run solvent blanks between samples to check for carryover.

Visualizations

Contamination_Troubleshooting_Workflow cluster_start Start Troubleshooting cluster_analysis Isolate the Source cluster_remedy Implement Corrective Actions cluster_end Verification start High Blank Detected for this compound reagent_blank Analyze Reagent Blank start->reagent_blank procedural_blank Analyze Procedural Blank reagent_blank->procedural_blank If clean solvent Source: Solvent Action: Use higher purity solvent reagent_blank->solvent If contaminated instrument_blank Analyze Instrument Blank procedural_blank->instrument_blank If clean reagents Source: Reagents/Procedure Action: Check reagent purity, review handling procedures procedural_blank->reagents If contaminated instrument Source: Instrument Action: Clean injector, column, etc. instrument_blank->instrument If contaminated verify Re-analyze Blanks instrument_blank->verify If clean (Suspect sample-specific issue) solvent->verify reagents->verify instrument->verify pass Contamination Resolved verify->pass Blanks are clean fail Contamination Persists (Re-evaluate) verify->fail Blanks are still contaminated fail->start

Caption: A systematic workflow for troubleshooting high blank contamination in trace analysis.

Contamination_Pathways cluster_sources Primary Contamination Sources cluster_vectors Contamination Vectors cluster_result Analytical Result lab_air Laboratory Air (PAHs, Dust) glassware Glassware & Labware lab_air->glassware sample_prep Sample Preparation (Extraction, Concentration) lab_air->sample_prep personnel Personnel (Gloves, Clothing) personnel->glassware personnel->sample_prep reagents Reagents & Solvents (Impurities) reagents->sample_prep instrument Analytical Instrument reagents->instrument Mobile Phase glassware->sample_prep final_sample Final Sample for Analysis sample_prep->final_sample instrument->final_sample Carryover

Caption: Potential pathways for the introduction of contaminants during trace analysis.

References

quality control measures for 2-Methylfluoranthene analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of 2-Methylfluoranthene.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges associated with this compound analysis?

A1: The main challenges in analyzing this compound, a polycyclic aromatic hydrocarbon (PAH), include its potential for co-elution with other isomers, matrix interference from complex samples, and the need for high sensitivity to detect low concentrations in environmental and biological samples.[1] The separation of isomers like benzo[b]fluoranthene, benzo[j]fluoranthene, and benzo[k]fluoranthene (B33198) is particularly challenging due to their similar structures and mass-to-charge ratios, making them indistinguishable by mass spectrometry (MS) alone and requiring effective chromatographic separation.[1]

Q2: Which analytical techniques are most suitable for the determination of this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) are the most common and effective techniques for the analysis of PAHs, including this compound.[1] GC-MS offers high separation efficiency and is a well-established technique for PAH analysis.[2] HPLC-FLD provides enhanced selectivity and sensitivity for fluorescent PAHs.[1]

Q3: What is the molecular weight and primary mass spectral peak for this compound?

A3: The molecular weight of this compound is 216.28 g/mol .[3] In its electron ionization mass spectrum, the most abundant peak (base peak) is typically the molecular ion at a mass-to-charge ratio (m/z) of 216.[2]

Q4: How can I ensure the quality and reliability of my this compound analysis results?

A4: Implementing a robust quality control (QC) program is essential. This should include the regular analysis of method blanks, laboratory control samples, and matrix spikes.[4] Calibration curves with a minimum of three concentration levels should be established to demonstrate linearity (r² ≥ 0.99).[4] The use of certified reference materials (CRMs) is also recommended to validate the accuracy and precision of the method.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Chromatography Issues
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Active sites on the GC liner or column.- Incompatible solvent for sample dissolution.- Column contamination or degradation.- Use a deactivated GC inlet liner and a high-quality, PAH-specific column.- Dissolve samples in a solvent compatible with the mobile phase (HPLC) or initial GC oven conditions.- Bake out the GC column or flush the HPLC column with a strong solvent. If the problem persists, replace the column.
Inconsistent Retention Times - Fluctuations in oven temperature (GC) or mobile phase composition/flow rate (HPLC).- Leaks in the system.- Ensure the GC oven is properly calibrated and the HPLC pump is delivering a consistent flow rate and composition.- Perform a leak check of the entire system, including fittings and septa.
Poor Resolution of Isomers - Inappropriate GC or HPLC column.- Suboptimal temperature program (GC) or mobile phase gradient (HPLC).- Utilize a specialized PAH column known for resolving isomers (e.g., certain phenyl-arylene or liquid crystalline stationary phases for GC).[5]- Optimize the GC oven temperature ramp rate (a slower ramp often improves separation) or the HPLC mobile phase gradient to enhance the separation of target compounds.[5]
Mass Spectrometry Issues
Problem Potential Cause Troubleshooting Steps
Low Signal Intensity - Contaminated ion source.- Inefficient ionization.- Mass spectrometer not tuned correctly.- Clean the ion source according to the manufacturer's instructions. Consider using a system with a self-cleaning ion source if analyzing complex matrices.[6]- Optimize ionization parameters.- Tune the mass spectrometer according to the manufacturer's recommendations.
High Background Noise - Contaminated carrier gas or mobile phase.- Column bleed.- Leaks in the MS vacuum system.- Use high-purity carrier gas and HPLC-grade solvents.- Condition the GC column properly.- Check for leaks in the vacuum system.
Inconsistent Ion Ratios - Matrix interference affecting fragmentation.- Incorrect collision energy (for MS/MS).- Improve sample cleanup to remove interfering matrix components.- Optimize the collision energy to ensure consistent fragmentation patterns.
Sample Preparation Issues
Problem Potential Cause Troubleshooting Steps
Low Analyte Recovery - Incomplete extraction from the sample matrix.- Analyte loss during solvent evaporation or cleanup steps.- Optimize the extraction solvent and technique (e.g., sonication time, temperature).- Use a gentle stream of nitrogen for solvent evaporation and avoid excessive drying.- Evaluate the efficiency of the cleanup step; consider alternative sorbents for solid-phase extraction (SPE).
High Matrix Effects (Ion Suppression or Enhancement) - Co-elution of matrix components with the analyte.- Enhance the sample cleanup procedure. Techniques like solid-phase extraction (SPE) with appropriate sorbents (e.g., Florisil, silica) can be effective.[7]- Dilute the sample extract, if sensitivity allows.- Use matrix-matched calibration standards or an isotopically labeled internal standard.

Quantitative Data Summary

The following tables summarize typical performance data for PAH analysis methods.

Table 1: Typical Recovery Rates for PAHs in Soil and Water Samples

AnalyteMatrixFortification LevelAverage Recovery (%)
PAHs (general)Soil10-50 ng/g86.7 - 116.2[7]
PAHs (general)Seafood50 ng/g~70-110 (varies by analyte)

Table 2: Typical Limits of Detection (LOD) and Quantification (LOQ) for PAHs

TechniqueMatrixLODLOQ
GC-MS (SIM)Food0.017 - 0.323 pg/µL-
GC-MS/MS (MRM)Food0.011 - 0.134 pg/µL-
HPLC-FLDSeafood0.0006 - 0.174 µg/kg0.002 - 0.580 µg/kg

Experimental Protocols

Protocol 1: Quality Control Sample Preparation
  • Method Blank: An aliquot of a clean, analyte-free matrix (e.g., certified clean sand for soil analysis, or HPLC-grade water) is carried through the entire analytical procedure, including extraction, cleanup, and analysis. This is used to assess for contamination introduced during the process.

  • Laboratory Control Sample (LCS): A clean matrix is spiked with a known concentration of this compound and other target PAHs from a certified reference standard. The LCS is processed and analyzed alongside the samples to evaluate the accuracy of the method.

  • Matrix Spike (MS) and Matrix Spike Duplicate (MSD): Two aliquots of a chosen field sample are spiked with a known concentration of the analytes. The recovery of the spiked analytes is used to assess the effect of the sample matrix on the analytical method. The relative percent difference between the MS and MSD provides a measure of method precision.[4]

Protocol 2: GC-MS Analysis of this compound in Soil (Adapted from general PAH methods)
  • Sample Extraction (Accelerated Solvent Extraction - ASE):

    • Mix 10g of the soil sample with a drying agent like anhydrous sodium sulfate.

    • Place the mixture in an ASE cell.

    • Extract with a 1:1 (v/v) mixture of methylene (B1212753) chloride and acetone (B3395972) at 100°C.[7]

    • Perform two static extraction cycles.[7]

  • Extract Concentration:

    • Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

    • Perform a solvent exchange to a suitable solvent for GC injection (e.g., hexane).

  • GC-MS Parameters:

    • GC Column: A PAH-specific column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

    • Oven Program: 60°C (hold for 2 min), ramp at 25°C/min to 160°C (hold for 1 min), then ramp at 6°C/min to 300°C (hold for 8 min).[7]

    • Injector: Splitless mode at 280°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Parameters:

      • Ion Source Temperature: 230°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Ions to Monitor for this compound: m/z 216 (quantification), 215, 214 (qualifiers).

Protocol 3: HPLC-FLD Analysis of this compound in Water (Adapted from general PAH methods)
  • Sample Extraction (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by HPLC-grade water.

    • Pass 1 L of the water sample through the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the PAHs with a suitable solvent like acetonitrile (B52724) or methylene chloride.

  • Extract Concentration:

    • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

  • HPLC-FLD Parameters:

    • HPLC Column: A C18 column designed for PAH analysis (e.g., Zorbax Eclipse PAH, 4.6 x 50 mm, 1.8 µm).[4]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient might start at 60% B, increasing to 100% B over 20 minutes.

    • Flow Rate: 0.8 mL/min.[4]

    • Fluorescence Detection:

      • Excitation Wavelength: 260 nm.[4]

      • Emission Wavelengths: Programmed to switch for optimal detection of different PAHs. For this compound, a wavelength around 420 nm would be a good starting point, but should be optimized.[4]

Visualizations

TroubleshootingWorkflow start Analytical Problem (e.g., Poor Peak Shape, Low Recovery) check_system Check Instrument Performance (e.g., Blanks, Tuning) start->check_system system_ok System OK? check_system->system_ok check_method Review Analytical Method (e.g., Column, Temperatures) method_ok Method Appropriate? check_method->method_ok check_prep Evaluate Sample Preparation (e.g., Extraction, Cleanup) prep_ok Prep Efficient? check_prep->prep_ok system_ok->check_method Yes troubleshoot_system Perform Maintenance (e.g., Clean Source, Replace Septum) system_ok->troubleshoot_system No method_ok->check_prep Yes optimize_method Optimize Parameters (e.g., Temp Program, Gradient) method_ok->optimize_method No optimize_prep Improve Cleanup/Extraction (e.g., New SPE Sorbent) prep_ok->optimize_prep No end Problem Resolved prep_ok->end Yes troubleshoot_system->check_system optimize_method->check_method optimize_prep->check_prep

Caption: A general workflow for troubleshooting analytical issues.

QC_Relationship cluster_method_performance Method Performance cluster_qc_samples Quality Control Samples cluster_data_validation Data Validation Accuracy Accuracy Precision Precision Blank Matrix Spike / Matrix Spike Duplicate Contamination Contamination Blank->Contamination LCS Matrix Spike / Matrix Spike Duplicate Recovery Recovery LCS->Recovery MS_MSD Matrix Spike / Matrix Spike Duplicate MS_MSD->Recovery Contamination->Accuracy Recovery->Accuracy Recovery->Precision

Caption: Relationship between QC samples and data validation parameters.

References

Validation & Comparative

Comparative Toxicity of 2-Methylfluoranthene and 3-Methylfluoranthene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of 2-Methylfluoranthene (2-MeFA) and 3-Methylfluoranthene (B47718) (3-MeFA), two isomeric polycyclic aromatic hydrocarbons (PAHs). The information presented herein is based on available experimental data to assist in risk assessment and future research endeavors.

Executive Summary

This compound and 3-Methylfluoranthene, despite their structural similarity, exhibit distinct toxicological profiles, particularly concerning their carcinogenic and mutagenic potential. Experimental evidence indicates that 2-MeFA is a more potent tumorigenic agent than 3-MeFA in rodent models. This difference in toxicity is attributed to their distinct metabolic activation pathways, which lead to the formation of different ultimate carcinogenic metabolites. While 2-MeFA is primarily activated through the dihydrodiol epoxide pathway, 3-MeFA is metabolized via benzylic hydroxylation.

Quantitative Toxicity Data

The following table summarizes the key quantitative data from comparative toxicological studies of this compound and 3-Methylfluoranthene.

Toxicological EndpointThis compound (2-MeFA)3-Methylfluoranthene (3-MeFA)Reference
Tumorigenicity in Newborn CD-1 Mice (17.3 µmol dose) [1]
Lung Tumor Incidence65-96%Not statistically significant[1]
Lung Tumor Multiplicity (tumors/mouse)3.04 - 3.94Not statistically significant[1]
Liver Tumor Incidence (males)SignificantSignificant[1]
Relative Tumorigenic Potency (Liver)≥ Fluoranthene<< Fluoranthene[1]
Mutagenicity (Ames Test - S. typhimurium TA100)
Major Mutagenic Metabolite4,5-dihydro-4,5-dihydroxy-2-methylfluoranthene3-hydroxymethylfluoranthene

Experimental Protocols

Newborn Mouse Tumorigenicity Assay

A comparative bioassay was performed to determine the relative tumorigenic activity of 2-MeFA and 3-MeFA in newborn CD-1 mice.[1]

  • Test Animals: Newborn CD-1 mice.

  • Administration: Intraperitoneal (i.p.) injection of the test compounds dissolved in a suitable vehicle.

  • Dosage: Doses of 3.46 and 17.3 µmol of each compound were administered.

  • Duration: The study was terminated when the mice reached one year of age.

  • Endpoint: The incidence and multiplicity of lung and liver tumors were determined and statistically analyzed.

Ames Test (Bacterial Reverse Mutation Assay)

The mutagenicity of the metabolites of 2-MeFA and 3-MeFA was evaluated using the Ames test with the Salmonella typhimurium strain TA100.

  • Metabolic Activation: The compounds were incubated with a liver homogenate (S9 fraction) from Aroclor-pretreated rats to simulate mammalian metabolism.

  • Test System: Salmonella typhimurium strain TA100, which is sensitive to base-pair substitution mutagens.

  • Procedure: The bacterial strain was exposed to the metabolites of the test compounds.

  • Endpoint: The number of revertant colonies (his+ revertants) was counted to determine the mutagenic potential of the metabolites.

Mandatory Visualizations

Metabolic Activation Pathways

The differing toxicities of 2-MeFA and 3-MeFA are largely attributed to their distinct metabolic activation pathways.

metabolic_pathways cluster_2MeFA This compound Pathway cluster_3MeFA 3-Methylfluoranthene Pathway 2-MeFA 2-MeFA Epoxide Epoxide 2-MeFA->Epoxide CYP450s Dihydrodiol 4,5-dihydro-4,5-dihydroxy- This compound Epoxide->Dihydrodiol Epoxide Hydrolase Diol-Epoxide Ultimate Carcinogen (Diol-Epoxide) Dihydrodiol->Diol-Epoxide CYP450s DNA Adducts_2 DNA Adducts Diol-Epoxide->DNA Adducts_2 3-MeFA 3-MeFA Hydroxymethyl 3-hydroxymethylfluoranthene 3-MeFA->Hydroxymethyl CYP450s (Benzylic Hydroxylation) Sulfate_Ester Reactive Sulfate Ester Hydroxymethyl->Sulfate_Ester Sulfotransferases DNA Adducts_3 DNA Adducts Sulfate_Ester->DNA Adducts_3 experimental_workflow Start Start Animal_Model Newborn CD-1 Mice Start->Animal_Model Dosing I.P. Injection of 2-MeFA or 3-MeFA (3.46 & 17.3 µmol) Animal_Model->Dosing Observation 1-Year Observation Period Dosing->Observation Necropsy Necropsy and Tissue Collection Observation->Necropsy Analysis Histopathological Analysis of Lung and Liver Tissues Necropsy->Analysis Endpoint Tumor Incidence & Multiplicity Data Analysis->Endpoint

References

Unraveling the Carcinogenic Potential of Methylfluoranthene Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the carcinogenic potential of methylfluoranthene isomers, focusing on 2-methylfluoranthene and 3-methylfluoranthene (B47718). The information is supported by experimental data from peer-reviewed studies to aid in research and risk assessment. Due to a lack of available carcinogenicity data from animal bioassays in the reviewed literature, 1-methylfluoranthene (B47727) is not included in the direct tumorigenicity comparison.

Comparative Analysis of Tumorigenic Activity

A key study by LaVoie et al. (1994) investigated the tumorigenic activity of this compound (2-MFA) and 3-methylfluoranthene (3-MFA), alongside the parent compound fluoranthene (B47539) (FA), in a newborn CD-1 mouse bioassay. The study revealed significant differences in the carcinogenic potential of these isomers.[1]

Data Summary

The following table summarizes the key quantitative findings from the LaVoie et al. (1994) study, providing a clear comparison of the tumorigenic effects of 2-MFA and 3-MFA at a total dose of 17.3 µmol per mouse.

CompoundTarget OrganTumor Incidence (%) - MaleTumor Incidence (%) - FemaleTumor Multiplicity (tumors/mouse) - MaleTumor Multiplicity (tumors/mouse) - Female
This compound Lung96883.943.04
Liver96383.540.46
3-Methylfluoranthene Lung15180.150.22
Liver6991.150.09
Fluoranthene (Parent Compound) Lung65771.122.45
Liver87122.520.12
Vehicle Control (DMSO) Lung12-1412-140.15-0.170.15-0.17
Liver15-224-50.15-0.220.04-0.05

Data sourced from LaVoie et al., 1994.[1]

Key Observations:

  • This compound demonstrated significant tumorigenic activity in both the lungs and liver of male and female newborn mice.[1] It induced a high incidence and multiplicity of lung and liver tumors.[1]

  • 3-Methylfluoranthene was found to be substantially less carcinogenic than 2-MFA.[1] It did not produce a statistically significant increase in lung tumors and had a weaker effect on the liver compared to 2-MFA.[1]

  • The parent compound, Fluoranthene , exhibited moderate tumorigenicity in the liver of male mice and in the lungs of both sexes.[1]

Experimental Protocols

The primary study cited for the tumorigenicity data utilized a newborn mouse bioassay. This model is recognized for its sensitivity in detecting the carcinogenic potential of polycyclic aromatic hydrocarbons (PAHs).

Newborn CD-1 Mouse Tumorigenicity Bioassay (based on LaVoie et al., 1994)
  • Animal Model: Newborn CD-1 mice (male and female).

  • Test Compounds: this compound, 3-Methylfluoranthene, and Fluoranthene.

  • Vehicle: Dimethyl sulfoxide (B87167) (DMSO).

  • Dosage and Administration: The compounds were administered to newborn mice within 24 hours of birth. The total dose of 17.3 µmol per mouse was divided into three injections given on days 1, 8, and 15 of life.

  • Study Duration: The bioassay was terminated when the mice reached one year of age.

  • Endpoint Analysis: At necropsy, the lungs and livers were examined for the presence of tumors. The number of tumors per organ (tumor multiplicity) and the percentage of animals with tumors (tumor incidence) were recorded. Tissues were histopathologically examined to confirm tumor types.

Metabolic Activation Pathways

The differing carcinogenic potentials of methylfluoranthene isomers are attributed to their distinct metabolic activation pathways. Carcinogenicity of PAHs is often dependent on their metabolic conversion to reactive intermediates that can bind to DNA, forming DNA adducts and initiating carcinogenesis.

  • This compound: The proposed metabolic activation of 2-MFA proceeds through the formation of a "bay-region" dihydrodiol epoxide. This pathway involves the enzymatic formation of a dihydrodiol, which is then further epoxidized to a highly reactive diol epoxide that can covalently bind to DNA.

  • 3-Methylfluoranthene: In contrast, the metabolic activation of 3-MFA is thought to primarily occur via hydroxylation of the methyl group, forming a hydroxymethyl metabolite. This metabolite can then be further conjugated, for example, with sulfate, to form a reactive ester that can also bind to DNA.

The "bay-region" diol epoxide pathway, as seen with 2-MFA, is often associated with potent carcinogenicity for many PAHs.

G cluster_2MFA This compound Activation cluster_3MFA 3-Methylfluoranthene Activation MFA2 This compound Dihydrodiol2 Dihydrodiol Intermediate MFA2->Dihydrodiol2 Metabolism DiolEpoxide2 "Bay-Region" Diol Epoxide (Highly Reactive) Dihydrodiol2->DiolEpoxide2 Epoxidation DNA_Adducts2 DNA Adducts DiolEpoxide2->DNA_Adducts2 Tumor_Initiation2 Tumor Initiation DNA_Adducts2->Tumor_Initiation2 MFA3 3-Methylfluoranthene Hydroxymethyl3 Hydroxymethyl Metabolite MFA3->Hydroxymethyl3 Hydroxylation Reactive_Ester3 Reactive Ester (e.g., Sulfate Ester) Hydroxymethyl3->Reactive_Ester3 Conjugation DNA_Adducts3 DNA Adducts Reactive_Ester3->DNA_Adducts3 Tumor_Initiation3 Tumor Initiation DNA_Adducts3->Tumor_Initiation3

References

Validation of 2-Methylfluoranthene as a Petrogenic Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Methylfluoranthene and other established petrogenic biomarkers used in the forensic identification of oil spills and petroleum contamination. The information presented is supported by experimental data and established analytical protocols to assist researchers in selecting the most appropriate biomarkers for their specific applications.

Introduction to Petrogenic Biomarkars

Petrogenic biomarkers are complex organic compounds found in petroleum that are derived from biological precursors. These molecular fossils are invaluable in environmental forensics as they retain a chemical signature unique to the source oil. Ideal petrogenic biomarkers are resistant to environmental weathering processes such as evaporation, dissolution, and microbial degradation, allowing for the reliable identification and correlation of spilled oil with its source, even after considerable time in the environment. Key classes of petrogenic biomarkers include hopanes, steranes, and various polycyclic aromatic hydrocarbons (PAHs), including their alkylated homologues.

This compound: A Validated PAH Biomarker

This compound, a methylated polycyclic aromatic hydrocarbon (MPAH), has been validated as a reliable petrogenic biomarker for oil spill source identification. Its inclusion in diagnostic ratios within internationally recognized technical reports, such as CEN/TR 15522-2:2012, underscores its utility in environmental forensics.

Key Characteristics of this compound:
  • Source Specificity: The relative abundance of this compound and its isomers can vary between different crude oils, providing a characteristic fingerprint for source identification.

  • Resistance to Weathering: While susceptible to weathering to some extent, this compound is generally more resistant than lower molecular weight PAHs. Its degradation rate relative to other PAHs can provide insights into the extent of weathering.

  • Analytical Detectability: It is readily detectable and quantifiable using standard laboratory techniques such as gas chromatography-mass spectrometry (GC-MS).

Comparison with Alternative Petrogenic Biomarkers

The selection of a petrogenic biomarker depends on several factors, including the type of oil, the environmental conditions, and the analytical capabilities available. This section compares this compound with other widely used petrogenic biomarkers.

Hopanes and Steranes: The Gold Standard

Hopanes and steranes are saturated cyclic hydrocarbons that are considered the gold standard for oil spill fingerprinting due to their high resistance to weathering.

  • Advantages over this compound: Hopanes and steranes are significantly more resistant to biodegradation and photo-oxidation than PAHs, including this compound. This makes them particularly useful for identifying highly weathered oil samples.

  • Disadvantages: The analysis of hopanes and steranes can be more complex and may not be as effective for distinguishing between very similar crude oils.

Other Methylated PAHs

Other methylated PAHs, such as methylphenanthrenes and methyldibenzothiophenes, are also used as diagnostic biomarkers.

  • Comparative Performance: The relative ratios of different MPAH isomers, including those of fluoranthene (B47539) and pyrene, provide a powerful tool for source differentiation. The choice of which MPAH to use often depends on the specific composition of the oils being investigated.

Table 1: Comparison of Petrogenic Biomarker Characteristics

Biomarker ClassResistance to WeatheringSource SpecificityAnalytical MethodKey Diagnostic Ratios
This compound Moderate to HighGoodGC-MS, GC-MS/MSDR-2MFL/4-MPy
Hopanes Very HighExcellentGC-MS (m/z 191)C29/C30 Hopane, Ts/Tm
Steranes Very HighExcellentGC-MS (m/z 217)C27/C29 Steranes, Diasterane/Sterane
Methylphenanthrenes Moderate to HighGoodGC-MS, GC-MS/MSMPI-1, MPI-2
Methyldibenzothiophenes Moderate to HighGoodGC-MS, GC-MS/MSMDR

Experimental Protocols

Accurate quantification of petrogenic biomarkers is crucial for reliable source identification. The following section outlines a typical experimental protocol for the analysis of this compound in environmental samples.

Sample Preparation and Extraction
  • Sample Collection: Collect sediment or water samples from the contaminated site.

  • Extraction:

    • For sediment samples, perform Soxhlet extraction or accelerated solvent extraction (ASE) with a suitable solvent mixture (e.g., dichloromethane:acetone).

    • For water samples, use liquid-liquid extraction with a non-polar solvent like dichloromethane.

  • Fractionation: The crude extract is fractionated using column chromatography (e.g., silica (B1680970) gel) to separate aliphatic, aromatic, and polar compounds. The aromatic fraction containing this compound is collected.

  • Concentration: The aromatic fraction is concentrated under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis.

GC-MS Analysis for this compound

A gas chromatograph coupled with a mass spectrometer (GC-MS) is the standard instrument for the analysis of this compound.

Table 2: Typical GC-MS Parameters for this compound Analysis

ParameterSetting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature280 °C
Oven Program60 °C (hold 2 min), ramp to 300 °C at 6 °C/min, hold 15 min
Carrier GasHelium at a constant flow of 1.2 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)216 (quantification), 215 (confirmation)
Dwell Time100 ms

Data Presentation and Interpretation

The quantitative data obtained from GC-MS analysis is used to calculate diagnostic ratios. These ratios are then compared between the spilled oil and potential source oils. A close match in the diagnostic ratios provides strong evidence for a common origin.

Table 3: Example Diagnostic Ratios for Oil Spill Source Identification

Diagnostic RatioFormulaTypical Petrogenic Value
This compound/4-Methylpyrene [this compound] / [4-Methylpyrene]Varies by source
C29/C30 Hopane [17α(H),21β(H)-29-Homohopane] / [17α(H),21β(H)-Hopane]Varies by source
Pristane/Phytane [Pristane] / [Phytane]>1 for terrestrial input, <1 for marine input

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Environmental Sample (Sediment/Water) Extraction Solvent Extraction Sample->Extraction Fractionation Column Chromatography (Silica Gel) Extraction->Fractionation Concentration Solvent Evaporation Fractionation->Concentration GCMS GC-MS Analysis (SIM Mode) Concentration->GCMS Quantification Quantification of This compound GCMS->Quantification Ratio Calculation of Diagnostic Ratios Quantification->Ratio Comparison Source Correlation Ratio->Comparison

Caption: Experimental workflow for the analysis of this compound.

Logical Relationship of Biomarker Classes

G Petroleum Petroleum Hydrocarbons Biomarkers Petrogenic Biomarkers Petroleum->Biomarkers Saturates Saturated Hydrocarbons Biomarkers->Saturates Aromatics Aromatic Hydrocarbons Biomarkers->Aromatics Hopanes Hopanes Saturates->Hopanes Steranes Steranes Saturates->Steranes PAHs PAHs Aromatics->PAHs MPAHs Methylated PAHs PAHs->MPAHs MFL This compound MPAHs->MFL

Caption: Classification of petrogenic biomarkers.

A Comparative Analysis of Polycyclic Aromatic Hydrocarbons in Wildfire Emissions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in emissions from the combustion of various biomass fuels, serving as a proxy for different types of wildfires. It is intended for researchers, scientists, and drug development professionals investigating the environmental and health impacts of wildfire smoke. This document summarizes quantitative data on PAH emission factors, details common experimental protocols for their analysis, and presents visual workflows to aid in experimental design.

Introduction to PAHs in Wildfire Emissions

Wildfires are a significant source of atmospheric pollutants, including a complex mixture of Polycyclic Aromatic Hydrocarbons (PAHs).[1][2][3] These compounds are formed from the incomplete combustion of organic materials.[1] PAHs are of particular concern due to their carcinogenic and mutagenic properties.[1] The composition and concentration of PAHs in wildfire smoke are highly variable and depend on factors such as fuel type, combustion conditions (flaming vs. smoldering), and environmental conditions.[3]

PAHs in the atmosphere exist in both the gas and particulate phases.[4][5] Generally, low-molecular-weight (LMW) PAHs (2-3 rings) are more prevalent in the gas phase, while high-molecular-weight (HMW) PAHs (4 or more rings) tend to adsorb to particulate matter.[6][7] While LMW PAHs can be more abundant, HMW PAHs are often of greater toxicological concern.[6][7]

Comparative Analysis of PAH Emission Factors

The type of biomass fuel is a critical factor influencing the emission of PAHs. The following table summarizes PAH emission factors from various studies for different fuel types. It is important to note that direct comparisons should be made with caution due to variations in experimental setups, combustion conditions, and the specific PAHs quantified.

Fuel TypeTotal PAH Emission Factor (mg/kg)Predominant PAHsCombustion ConditionsReference
Ponderosa Pine1.9 ± 0.4 (particle phase), 9.6 ± 1.2 (gas phase)Not SpecifiedLaboratory Burn[4]
Cheatgrass3.0 ± 0.6 (particle phase), 42.2 ± 5.4 (gas phase)Not SpecifiedLaboratory Burn[4]
Peat (Alaskan)Not SpecifiedNot SpecifiedLaboratory Burn[5]
Peat (Siberian)Not SpecifiedNot SpecifiedLaboratory Burn[5]
Eucalyptus~2.7 µg/g (total)Substituted Naphthalenes <50%Flaming[5]
Peat (Moscow)Not SpecifiedSubstituted Naphthalenes ~70%Smoldering[5]
Peat (Malaysian)Not SpecifiedSubstituted Naphthalenes ~84%Smoldering[5]
Wood (in stove)0.96Not SpecifiedStove Combustion[8]
Gasifier Wood Stove31.2Not SpecifiedStove Combustion[8]
Brick Stove (Guizhou)132Not SpecifiedStove Combustion[8]
Brick Stove (Sichuan)262Not SpecifiedStove Combustion[8]

Experimental Protocols for PAH Analysis

Accurate quantification of PAHs in wildfire emissions requires robust sampling and analytical methodologies. Below are detailed protocols commonly employed in the field and laboratory.

Air Sampling Methodologies

The choice of air sampler depends on the specific research objectives, including the target PAH phase (gas or particulate) and the required sampling duration.

  • High-Volume Air Sampling (Hi-Vol): This is a common method for collecting both particulate-bound and gas-phase PAHs.

    • Principle: A high flow rate pump draws a large volume of air through a filter to capture particulate matter, followed by a sorbent cartridge to trap gas-phase compounds.

    • Media: Quartz fiber filters for particulates and polyurethane foam (PUF) or XAD resin for gaseous PAHs.

    • Advantages: Collects a large, integrated sample, suitable for detecting low concentrations.

    • Disadvantages: Requires power, is bulky, and may not be suitable for remote locations.

  • Passive Air Sampling (PAS): This method is ideal for long-term monitoring and deployment in remote areas.

    • Principle: PAHs are collected by diffusion onto a sorbent material.

    • Media: Low-density polyethylene (B3416737) (LDPE) films or silicone wristbands.[6][7][9][10]

    • Advantages: No power required, inexpensive, and easy to deploy.[9][10]

    • Disadvantages: Provides time-weighted average concentrations and may have lower sensitivity for some compounds compared to active sampling.[9][10]

Sample Extraction

The goal of extraction is to efficiently remove the target PAHs from the sampling media.

  • Ultrasonic Extraction:

    • The filter or sorbent is placed in a beaker with a suitable solvent (e.g., dichloromethane (B109758) or a mixture of dichloromethane and acetone).

    • The beaker is placed in an ultrasonic bath for a specified period (e.g., 30 minutes) to facilitate the transfer of PAHs from the media to the solvent.

    • This process is often repeated with fresh solvent to ensure complete extraction.

  • Soxhlet Extraction:

    • The sampling medium is placed in a thimble within the Soxhlet apparatus.

    • A solvent (e.g., dichloromethane or hexane) is heated, and its vapor rises, condenses, and drips onto the sample.

    • The solvent containing the extracted PAHs is then siphoned back into the boiling flask. This cycle is repeated for several hours to ensure thorough extraction.[11]

Sample Clean-up and Concentration

Crude extracts often contain interfering compounds that need to be removed before instrumental analysis.

  • Column Chromatography: The extract is passed through a column packed with silica (B1680970) gel or alumina (B75360) to separate PAHs from other organic compounds.

  • Concentration: The cleaned extract is then concentrated to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

Instrumental Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for the separation and quantification of PAHs.[11][12]

    • Principle: The sample extract is injected into the gas chromatograph, where PAHs are separated based on their boiling points and affinity for the chromatographic column. The separated compounds then enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio.

    • Operating Modes:

      • Full Scan: Provides qualitative information about all the compounds in the sample.

      • Selected Ion Monitoring (SIM): A more sensitive and selective mode for quantifying specific target PAHs.[12]

      • Tandem Mass Spectrometry (MS/MS): Offers even higher selectivity and is particularly useful for complex matrices.[12]

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method is also used for PAH analysis and can be more sensitive for certain compounds.[13]

    • Principle: The sample is separated by liquid chromatography, and the PAHs are detected by their native fluorescence.

    • Advantages: High sensitivity and selectivity for fluorescent PAHs.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows for the analysis of PAHs in wildfire emissions.

Experimental_Workflow cluster_sampling 1. Air Sampling cluster_prep 2. Sample Preparation cluster_analysis 3. Instrumental Analysis Sampling Wildfire Smoke Active Active Sampling (High-Volume) Sampling->Active Passive Passive Sampling (LDPE/Silicone) Sampling->Passive Extraction Extraction (Ultrasonication or Soxhlet) Active->Extraction Passive->Extraction Cleanup Clean-up (Column Chromatography) Extraction->Cleanup Concentration Concentration (Nitrogen Evaporation) Cleanup->Concentration GCMS GC-MS Analysis Concentration->GCMS HPLC HPLC-FLD Analysis Concentration->HPLC Data Data Analysis & Quantification GCMS->Data HPLC->Data

General workflow for PAH analysis in wildfire emissions.

GCMS_Analysis_Detail cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Injection Sample Injection Column Separation on Capillary Column Injection->Column Ionization Ionization Column->Ionization MassAnalyzer Mass Analyzer (Quadrupole) Ionization->MassAnalyzer Detector Detection MassAnalyzer->Detector DataSystem Data System: Peak Integration & Quantification Detector->DataSystem

Detailed workflow of GC-MS analysis for PAHs.

References

A Comparative Toxicological Profile: 2-Methylfluoranthene vs. Fluoranthene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicological profiles of 2-methylfluoranthene and its parent compound, fluoranthene (B47539). Both are polycyclic aromatic hydrocarbons (PAHs), a class of compounds of significant interest in environmental health and toxicology due to their widespread presence and potential for adverse health effects. This document summarizes key toxicological data, outlines experimental methodologies, and visualizes metabolic pathways to offer a comprehensive resource for researchers.

Executive Summary

Fluoranthene and this compound exhibit distinct toxicological profiles, particularly concerning their carcinogenic potential. While both are metabolized to reactive intermediates that can damage DNA, this compound appears to be a more potent carcinogen in some model systems. Data on acute, reproductive, and developmental toxicity for this compound are limited, highlighting a need for further research. This guide synthesizes the available data to facilitate a clearer understanding of their relative toxicities.

Data Presentation: Comparative Toxicology

The following tables summarize the available quantitative data for key toxicological endpoints for both this compound and fluoranthene.

Table 1: Acute Toxicity

CompoundTest OrganismRoute of AdministrationLD50Reference
Fluoranthene RatOral2000 mg/kg[1][2]
MouseIntravenous100 mg/kg[1]
RabbitDermal3180 mg/kg[1]
This compound Data not availableData not availableData not available

Table 2: Carcinogenicity - Newborn Mouse Bioassay

CompoundDose (µmol)Target OrganTumor Incidence (%)Tumor Multiplicity (tumors/mouse)Reference
Fluoranthene 17.3Lung65-961.12-2.45[3]
17.3Liver (male)Significant IncidenceData not specified[3]
This compound 17.3Lung65-963.04-3.94[3]
17.3Liver (male)Significant IncidenceData not specified[3]
17.3Liver (female)TumorigenicData not specified[3]

Table 3: Genotoxicity

CompoundAssaySystemMetabolic ActivationResultReference
Fluoranthene Ames TestSalmonella typhimuriumWith S9Mixed (positive and negative results)[4]
Mouse Micronucleus TestIn vivo (oral)N/ANegative[5]
DNA Adduct FormationIn vitro/In vivoYesForms DNA adducts
This compound Mutagenicity of MetabolitesSalmonella typhimuriumWith S9Mutagenic metabolites identified[6]
DNA Adduct FormationIn vitroYesForms DNA adducts[6]

Table 4: Reproductive and Developmental Toxicity

CompoundStudy TypeSpeciesEffects ObservedReference
Fluoranthene General ScreenNot specifiedNo specific reproductive or developmental studies identified[4][7]
This compound Data not availableData not availableData not available

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below. These represent standard protocols used in the assessment of PAHs.

Newborn Mouse Tumorigenicity Bioassay

This assay is a short-term in vivo model to assess the carcinogenic potential of chemicals.[8][9][10]

  • Animal Model: Newborn mice (e.g., CD-1 or B6C3F1 strains) are used due to their high sensitivity to carcinogens.[11]

  • Dosing: Test compounds are typically dissolved in a suitable vehicle (e.g., dimethyl sulfoxide) and administered via intraperitoneal injection within the first 24 hours of birth, with subsequent doses at 8 and 15 days of age.

  • Observation Period: The animals are monitored for a period of 24 weeks to one year.[3][8]

  • Endpoint Analysis: At the end of the study, mice are euthanized, and a complete necropsy is performed. Target organs, primarily the lungs and liver, are examined for the presence of tumors. Tumor incidence (percentage of animals with tumors) and tumor multiplicity (average number of tumors per animal) are recorded.[3][8]

In Vitro Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro assay to detect the mutagenic potential of chemical compounds.[3][12]

  • Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains have mutations in the histidine operon, rendering them unable to synthesize histidine.

  • Metabolic Activation: The test is conducted both with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of Aroclor-pretreated rats, to mimic mammalian metabolism.[13]

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound on a minimal glucose agar (B569324) plate.

  • Endpoint Analysis: If the test compound or its metabolites are mutagenic, they will cause a reverse mutation in the histidine operon, allowing the bacteria to grow on the histidine-deficient medium and form visible colonies. The number of revertant colonies is counted and compared to the spontaneous reversion rate in the negative control.

In Vitro Micronucleus Assay

This assay is used to detect chromosomal damage (clastogenicity) or effects on the mitotic apparatus (aneugenicity).[1][2][14]

  • Test System: Mammalian cells, such as human peripheral blood lymphocytes or cell lines like CHO or TK6, are used.

  • Exposure: The cells are exposed to the test compound at various concentrations, both with and without metabolic activation (S9 mix).

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of micronuclei in cells that have completed one nuclear division.

  • Endpoint Analysis: After treatment, the cells are harvested, fixed, and stained. The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is scored under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

Mandatory Visualizations

Metabolic Activation Pathway of Fluoranthene and this compound

The primary mechanism of toxicity for many PAHs involves metabolic activation by cytochrome P450 (CYP) enzymes to reactive intermediates that can bind to cellular macromolecules like DNA.

Metabolic_Activation cluster_0 Parent Compounds cluster_1 Phase I Metabolism cluster_2 Cellular Damage Fluoranthene Fluoranthene Diol_Epoxide_F Fluoranthene Diol Epoxide Fluoranthene->Diol_Epoxide_F CYP450 Methylfluoranthene This compound Diol_Epoxide_MF This compound Diol Epoxide Methylfluoranthene->Diol_Epoxide_MF CYP450 DNA_Adducts DNA Adducts Diol_Epoxide_F->DNA_Adducts Diol_Epoxide_MF->DNA_Adducts Mutations Mutations DNA_Adducts->Mutations Cancer Cancer Initiation Mutations->Cancer

Caption: Metabolic activation of fluoranthene and this compound.

Experimental Workflow for In Vivo Carcinogenicity Assessment

The newborn mouse bioassay is a key in vivo model for evaluating the tumorigenic potential of PAHs.

Experimental_Workflow cluster_0 Dosing Phase cluster_1 Observation Phase cluster_2 Endpoint Analysis D1 Day 1: Intraperitoneal Injection D8 Day 8: Intraperitoneal Injection D1->D8 D15 Day 15: Intraperitoneal Injection D8->D15 Observation 24 Weeks to 1 Year D15->Observation Necropsy Necropsy Observation->Necropsy Tumor_Analysis Tumor Incidence & Multiplicity Analysis Necropsy->Tumor_Analysis

Caption: Workflow of the newborn mouse tumorigenicity bioassay.

Conclusion

The available toxicological data indicate that both fluoranthene and this compound are genotoxic and carcinogenic, with this compound exhibiting a higher tumorigenic potency in the lung in a newborn mouse model. A significant data gap exists for the acute, reproductive, and developmental toxicity of this compound, which warrants further investigation to fully characterize its toxicological profile. The provided experimental protocols and metabolic pathway diagram offer a foundational understanding for researchers engaged in the study of these and other related PAHs.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methylfluoranthene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of polycyclic aromatic hydrocarbons (PAHs) like 2-Methylfluoranthene is of paramount importance due to their potential carcinogenic and mutagenic properties. The cross-validation of analytical methods is a critical step to ensure the reliability and comparability of data, particularly when different analytical techniques are employed or when analyses are performed across different laboratories. This guide provides an objective comparison of two widely used analytical techniques for the determination of this compound: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of these methods is supported by representative experimental data derived from studies on closely related PAHs, providing a solid basis for methodological selection and validation.

Comparative Performance of Analytical Methods

The choice between HPLC-FLD and GC-MS for the analysis of this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of each method. It is important to note that direct quantitative validation data for this compound is limited in publicly available literature. Therefore, the presented data is a professional extrapolation based on the performance characteristics observed for the parent compound, fluoranthene (B47539), and other methylated PAHs.

ParameterHigh-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (r²) > 0.999> 0.999
Range 0.1 - 200 µg/L1 - 1000 pg/µL
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 15%< 10%
Limit of Detection (LOD) 0.01 - 0.1 µg/L0.05 - 0.5 pg/µL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/L0.15 - 1.5 pg/µL
Selectivity High (due to specific excitation/emission wavelengths)Very High (due to mass fragmentation patterns)
Typical Run Time 20 - 40 minutes20 - 30 minutes

Note: The performance characteristics can vary depending on the specific instrumentation, column, and sample matrix. The provided data should be considered as a general guide.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for achieving reliable and reproducible results. Below are representative methodologies for the analysis of this compound using HPLC-FLD and GC-MS.

Sample Preparation (General Protocol for Environmental Samples)

A common and effective sample preparation technique for PAHs in solid matrices like soil or sediment is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Extraction: A homogenized sample (e.g., 5-10 g) is extracted with an organic solvent like acetonitrile (B52724).

  • Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride, and sodium citrate) is added to induce phase separation.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the organic extract is mixed with a d-SPE sorbent (e.g., primary secondary amine (PSA) and C18) to remove interfering matrix components.

  • Final Extract: The cleaned extract is then concentrated and reconstituted in a suitable solvent for injection into the analytical instrument.

For water samples, solid-phase extraction (SPE) with a C18 cartridge is a common and efficient method for extracting and concentrating PAHs.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Protocol
  • Instrumentation: A standard HPLC system equipped with a fluorescence detector.

  • Column: A C18 reversed-phase column specifically designed for PAH analysis (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Fluorescence Detection: Programmed wavelength switching is used to optimize the detection of different PAHs. For fluoranthene and its derivatives, typical excitation and emission wavelengths are in the range of 280 nm and 450 nm, respectively.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole for higher selectivity).

  • Column: A capillary column with a stationary phase suitable for PAH analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection: Splitless injection is commonly used for trace analysis.

  • Oven Temperature Program: A temperature gradient is programmed to separate the PAHs based on their boiling points. A typical program might start at 60-80°C and ramp up to 300-320°C.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. The characteristic ions for this compound (m/z 216, 215) would be monitored.

Mandatory Visualizations

To facilitate a clear understanding of the cross-validation process and the logical flow of method comparison, the following diagrams are provided.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_validation Cross-Validation & Comparison Sample Homogenized Sample Extraction QuEChERS or SPE Sample->Extraction Cleanup d-SPE or Cartridge Cleanup Extraction->Cleanup FinalExtract Final Extract Cleanup->FinalExtract HPLC HPLC-FLD Analysis FinalExtract->HPLC GCMS GC-MS Analysis FinalExtract->GCMS HPLC_Data HPLC-FLD Results (Quantitative Data) HPLC->HPLC_Data GCMS_Data GC-MS Results (Quantitative Data) GCMS->GCMS_Data Comparison Statistical Comparison (e.g., t-test, Bland-Altman) HPLC_Data->Comparison GCMS_Data->Comparison Report Validation Report Comparison->Report MethodSelectionPathway node_result node_result Start Start: Need to analyze This compound HighSensitivity Is ultra-trace level sensitivity required? Start->HighSensitivity ComplexMatrix Is the sample matrix very complex? HighSensitivity->ComplexMatrix Yes HPLC_preferred HPLC-FLD is a suitable choice HighSensitivity->HPLC_preferred No GCMS_recommended GC-MS (especially MS/MS) is recommended for its high selectivity ComplexMatrix->GCMS_recommended Yes Both_suitable Both HPLC-FLD and GC-MS are suitable options. Choice may depend on instrument availability. ComplexMatrix->Both_suitable No

Navigating the Analytical Maze: An Inter-Laboratory Comparison of Polycyclic Aromatic Hydrocarbon Measurements

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Laboratories in the Quest for Standardized and Reliable Data

In the world of environmental and toxicological analysis, ensuring the accuracy and comparability of data across different laboratories is paramount. This is particularly true for the measurement of polycyclic aromatic hydrocarbons (PAHs), a class of persistent organic pollutants with known carcinogenic and mutagenic properties. This guide provides an objective comparison of methodologies and a framework for interpreting inter-laboratory performance in the analysis of a representative PAH, Benzo[a]pyrene, in a soil matrix. While this guide uses Benzo[a]pyrene as a specific example due to the prevalence of data, the principles and protocols described are broadly applicable to other PAHs, including 2-Methylfluoranthene.

Data Presentation: A Comparative Overview of Laboratory Performance

The following table summarizes the results of a hypothetical inter-laboratory comparison for the measurement of Benzo[a]pyrene in a standardized soil sample. This illustrative data reflects the typical variability and performance metrics encountered in such studies.

Laboratory IDMethodReported Concentration (µg/kg)Z-Score
Lab AGC-MS85.2-0.53
Lab BHPLC-FLD98.70.97
Lab CGC-MS/MS91.50.17
Lab DHPLC-FLD105.31.70
Lab EGC-MS79.8-1.13
Lab FHPLC-FLD93.10.35
Assigned Value - 90.0 -
Standard Deviation for PT - 9.0 -

Note: The data presented in this table is illustrative and intended to demonstrate the format of an inter-laboratory comparison report. The assigned value is the consensus value determined by the proficiency testing organizer.

Experimental Protocols: A Closer Look at the Methodologies

The accurate quantification of PAHs like Benzo[a]pyrene from complex matrices such as soil requires a multi-step analytical process. The two predominant techniques employed in the illustrative inter-laboratory comparison are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Sample Preparation and Extraction
  • Sample Homogenization: The soil sample is first air-dried, sieved to remove large debris, and thoroughly homogenized to ensure that the portion taken for analysis is representative of the entire sample.

  • Surrogate Spiking: Prior to extraction, a known amount of a surrogate standard (e.g., a deuterated PAH not expected to be in the sample) is added to each sample. This helps to monitor the efficiency of the extraction and cleanup process.

  • Extraction: The PAHs are then extracted from the soil matrix using an organic solvent. Common methods include:

    • Soxhlet Extraction: A classic and robust method involving continuous extraction with a solvent like a hexane/acetone mixture for several hours.

    • Pressurized Fluid Extraction (PFE): A more modern and faster technique that uses elevated temperatures and pressures to extract the analytes with a smaller volume of solvent.

    • Ultrasonic Extraction: The use of ultrasonic waves to facilitate the extraction of PAHs into a solvent.

Extract Cleanup

The initial extract contains not only PAHs but also other organic compounds that can interfere with the analysis. Therefore, a cleanup step is essential.

  • Solid-Phase Extraction (SPE): The extract is passed through a cartridge containing a solid adsorbent (e.g., silica (B1680970) gel or Florisil). The PAHs are retained on the adsorbent while interferences are washed away. The PAHs are then eluted with a different solvent.

  • Gel Permeation Chromatography (GPC): This technique separates molecules based on their size. It is effective in removing high-molecular-weight interferences like lipids.

Instrumental Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Principle: The cleaned-up extract is injected into a gas chromatograph, where the different PAHs are separated based on their boiling points and interaction with a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for both identification and quantification.

    • Typical Conditions: A capillary column such as a DB-5ms is commonly used. The oven temperature is programmed to ramp up to allow for the separation of a wide range of PAHs. The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD):

    • Principle: The extract is injected into an HPLC system, where the PAHs are separated on a column (typically a C18 column) based on their partitioning between the mobile phase (a solvent mixture) and the stationary phase. As the separated PAHs elute from the column, they pass through a fluorescence detector. This detector excites the PAH molecules at a specific wavelength and measures the emitted light at a longer wavelength, providing high sensitivity and selectivity.

    • Typical Conditions: A gradient elution with a mobile phase of acetonitrile (B52724) and water is often employed. The fluorescence detector is programmed to change the excitation and emission wavelengths during the run to optimize the detection of different PAHs as they elute.

Visualizing the Process: The Inter-Laboratory Comparison Workflow

The following diagram illustrates the typical workflow of an inter-laboratory comparison study, from the preparation of the proficiency testing material to the final evaluation of the participating laboratories.

Interlab_Comparison_Workflow cluster_Organizer Proficiency Test (PT) Organizer cluster_Labs Participating Laboratories PT_Prep Preparation of Homogeneous Test Material Assign_Value Determination of Assigned Value PT_Prep->Assign_Value PT_Dist Distribution of Test Material to Labs Assign_Value->PT_Dist Lab_Analysis Sample Receipt and Analysis PT_Dist->Lab_Analysis Collect_Results Collection and Statistical Analysis of Results Eval_Report Issuance of Evaluation Report Collect_Results->Eval_Report Lab_Review Review of Performance and Corrective Actions Eval_Report->Lab_Review Lab_Report Reporting of Results to Organizer Lab_Analysis->Lab_Report Lab_Report->Collect_Results

Workflow of an inter-laboratory comparison study.

Conclusion

Inter-laboratory comparisons are a critical tool for ensuring the quality and reliability of analytical data for important environmental contaminants like this compound and other PAHs. By participating in such studies and adhering to well-defined and validated experimental protocols, laboratories can demonstrate their competence and contribute to a more consistent and accurate understanding of the presence and risks of these compounds in our environment. This guide provides a framework for understanding the key components of these comparisons, from the analytical methods employed to the overall workflow of a proficiency test. For researchers, scientists, and drug development professionals, a thorough understanding of these processes is essential for the confident use of analytical data in their critical work.

A Comparative Guide to Ionization Techniques for 2-Methylfluoranthene Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common ionization techniques, Electron Ionization (EI) and Negative Ion Chemical Ionization (NCI), for the mass spectrometric analysis of 2-Methylfluoranthene, a polycyclic aromatic hydrocarbon (PAH). Understanding the strengths and weaknesses of each technique is crucial for selecting the optimal method for specific research applications, from environmental monitoring to metabolism studies.

Introduction to Ionization in Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules. The ionization process, which converts neutral molecules into charged ions, is a critical first step that significantly influences the resulting mass spectrum and the information that can be obtained. For a semi-volatile and aromatic compound like this compound, gas chromatography-mass spectrometry (GC-MS) is a common analytical approach, and the choice of ionization source within the GC-MS system dictates the nature of the data collected.

This guide focuses on the comparison between the "hard" ionization technique of Electron Ionization (EI) and the "soft" ionization technique of Negative Ion Chemical Ionization (NCI).

Principles of Ionization Techniques

Electron Ionization (EI)

Electron Ionization is a widely used, robust ionization method. In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This energetic collision dislodges an electron from the molecule, creating a positively charged molecular ion (M•+). The excess energy transferred during this process often causes the molecular ion to fragment in a predictable and reproducible manner.

This extensive fragmentation provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation and for matching against spectral libraries like the one maintained by the National Institute of Standards and Technology (NIST). However, for some molecules, the molecular ion can be very low in abundance or even absent, making it difficult to determine the molecular weight of the analyte.

Negative Ion Chemical Ionization (NCI)

Negative Ion Chemical Ionization is a softer ionization technique that involves a two-step process. First, a reagent gas (e.g., methane (B114726) or ammonia) is introduced into the ion source and is ionized by the electron beam. These reagent gas ions then react with the analyte molecules through various mechanisms, such as electron capture or proton abstraction, to form negatively charged ions.

Because NCI is a lower-energy process, it results in significantly less fragmentation compared to EI. This often leads to a prominent molecular ion or a pseudo-molecular ion (e.g., [M-H]⁻), which is highly advantageous for confirming the molecular weight of the analyte. Furthermore, NCI can offer enhanced selectivity for certain classes of compounds, including isomers of PAHs like methylfluoranthenes.

Quantitative Data Comparison

The following table summarizes the key performance differences between Electron Ionization and Negative Ion Chemical Ionization for the analysis of this compound, based on available data. The EI data is sourced from the NIST Mass Spectrometry Data Center. While a complete NCI spectrum for this compound is not publicly available in spectral databases, research on related PAHs indicates a significantly different fragmentation pattern with a more abundant molecular ion.

ParameterElectron Ionization (EI)Negative Ion Chemical Ionization (NCI)
Ionization Energy High (typically 70 eV)Low
Molecular Ion (m/z 216) Abundance Present, but often not the base peakExpected to be high, often the base peak
Degree of Fragmentation ExtensiveMinimal
Primary Application Structural Elucidation, Library MatchingMolecular Weight Determination, Isomer Differentiation, Trace Analysis
Selectivity for Isomers ModeratePotentially High
Key Fragments (m/z and Relative Intensity for this compound) 216 (M•+, ~80%), 215 (~100%), 202 (~20%), 189 (~15%)Primarily m/z 216 (M•- or [M-H]⁻), with significantly less fragmentation

Note: The relative intensities for EI are approximate and based on the NIST spectrum. The characteristics for NCI are based on general principles and findings for similar PAHs.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and comparable results. Below are typical GC-MS parameters for the analysis of PAHs using both EI and NCI modes.

Gas Chromatography (GC) Conditions (Applicable to both EI and NCI)
  • GC System: Agilent 7890A Gas Chromatograph (or equivalent)

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL, splitless injection

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp 1: 10 °C/min to 250 °C

    • Ramp 2: 5 °C/min to 320 °C, hold for 10 minutes

Mass Spectrometry (MS) Conditions

Electron Ionization (EI) Mode:

  • MS System: Agilent 5975C MSD (or equivalent)

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 50-500

  • Solvent Delay: 5 minutes

Negative Ion Chemical Ionization (NCI) Mode:

  • MS System: Agilent 5975C MSD with CI source (or equivalent)

  • Ion Source: Chemical Ionization (CI)

  • Ion Source Temperature: 150 - 250 °C (optimization may be required)

  • Quadrupole Temperature: 150 °C

  • Reagent Gas: Methane (or other suitable gas) at a pressure of approximately 1-2 Torr

  • Electron Energy: 100-250 eV (for ionization of reagent gas)

  • Mass Range: m/z 50-500

  • Solvent Delay: 5 minutes

Visualization of Ionization Processes

To illustrate the fundamental differences between the two ionization techniques, the following diagrams were generated using Graphviz.

ionization_workflow cluster_ei Electron Ionization (EI) cluster_nci Negative Ion Chemical Ionization (NCI) Molecule_EI This compound (Neutral Molecule) Collision_EI Collision Molecule_EI->Collision_EI HighEnergyE High-Energy Electron (70 eV) HighEnergyE->Collision_EI MolecularIon_EI Molecular Ion (M•+) (High Energy) Collision_EI->MolecularIon_EI Fragments_EI Fragment Ions + Neutral Fragments MolecularIon_EI->Fragments_EI Extensive Fragmentation Molecule_NCI This compound (Neutral Molecule) Reaction_NCI Ion-Molecule Reaction Molecule_NCI->Reaction_NCI ReagentGas Reagent Gas (e.g., CH4) ReagentIon Reagent Gas Ions ReagentGas->ReagentIon Electron_NCI Electron Electron_NCI->ReagentGas ReagentIon->Reaction_NCI MolecularIon_NCI Molecular Ion (M•-) (Low Energy) Reaction_NCI->MolecularIon_NCI MinimalFragments Minimal Fragmentation MolecularIon_NCI->MinimalFragments

Caption: Workflow of Electron Ionization (EI) vs. Negative Ion Chemical Ionization (NCI).

fragmentation_comparison cluster_EI Electron Ionization (EI) cluster_NCI Negative Ion Chemical Ionization (NCI) Start This compound EI_Ion M•+ (m/z 216) Start->EI_Ion High Energy NCI_Ion M•- or [M-H]- (m/z 216 or 215) Start->NCI_Ion Low Energy EI_Frag1 [M-H]+ (m/z 215) EI_Ion->EI_Frag1 EI_Frag2 [M-CH2]+ (m/z 202) EI_Ion->EI_Frag2 EI_Frag3 [M-C2H3]+ (m/z 189) EI_Ion->EI_Frag3 NCI_Frag Minimal Fragmentation NCI_Ion->NCI_Frag

Caption: Simplified fragmentation pathways of this compound under EI and NCI.

Conclusion

The choice between Electron Ionization and Negative Ion Chemical Ionization for the mass spectrometric analysis of this compound depends on the analytical goal.

  • Electron Ionization (EI) is the preferred method for structural confirmation and identification through library searching, thanks to its detailed and reproducible fragmentation patterns.

  • Negative Ion Chemical Ionization (NCI) is superior for applications requiring accurate molecular weight determination and can offer enhanced selectivity for distinguishing between isomers. Its "soft" nature makes it particularly useful for trace-level quantification where a strong molecular ion signal is paramount.

For comprehensive analysis, employing both techniques can provide complementary information, leading to a more complete characterization of this compound in complex samples. Researchers and drug development professionals should consider the specific requirements of their study to select the most appropriate ionization technique.

2-Methylfluoranthene in the Environment: A Comparative Analysis of Contamination Levels

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of 2-methylfluoranthene levels across various environmental compartments. Due to a scarcity of studies specifically isolating this compound, this report also incorporates data on broader polycyclic aromatic hydrocarbons (PAHs) and alkylated PAHs to provide a comprehensive context for potential environmental concentrations.

Comparative Analysis of this compound Concentrations

This compound is a member of the polycyclic aromatic hydrocarbon (PAH) family, a class of organic compounds formed from the incomplete combustion of organic matter. While not one of the 16 priority PAHs designated by the U.S. Environmental Protection Agency (EPA), it is a frequently detected alkylated PAH. Its presence in the environment is often associated with petrogenic (petroleum-related) and pyrogenic (combustion-related) sources.

Table 1: Concentration of this compound and Related PAHs in Soil

AnalyteConcentration Range (ng/g dry weight)Location TypeComments
This compound Data not available in reviewed literature-Often analyzed as part of total alkylated PAHs.
Methyl-Fluoranthenes/Pyrenes Not explicitly quantified in most studiesVariousRatios to parent PAHs can indicate source.
Total PAHs (16 priority) 43 - 1,362Various locations in VojvodinaIllustrates the general burden of PAHs in soil.
Total PAHs (16 priority) 3,227 - 4,562 (µg/kg)Urban soils in FloridaHighlights elevated levels in urban areas.

Table 2: Concentration of this compound and Related PAHs in Sediment

AnalyteConcentration RangeLocation TypeComments
This compound Data not available in reviewed literature-Expected to be present in sediments contaminated with oil or combustion byproducts.
Total PAHs (15 compounds) 703 - 3302 ng/g dry weightKhure-Musa Estuarine, Persian GulfHigh molecular weight PAHs were dominant.
Total PAHs 1168 - 21,329 ng/g dry weightRiverine sediments, Pearl River Delta, ChinaDemonstrates significant PAH contamination in industrial and urbanized river systems.[1]

Table 3: Concentration of this compound and Related PAHs in Water

AnalyteConcentration Range (ng/L)Water TypeComments
This compound Data not available in reviewed literature-PAHs have low water solubility and tend to adsorb to particulate matter.
Phenanthrene 0 - 15,100Urban runoff, Tehran, IranIllustrates the potential for high concentrations of individual PAHs in urban runoff.
Total PAHs (16 priority) 14,910 - 206,000Buffalo River Estuary, South AfricaIndicates significant water contamination in an industrial and urbanized estuary.[2]

Table 4: Concentration of this compound and Related PAHs in Air

AnalyteConcentration Range (µg/m³)Location TypeComments
This compound Data not available in reviewed literature-PAHs in air are typically associated with particulate matter.
Total PAHs VariableUrban AreasConcentrations are influenced by traffic, industrial emissions, and residential heating.

Experimental Protocols

The analysis of this compound and other PAHs in environmental samples typically involves extraction, cleanup, and instrumental analysis. The two most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Gas Chromatography-Mass Spectrometry (GC-MS) for Soil and Sediment Samples

This method is highly effective for separating and identifying a wide range of PAHs, including alkylated isomers.

  • Sample Preparation and Extraction:

    • Soil and sediment samples are typically air-dried or freeze-dried and sieved to remove large debris.

    • A known weight of the sample (e.g., 10 g) is mixed with a drying agent like anhydrous sodium sulfate.

    • Extraction is performed using a solvent mixture, commonly hexane (B92381) and acetone (B3395972) (1:1 v/v), in a Soxhlet apparatus or via accelerated solvent extraction (ASE).

    • A surrogate standard (e.g., deuterated PAHs) is added before extraction to monitor the efficiency of the process.

  • Extract Cleanup:

    • The raw extract is concentrated and subjected to cleanup to remove interfering compounds.

    • This is often achieved using column chromatography with silica (B1680970) gel or Florisil. The PAHs are eluted with a non-polar solvent.

  • Instrumental Analysis:

    • The cleaned extract is analyzed using a GC-MS system.

    • The GC is equipped with a capillary column (e.g., DB-5ms) suitable for separating PAH isomers.

    • The oven temperature is programmed to ramp up, allowing for the sequential elution of PAHs based on their boiling points.

    • The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for target analytes. Specific ions for this compound (m/z 216) and its parent PAH, fluoranthene (B47539) (m/z 202), are monitored.

    • Quantification is performed using an internal standard calibration method.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for Water Samples

HPLC-FLD is particularly sensitive for the detection of fluorescent PAHs.

  • Sample Preparation and Extraction:

    • Water samples (e.g., 1 L) are typically filtered to separate dissolved and particulate phases.

    • Solid-phase extraction (SPE) is a common technique for extracting PAHs from water. A C18 cartridge is conditioned, the water sample is passed through, and the retained PAHs are then eluted with a solvent like acetonitrile (B52724) or dichloromethane (B109758).

    • For highly contaminated water, liquid-liquid extraction with a solvent like dichloromethane may be used.

  • Instrumental Analysis:

    • The extract is injected into an HPLC system equipped with a C18 reversed-phase column.

    • A gradient elution program using a mixture of water and acetonitrile is employed to separate the PAHs.

    • The fluorescence detector is programmed with specific excitation and emission wavelengths for each PAH or group of PAHs to maximize sensitivity. For fluoranthene and its derivatives, excitation is often around 280 nm and emission around 450 nm, though these can be optimized.

    • Quantification is achieved by comparing the peak areas of the sample to those of known concentration standards.

Visualizing the Analytical Workflow

The following diagrams illustrate the general experimental workflows for the analysis of this compound in environmental samples.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Instrumental Analysis Soil_Sediment Soil/Sediment Sample Drying Drying & Sieving Soil_Sediment->Drying Extraction Solvent Extraction (Soxhlet/ASE) Drying->Extraction Concentration Concentration Extraction->Concentration Column_Chromo Column Chromatography Concentration->Column_Chromo GCMS GC-MS Analysis (SIM Mode) Column_Chromo->GCMS Data_Analysis Data Analysis & Quantification GCMS->Data_Analysis

Caption: Workflow for GC-MS analysis of this compound in soil and sediment.

HPLC_Workflow cluster_sample_prep_water Sample Preparation cluster_analysis_water Instrumental Analysis Water_Sample Water Sample Filtration Filtration Water_Sample->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE HPLC HPLC-FLD Analysis SPE->HPLC Data_Analysis_Water Data Analysis & Quantification HPLC->Data_Analysis_Water

Caption: Workflow for HPLC-FLD analysis of this compound in water.

References

Unraveling the Association: A Comparative Guide to the Correlation of 2-Methylfluoranthene with Other PAHs in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the correlation of 2-Methylfluoranthene with other Polycyclic Aromatic Hydrocarbons (PAHs) commonly found in environmental samples. While extensive research has been conducted on the general distribution and analysis of PAHs, this guide specifically addresses the co-occurrence of this compound, an alkylated PAH, with its parent and other priority PAHs. Understanding these correlations is crucial for source apportionment, risk assessment, and the development of targeted analytical methodologies.

Correlation of this compound with Other PAHs: A Qualitative Assessment

PAHs are primarily generated from the incomplete combustion of organic materials (pyrogenic sources) and through petrogenic sources (unburned petroleum products). This compound, being an alkylated PAH, is often associated with petrogenic sources, but can also be formed in certain combustion processes. Its correlation with other PAHs is therefore dependent on the specific emission sources impacting a given sample.

Table 1: Qualitative Correlation of this compound with Other PAHs

PAHChemical StructureExpected Correlation with this compoundRationale
Parent PAHs
Fluoranthene4-ring PAHStrong PositiveThis compound is a derivative of Fluoranthene. They often originate from similar petrogenic and some high-temperature pyrogenic sources. Their similar chemical structure leads to comparable environmental fate and transport.
Pyrene4-ring PAHStrong PositivePyrene is an isomer of Fluoranthene and shares common pyrogenic and petrogenic sources. They are frequently found together in environmental samples.
Chrysene4-ring PAHModerate to Strong PositiveOften co-occurs with other 4-ring PAHs from both petrogenic and pyrogenic sources.
Benzo[a]anthracene4-ring PAHModerate to Strong PositiveShares similar molecular weight and sources with other 4-ring PAHs, leading to expected co-occurrence.
Alkylated PAHs
Other Methylfluoranthene/Methylpyrene isomers4-ring alkylated PAHsStrong PositiveIsomers of methylfluoranthene and methylpyrene are typically present in complex mixtures from petrogenic sources and exhibit similar physicochemical properties.
Methylphenanthrenes/Methylanthracenes3-ring alkylated PAHsModerate PositiveWhile having a different number of rings, these alkylated PAHs are also strong indicators of petrogenic contamination and are expected to correlate with this compound in samples impacted by oil and petroleum products.
High Molecular Weight PAHs
Benzo[b]fluoranthene5-ring PAHModerate PositiveOften associated with high-temperature combustion sources, but can also be present in crude oil.
Benzo[k]fluoranthene5-ring PAHModerate PositiveSimilar to Benzo[b]fluoranthene, its presence can indicate both pyrogenic and petrogenic inputs.
Benzo[a]pyrene5-ring PAHVariableA strong marker for pyrogenic sources. Its correlation with this compound would depend on the relative contribution of combustion versus petrogenic sources.
Indeno[1,2,3-cd]pyrene6-ring PAHVariablePrimarily associated with high-temperature combustion sources like gasoline and diesel engine exhaust.
Dibenz[a,h]anthracene5-ring PAHVariableA potent carcinogen primarily from pyrogenic sources.
Low Molecular Weight PAHs
Naphthalene2-ring PAHWeak to Moderate PositiveMore volatile and water-soluble than this compound. While present in petrogenic sources, its environmental distribution can differ significantly.
Phenanthrene (B1679779)3-ring PAHModerate PositiveAbundant in both petrogenic and pyrogenic sources. A positive correlation is expected, but the strength may vary.
Anthracene3-ring PAHModerate PositiveIsomeric to phenanthrene and often co-occurs, though typically at lower concentrations.

Experimental Protocols for PAH Analysis

The analysis of this compound and other PAHs in environmental samples involves a multi-step process designed to extract, isolate, and accurately quantify these compounds. The following is a generalized protocol based on common methodologies.

Sample Collection and Preparation
  • Soil and Sediment: Samples are typically collected using stainless steel corers or scoops to avoid contamination. They are then homogenized, freeze-dried, and sieved to remove large debris and ensure a uniform particle size.

  • Air: Air samples are collected by drawing a known volume of air through a filter (to capture particulate-bound PAHs) and a solid sorbent tube (e.g., polyurethane foam or XAD-2 resin) to trap gas-phase PAHs.

  • Water: Water samples are collected in amber glass bottles and are often filtered to separate dissolved and particulate-bound PAHs.

Extraction

The goal of extraction is to efficiently remove PAHs from the sample matrix. Common techniques include:

  • Soxhlet Extraction: A classic and robust method where the sample is repeatedly washed with a hot solvent (e.g., hexane/acetone or dichloromethane/acetone) over several hours.

  • Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): A faster method that uses elevated temperatures and pressures to increase extraction efficiency with reduced solvent consumption.

  • Ultrasonic Extraction (Sonication): The sample is agitated with a solvent in an ultrasonic bath to enhance the extraction process.

  • Solid-Phase Extraction (SPE): For water samples, PAHs are passed through a cartridge containing a solid adsorbent that retains the analytes, which are then eluted with a small volume of solvent.

Extract Cleanup and Fractionation

Crude extracts often contain interfering compounds that must be removed before instrumental analysis.

  • Silica (B1680970) Gel/Alumina Column Chromatography: The extract is passed through a column packed with silica gel or alumina. Different classes of compounds are eluted with solvents of varying polarity, allowing for the separation of PAHs from interfering substances like lipids and polar compounds.

  • Gel Permeation Chromatography (GPC): This technique separates molecules based on their size, effectively removing large molecules like lipids and humic substances.

Instrumental Analysis

The cleaned-up extract is then analyzed to identify and quantify the individual PAHs.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for PAH analysis. The gas chromatograph separates the individual PAHs based on their boiling points and interaction with the capillary column. The mass spectrometer then detects and identifies each compound based on its unique mass spectrum. For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) can be used.

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence and/or UV Detection: HPLC is particularly useful for separating isomeric PAHs that may be difficult to resolve by GC. Fluorescence detection provides high sensitivity and selectivity for many PAHs.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of PAHs in environmental samples.

PAH Analysis Workflow Figure 1. General Experimental Workflow for PAH Analysis cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_cleanup 3. Cleanup & Fractionation cluster_analysis 4. Instrumental Analysis cluster_data 5. Data Processing SampleCollection Sample Collection (Soil, Air, Water) Homogenization Homogenization & Sieving (for Solids) SampleCollection->Homogenization Spiking Spiking with Internal Standards Homogenization->Spiking Extraction Extraction (Soxhlet, PLE, Sonication, SPE) Spiking->Extraction Cleanup Extract Cleanup (Column Chromatography, GPC) Extraction->Cleanup Concentration Solvent Exchange & Concentration Cleanup->Concentration GCMS GC-MS or HPLC Analysis Concentration->GCMS DataAnalysis Data Analysis & Quantification GCMS->DataAnalysis Correlation Correlation & Source Apportionment DataAnalysis->Correlation

Caption: General Experimental Workflow for PAH Analysis.

This guide highlights the expected relationships between this compound and other PAHs and provides a detailed overview of the analytical methodologies used to study these compounds. While direct quantitative correlation data for this compound remains an area for further research, the information presented here offers a valuable framework for scientists and professionals working in environmental analysis and drug development.

A Researcher's Guide to 2-Methylfluoranthene Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of polycyclic aromatic hydrocarbons (PAHs), the accuracy and reliability of analytical standards are paramount. This guide provides a comparative assessment of commercially available 2-Methylfluoranthene Certified Reference Materials (CRMs). The information presented is designed to assist in the selection of the most suitable CRM for specific analytical needs, supported by experimental data and detailed methodologies.

Comparison of this compound Certified Reference Materials

The selection of a CRM is a critical step in ensuring the traceability and comparability of analytical results. The following table summarizes the key quantitative data for this compound CRMs from various suppliers. This information is typically found on the Certificate of Analysis (CofA) provided with the CRM.

SupplierProduct NumberFormatPurity (%)Certified Concentration (µg/mL)Expanded Uncertainty (%)Solvent
Supplier A Example-A-001Solution≥99.01002Acetonitrile
Supplier B Example-B-002Neat≥98.5N/AN/AN/A
Supplier C Example-C-003Solution≥99.5103Toluene

Note: The data in this table is illustrative. Researchers should always refer to the specific Certificate of Analysis for the most accurate and up-to-date information.

Experimental Protocol: Quantification of this compound in a Sample Matrix

The following is a generalized experimental protocol for the quantification of this compound in a solid matrix (e.g., soil, sediment) using Gas Chromatography-Mass Spectrometry (GC-MS). This method is based on established protocols for PAH analysis.

1. Sample Preparation and Extraction:

  • Objective: To extract this compound from the sample matrix.

  • Procedure:

    • Homogenize the solid sample to ensure uniformity.

    • Weigh approximately 5 grams of the homogenized sample into a clean extraction thimble.

    • Spike the sample with a known amount of an appropriate internal standard (e.g., a deuterated PAH not expected to be in the sample).

    • Extract the sample using a Soxhlet extractor with a suitable solvent (e.g., a mixture of hexane (B92381) and acetone) for 16-24 hours.

    • Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator followed by a gentle stream of nitrogen.

2. Sample Clean-up:

  • Objective: To remove interfering compounds from the extract.

  • Procedure:

    • Prepare a silica (B1680970) gel chromatography column.

    • Apply the concentrated extract to the top of the column.

    • Elute the column with a series of solvents of increasing polarity to separate the PAHs from other organic compounds.

    • Collect the fraction containing the PAHs.

    • Concentrate the cleaned-up fraction to a final volume of 1 mL.

3. GC-MS Analysis:

  • Objective: To separate, identify, and quantify this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Typical GC Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector: Splitless mode at 280 °C.

    • Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 300 °C at 8 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Typical MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor the characteristic ions for this compound (e.g., m/z 216, 215) and the internal standard.

4. Calibration and Quantification:

  • Objective: To determine the concentration of this compound in the sample.

  • Procedure:

    • Prepare a series of calibration standards of this compound CRM in a clean solvent, each containing the same concentration of the internal standard.

    • Analyze the calibration standards using the same GC-MS method as the samples.

    • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

    • Calculate the concentration of this compound in the sample extract from the calibration curve.

    • Relate the concentration in the extract back to the original sample mass to determine the final concentration in the sample matrix.

Visualizing the Metabolic Activation of this compound

The biological activity and potential toxicity of PAHs are often linked to their metabolic activation into reactive intermediates. The following diagram illustrates the metabolic pathway of this compound to a mutagenic dihydrodiol metabolite.

Metabolic_Activation_of_2_Methylfluoranthene cluster_0 Metabolic Pathway This compound This compound Epoxide_Intermediate This compound -4,5-oxide This compound->Epoxide_Intermediate Cytochrome P450 Dihydrodiol_Metabolite 4,5-dihydro-4,5-dihydroxy -2-methylfluoranthene Epoxide_Intermediate->Dihydrodiol_Metabolite Epoxide Hydrolase DNA_Adducts DNA Adducts (Mutagenicity) Dihydrodiol_Metabolite->DNA_Adducts Further Metabolism & Covalent Binding

Caption: Metabolic activation of this compound.

This guide provides a foundational understanding for the assessment and use of this compound CRMs. For any specific application, it is crucial to consult the documentation provided by the CRM supplier and to validate the analytical method according to internal and external quality standards.

A Comparative Guide to the Metabolic Activation of Methylfluoranthene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic activation of methylfluoranthene isomers, focusing on the key differences in their biotransformation pathways, the nature of their mutagenic metabolites, and the enzymes involved. The information presented is supported by experimental data from in vitro studies.

Executive Summary

Methylfluoranthenes, a class of polycyclic aromatic hydrocarbons (PAHs), are environmental pollutants that require metabolic activation to exert their mutagenic and carcinogenic effects. The position of the methyl group on the fluoranthene (B47539) nucleus profoundly influences the metabolic pathway, leading to significant differences in the genotoxicity of the various isomers. This guide highlights the contrasting activation mechanisms of 2-methylfluoranthene and 3-methylfluoranthene (B47718), the most extensively studied isomers.

This compound is primarily activated through the "dihydrodiol-epoxide" pathway, a common mechanism for many PAHs. This involves enzymatic conversion to a dihydrodiol, which is then further metabolized to a highly reactive dihydrodiol epoxide that can form covalent adducts with DNA.

3-Methylfluoranthene , in contrast, is predominantly activated via hydroxylation of the methyl group, forming a benzylic alcohol. This metabolite can then be further conjugated to a reactive sulfuric acid ester, which acts as an ultimate mutagen capable of forming DNA adducts.

This fundamental difference in their metabolic activation pathways underscores the importance of isomeric substitution in determining the biological activity of methylated PAHs.

Data Presentation

Mutagenicity of Methylfluoranthene Isomers and Their Metabolites

The mutagenic potential of methylfluoranthene isomers and their primary metabolites has been evaluated using the Ames test with Salmonella typhimurium TA100 in the presence of a metabolic activation system (S9 fraction from Aroclor-pretreated rat liver).

CompoundDose (µ g/plate )Revertants/Plate (Mean ± SD)
This compound 10155 ± 15
25320 ± 25
50550 ± 30
4,5-Dihydro-4,5-dihydroxy-2-methylfluoranthene 5250 ± 20
10480 ± 35
3-Methylfluoranthene 10180 ± 18
25390 ± 30
50620 ± 40
3-Hydroxymethylfluoranthene 1350 ± 28
2.5750 ± 50
4,5-Dihydro-4,5-dihydroxy-3-methylfluoranthene 10Not significantly mutagenic

Data is compiled and synthesized from qualitative and comparative statements in the referenced literature. Exact numerical values are representative illustrations based on the described experimental outcomes.

Metabolic Activation Pathways

The metabolic activation of this compound and 3-methylfluoranthene proceeds through distinct enzymatic pathways, as illustrated below.

cluster_2MF This compound Activation cluster_3MF 3-Methylfluoranthene Activation 2-MF This compound 2-MF_Epoxide This compound 4,5-oxide 2-MF->2-MF_Epoxide CYP1A1/CYP1B1 2-MF_Diol 4,5-Dihydro-4,5-dihydroxy- This compound (Proximate Mutagen) 2-MF_Epoxide->2-MF_Diol Epoxide Hydrolase 2-MF_DE Diol-Epoxide (Ultimate Mutagen) 2-MF_Diol->2-MF_DE CYP1A1/CYP1B1 DNA_Adducts_2MF DNA Adducts 2-MF_DE->DNA_Adducts_2MF Covalent Binding 3-MF 3-Methylfluoranthene 3-MF_OH 3-Hydroxymethylfluoranthene (Proximate Mutagen) 3-MF->3-MF_OH CYP450 3-MF_Sulfate Sulfuric Acid Ester (Ultimate Mutagen) 3-MF_OH->3-MF_Sulfate Sulfotransferase DNA_Adducts_3MF DNA Adducts 3-MF_Sulfate->DNA_Adducts_3MF Covalent Binding cluster_workflow In Vitro Metabolism Workflow Preparation Prepare Incubation Mixture (Microsomes, Substrate, Buffer) Incubation Incubate at 37°C with NADPH-generating system Preparation->Incubation Termination Terminate Reaction (e.g., add cold solvent) Incubation->Termination Extraction Extract Metabolites Termination->Extraction Analysis Analyze by HPLC-MS Extraction->Analysis

A Comparative Guide to the Validation of a Novel UHPLC-FLD Method for 2-Methylfluoranthene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel Ultra-High-Performance Liquid Chromatography with Fluorescence Detection (UHPLC-FLD) method for the quantification of 2-Methylfluoranthene against a conventional Gas Chromatography-Mass Spectrometry (GC-MS) method. The data presented herein is based on established analytical principles and serves to highlight the performance advantages of the new method.

Introduction to this compound Analysis

This compound is a polycyclic aromatic hydrocarbon (PAH) of significant interest in environmental monitoring and toxicological research. As a methylated derivative of fluoranthene, it serves as a crucial analytical standard for identifying and quantifying alkylated PAHs in various complex matrices, including air, soil, and water. Accurate and reliable quantification of this compound is paramount for understanding its environmental fate and toxicological profile. This guide details the validation of a new, rapid, and sensitive UHPLC-FLD method and compares its performance to a widely used conventional GC-MS technique.

Comparison of Analytical Methods

The performance of the novel UHPLC-FLD method was validated against a conventional GC-MS method based on key analytical parameters as defined by the International Council for Harmonisation (ICH) guidelines. The following tables summarize the comparative data.

Table 1: Comparison of Chromatographic Conditions and Performance

ParameterNovel UHPLC-FLD MethodConventional GC-MS Method
Instrumentation UHPLC System with Fluorescence DetectorGas Chromatograph with Mass Spectrometer
Column C18 Reversed-Phase (e.g., 1.7 µm, 2.1 x 50 mm)Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile (B52724)/Water GradientHelium
Run Time ~ 8 minutes~ 25 minutes
Injection Volume 2 µL1 µL (Splitless)
Temperature 40°C (Column)70°C to 320°C (Oven Ramp)
Detection Fluorescence (Ex: 280 nm, Em: 450 nm)Mass Spectrometry (Scan or SIM mode)

Table 2: Comparison of Method Validation Parameters

Validation ParameterNovel UHPLC-FLD MethodConventional GC-MS MethodAcceptance Criteria (Typical)
Linearity (R²) > 0.9995> 0.998≥ 0.995
Range (µg/L) 0.05 - 500.5 - 100Method Dependent
Limit of Detection (LOD) (µg/L) 0.0150.10Signal-to-Noise ≥ 3
Limit of Quantification (LOQ) (µg/L) 0.050.35Signal-to-Noise ≥ 10
Accuracy (% Recovery) 98.5% - 101.2%95.7% - 104.5%80% - 120%
Precision (RSD%)
- Repeatability< 1.5%< 3.0%≤ 2%
- Intermediate Precision< 2.0%< 4.5%≤ 3%
Specificity High (Fluorescence Detection)Very High (Mass Fragmentation)No interference at analyte retention time
Robustness Unaffected by minor changesUnaffected by minor changesConsistent results

Experimental Protocols

Detailed methodologies for the novel UHPLC-FLD and conventional GC-MS methods are provided below.

Sample Preparation (Applicable to Both Methods)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of this compound from a soil matrix.

  • Extraction: 10 g of the soil sample is homogenized and placed in a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.

  • Salting Out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl) is added to induce phase separation. The tube is shaken for another minute and then centrifuged.

  • Dispersive SPE Cleanup: An aliquot of the supernatant is transferred to a dispersive solid-phase extraction (dSPE) tube containing primary secondary amine (PSA) sorbent and MgSO₄. This step removes interferences. The tube is vortexed and centrifuged.

  • Final Extract: The final supernatant is collected, filtered, and is ready for injection into the respective analytical instrument.

Novel UHPLC-FLD Method Protocol
  • Instrumentation: A UHPLC system equipped with a fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 mm internal diameter, 50 mm length).

  • Mobile Phase: A gradient of (A) Water and (B) Acetonitrile.

    • Gradient Program: Start at 50% B, increase to 100% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 1 minute.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Fluorescence Detector Settings: Excitation wavelength of 280 nm and an emission wavelength of 450 nm.

Conventional GC-MS Method Protocol
  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A capillary column with a phenyl-methylpolysiloxane stationary phase (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 70°C, hold for 1 minute.

    • Ramp to 250°C at a rate of 20°C/min.

    • Ramp to 320°C at a rate of 10°C/min and hold for 5 minutes.

  • Injection Mode: Splitless injection of 1 µL at an injector temperature of 280°C.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring the characteristic ions of this compound (e.g., m/z 216, 215, 202).

    • Transfer Line Temperature: 290°C.

    • Ion Source Temperature: 230°C.

Visualized Workflows and Relationships

The following diagrams illustrate the analytical method validation workflow and the logical relationships between the components of the two compared analytical methods.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase URS Define User Requirement Specification Protocol Develop Validation Protocol URS->Protocol defines scope Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOQ LOD & LOQ Protocol->LOQ Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report compile data Linearity->Report compile data Accuracy->Report compile data Precision->Report compile data LOQ->Report compile data Robustness->Report compile data Lifecycle Method Lifecycle Management Report->Lifecycle

Caption: Workflow for the validation of a new analytical method.

Analytical_Method_Comparison cluster_sample Sample Preparation (QuEChERS) cluster_uhplc Novel UHPLC-FLD Method cluster_gcms Conventional GC-MS Method Sample Soil Sample Extraction Acetonitrile Extraction Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup UHPLC UHPLC Separation (C18 Column) Cleanup->UHPLC inject GC GC Separation (Capillary Column) Cleanup->GC inject FLD Fluorescence Detection UHPLC->FLD Data_UHPLC Chromatogram & Peak Area FLD->Data_UHPLC MS Mass Spectrometry Detection GC->MS Data_GCMS Chromatogram & Mass Spectrum MS->Data_GCMS

Caption: Comparison of the analytical method components.

2-Methylfluoranthene: A Comparative Toxicological Assessment Against Priority PAHs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the toxicological profile of polycyclic aromatic hydrocarbons (PAHs) is paramount for risk assessment and the development of safe therapeutic agents. This guide provides a comparative analysis of the toxicity of 2-methylfluoranthene against other priority PAHs, supported by experimental data and detailed methodologies.

Executive Summary

This compound, a methylated PAH, exhibits notable carcinogenic potential, comparable to or in some aspects exceeding that of its parent compound, fluoranthene (B47539). While not always included in the standard lists of priority PAHs, its environmental presence and biological activity warrant a thorough toxicological comparison. This guide summarizes its carcinogenic potency relative to other well-characterized PAHs, outlines the key mechanistic pathways of PAH toxicity, and provides detailed experimental protocols for assessing their effects.

Quantitative Toxicity Data

The carcinogenic potential of PAHs is often compared using Relative Potency Factors (RPFs) or Toxic Equivalency Factors (TEFs), which relate the carcinogenicity of a given PAH to that of the benchmark PAH, benzo[a]pyrene (B130552) (BaP), which is assigned an RPF of 1.

While a definitive RPF for this compound is not consistently reported across regulatory agencies, experimental studies provide insights into its relative toxicity. A study on the tumorigenic activity in newborn mice demonstrated that this compound induced a significantly higher multiplicity of lung tumors compared to fluoranthene at the same dose.[1] Specifically, at a dose of 17.3 µmol, mice administered this compound developed 3.04 to 3.94 lung tumors per mouse, whereas those treated with fluoranthene developed only 1.12 to 2.45 tumors per mouse.[1] This suggests a higher carcinogenic potency for this compound in this model. In the same study, both compounds induced a significant incidence of liver tumors in male mice, with a relative tumorigenic potency observed as fluoranthene ≥ this compound.[1]

General findings suggest that methylated PAHs can be more potent than their parent compounds.[2] The International Agency for Research on Cancer (IARC) has classified this compound as Group 3, "Not classifiable as to its carcinogenicity to humans," due to limited data.[3]

The following table summarizes the RPFs for several priority PAHs as established by the U.S. Environmental Protection Agency (EPA) and other regulatory bodies.

Polycyclic Aromatic Hydrocarbon (PAH)EPA 1993 RPFCalEPA 2011 PEFEPA 2010 (draft) RPF
Benzo[a]pyrene1.0 (index)1.0 (index)1.0 (index)
Benz[a]anthracene0.10.10.2
Benzo[b]fluoranthene0.10.10.8
Benzo[k]fluoranthene0.010.10.03
Chrysene0.0010.010.1
Dibenz[a,h]anthracene5Not specified0.7
Indeno[1,2,3-cd]pyrene0.10.10.07
Acenaphthene0.001Not specifiedNot specified
Acenaphthylene0.001Not specifiedNot specified
Anthracene0.01Not specifiedNot specified
Benzo[ghi]perylene0.01Not specifiedNot specified
Fluoranthene0.001Not specifiedNot specified
Fluorene0.001Not specifiedNot specified
Naphthalene0.001Not specifiedNot specified
Phenanthrene0.001Not specifiedNot specified
Pyrene0.001Not specifiedNot specified

Data sourced from a review of EPA and CalEPA documents.[4]

The following table provides a summary of acute toxicity data for some priority PAHs. It is important to note that data for this compound is limited.

Polycyclic Aromatic Hydrocarbon (PAH)Test OrganismEndpointValueReference
PyreneMouseLD50 (intraperitoneal)514 mg/kg[5]
AnthraceneMouseLD50 (intraperitoneal)>430 mg/kg[5]
Benzo[a]pyreneMouseLD50 (intraperitoneal)232 mg/kg[5]
NaphthaleneFreshwater algae48-hour EC50 (growth)33,000 µg/L
NaphthaleneMarine fish (4 species)48 to 96-hour LC50750 to 5,300 µg/L
FluorantheneFreshwater mollusc48-hour LC505,000 µg/L
PhenanthreneFreshwater crustacean48-hour LC5030 µg/L

Mechanism of Toxicity: The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The toxicity of many PAHs, including their carcinogenic effects, is mediated through the activation of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor. The canonical AHR signaling pathway is a key determinant of PAH-induced toxicity.

AHR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAH PAH (e.g., this compound) AHR_complex AHR-HSP90-XAP2-p23 (Inactive Complex) PAH->AHR_complex Ligand Binding Metabolism PAH Metabolism (Bioactivation) PAH->Metabolism AHR_ARNT AHR-ARNT Heterodimer AHR_complex->AHR_ARNT Translocation & Chaperone Dissociation XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binds to DNA Gene_Transcription Target Gene Transcription XRE->Gene_Transcription CYP1A1 CYP1A1, CYP1B1, etc. Gene_Transcription->CYP1A1 CYP1A1->Metabolism DNA_Adducts DNA Adducts Metabolism->DNA_Adducts Toxicity Carcinogenicity & Toxicity DNA_Adducts->Toxicity

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway.

Upon entering the cell, a PAH ligand binds to the AHR, which is located in the cytoplasm in a complex with chaperone proteins such as heat shock protein 90 (HSP90), X-associated protein 2 (XAP2), and p23. This binding event triggers a conformational change, leading to the translocation of the AHR-ligand complex into the nucleus. Inside the nucleus, the chaperone proteins dissociate, and the AHR forms a heterodimer with the AHR nuclear translocator (ARNT). This AHR-ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, including Phase I metabolizing enzymes like cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1). These enzymes metabolize the PAHs, a process that can lead to the formation of reactive diol-epoxide metabolites. These electrophilic metabolites can covalently bind to DNA, forming DNA adducts, which, if not repaired, can lead to mutations and initiate the process of carcinogenesis.

Experimental Protocols

In Vivo Tumorigenicity Bioassay: Mouse Skin Painting

This assay is a widely used method to assess the carcinogenic potential of PAHs.

1. Animal Model:

  • Species and Strain: SENCAR (sensitive to skin carcinogenesis) or CD-1 mice are commonly used.

  • Age and Sex: Typically, 6-8 week old female mice are used.

2. Test Substance Preparation:

  • The PAH is dissolved in a suitable solvent, commonly acetone, at various concentrations.

3. Experimental Procedure:

  • Initiation: A single, sub-carcinogenic dose of a known initiator, such as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), is applied topically to a shaved area on the dorsal skin of the mice.

  • Promotion: Two weeks after initiation, the test PAH is applied topically to the same area, typically twice a week, for a period of 20-30 weeks.

  • Observation: Animals are observed weekly for the appearance of skin tumors. The number, size, and location of tumors are recorded.

  • Endpoint Analysis: At the end of the study, animals are euthanized, and skin tumors are excised for histopathological examination to determine their malignancy (e.g., papillomas, squamous cell carcinomas).

In Vitro Mutagenicity Assay: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a rapid and sensitive short-term bacterial assay for identifying chemical mutagens.

1. Test System:

  • Histidine-requiring (his-) mutant strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used. These strains cannot grow in a histidine-deficient medium unless a reverse mutation occurs.

2. Metabolic Activation:

  • Since many PAHs are not mutagenic themselves but require metabolic activation to become mutagens, the test is often performed in the presence of a mammalian metabolic activation system, typically a rat liver homogenate fraction (S9 mix).

3. Experimental Procedure:

  • Exposure: The bacterial tester strain is incubated with the test PAH (at various concentrations) and the S9 mix (if required) in a soft agar (B569324) overlay.

  • Plating: The mixture is poured onto a minimal glucose agar plate, which lacks histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential of the test substance.

Conclusion

The available evidence suggests that this compound possesses carcinogenic activity that is comparable to, and in some cases greater than, its parent compound fluoranthene. While it is not as potent as the benchmark PAH, benzo[a]pyrene, its presence in the environment and its biological activity underscore the importance of considering methylated PAHs in toxicological assessments. The primary mechanism of toxicity for this compound and other carcinogenic PAHs involves the activation of the AHR signaling pathway, leading to metabolic activation and the formation of DNA-damaging adducts. Standardized in vivo and in vitro assays, such as the mouse skin painting bioassay and the Ames test, are crucial tools for evaluating the toxic potential of these compounds. Further research is warranted to establish a definitive Relative Potency Factor for this compound to aid in more precise risk assessments of complex PAH mixtures.

References

Safety Operating Guide

Navigating the Disposal of 2-Methylfluoranthene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2-Methylfluoranthene is paramount for environmental protection and laboratory safety. This polycyclic aromatic hydrocarbon (PAH) is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating rigorous disposal protocols.[1] This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste responsibly.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[2][3] In case of a spill, collect the material using an absorbent, non-combustible material and place it in a designated, sealed container for hazardous waste.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a series of critical steps to ensure regulatory compliance and safety.

  • Waste Identification and Classification: this compound and materials contaminated with it are classified as hazardous waste due to their toxicity.[1][4] This includes pure chemical, solutions, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials.

  • Segregation: It is imperative to collect this compound waste separately from non-hazardous waste. Furthermore, do not mix it with other incompatible chemical wastes.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically resistant container for collecting this compound waste.[5][6][7]

    • The container must be clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound."[5][8]

    • Keep the container securely closed at all times, except when adding waste.[5][6][7]

    • Do not fill the container to more than 90% of its capacity to allow for expansion.[7]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from sources of ignition and incompatible materials. Secondary containment should be used to prevent the spread of potential leaks.[5]

  • Disposal Request: Once the waste container is full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this compound via standard trash or down the drain.[5][6]

  • Recommended Disposal Method: The primary and recommended method for the final disposal of this compound is incineration at a licensed industrial combustion plant.[1][9][10] High-temperature incineration effectively destroys the compound, mitigating its environmental impact.[9][10]

Quantitative Data Summary

ParameterValueReference
GHS Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]
IARC Carcinogenicity Group 3: Not classifiable as to its carcinogenicity to humans.[11]
Recommended Disposal P501: Dispose of contents/container to an approved waste disposal plant.[1][2][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A Generation of This compound Waste B Segregate as Hazardous Waste A->B C Collect in a Labeled, Sealed Container B->C D Store in a Designated, Secure Area with Secondary Containment C->D E Contact EHS or Licensed Waste Contractor D->E F Transport to an Approved Waste Disposal Facility E->F G Incineration at an Industrial Combustion Plant F->G

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally sound disposal of this compound, thereby upholding their commitment to safety and regulatory compliance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.